6-Chlorophthalazin-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDECIMXTYLBMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10486038 | |
| Record name | 6-Chlorophthalazin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57835-96-8 | |
| Record name | 6-Chlorophthalazin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Chlorophthalazin-1-ol
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 6-Chlorophthalazin-1-ol (also known as 6-chloro-2H-phthalazin-1-one), a key heterocyclic intermediate in medicinal chemistry. The phthalazinone core is a privileged scaffold found in numerous pharmacologically active compounds, making the efficient synthesis of its derivatives a critical focus for drug development professionals.[1] This document details the predominant synthetic strategy via cyclocondensation, offering mechanistic insights, a step-by-step experimental protocol, and discussing the causality behind experimental choices. Furthermore, it covers essential purification techniques, analytical characterization, and critical safety protocols. This guide is intended for researchers, chemists, and drug development scientists engaged in the synthesis of heterocyclic compounds for therapeutic applications.
Introduction
Chemical Identity and Physicochemical Properties
This compound is a substituted bicyclic aromatic heterocycle.[2] The presence of a chlorine atom, a lactam functional group, and a diazine ring system imparts a unique electronic and steric profile, making it a versatile building block for further chemical modification.[2] The compound exists in a tautomeric equilibrium between the lactam (keto) form, 6-chloro-1(2H)-phthalazinone, and the lactim (enol) form, this compound, with the lactam form generally predominating. For consistency and in line with its common IUPAC name, this guide will refer to it as this compound or 6-chloro-2H-phthalazin-1-one.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57835-96-8 | [2][3] |
| IUPAC Name | 6-chloro-2H-phthalazin-1-one | [2] |
| Molecular Formula | C₈H₅ClN₂O | [2][3] |
| Molecular Weight | 180.59 g/mol | [2][3] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C=NNC2=O | [2] |
| InChI Key | XDECIMXTYLBMFQ-UHFFFAOYSA-N | [2] |
The Phthalazinone Scaffold in Medicinal Chemistry
The phthalazinone moiety is a cornerstone in modern drug discovery, renowned for its wide spectrum of biological activities. Derivatives have been successfully developed as anticancer, antihypertensive, anti-inflammatory, and antidiabetic agents.[1][4][5] The structural rigidity of the bicyclic system, combined with its capacity for hydrogen bonding and other non-covalent interactions, allows for high-affinity binding to various biological targets. Notably, phthalazinone derivatives have shown potent inhibitory activity against enzymes like poly(ADP-ribose)polymerase (PARP), a key target in oncology.[6]
Significance and Applications of this compound
This compound serves primarily as a synthetic precursor for more complex, biologically active molecules.[2] Its key reactive sites—the chlorine atom on the aromatic ring and the nitrogen atom of the lactam—allow for diverse functionalization:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the phthalazinone ring activates the chlorine atom for displacement by various nucleophiles (e.g., amines, thiols), enabling the synthesis of a library of substituted derivatives.[2]
-
N-Alkylation/Arylation: The lactam nitrogen can be alkylated or arylated to introduce diverse substituents, further exploring the chemical space for drug discovery.[1][7]
These derivatization pathways make this compound a valuable starting material for developing novel therapeutics, particularly in the realm of oncology and inflammatory diseases.[2][8]
Core Synthetic Strategy: Cyclocondensation
The most direct and widely adopted method for constructing the 6-chlorophthalazinone core is the cyclocondensation reaction between a 4-chlorophthalic acid derivative and hydrazine.[4] This approach is efficient, relies on readily available starting materials, and is amenable to scale-up.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound breaks the two C-N bonds of the diazine ring, leading back to hydrazine and 4-chlorophthalic acid or its more reactive anhydride form.
Caption: Retrosynthetic analysis of this compound.
Mechanism: Cyclocondensation of 4-Chlorophthalic Anhydride with Hydrazine
The reaction proceeds via a two-stage mechanism. This is a classic example of forming a heterocyclic system through the reaction of a dicarbonyl precursor with a dinucleophile.
-
Ring Opening: The more nucleophilic nitrogen of hydrazine attacks one of the electrophilic carbonyl carbons of 4-chlorophthalic anhydride. This leads to the opening of the anhydride ring to form a hydrazide-carboxylic acid intermediate.
-
Intramolecular Cyclization & Dehydration: The terminal nitrogen of the hydrazide intermediate then performs an intramolecular nucleophilic attack on the remaining carboxylic acid group. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable, six-membered diazine ring, yielding the final product.
Caption: Mechanistic pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of phthalazinone derivatives from phthalic anhydrides and hydrazine.[4][9]
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Quantity | Moles |
| 4-Chlorophthalic Anhydride | 182.55 | 18.25 g | 0.10 |
| Hydrazine Hydrate (~64%) | 50.06 | 6.0 mL | ~0.12 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Deionized Water | 18.02 | 500 mL | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 4-chlorophthalic anhydride (18.25 g, 0.10 mol) and glacial acetic acid (100 mL).
-
Addition of Hydrazine: Begin stirring the suspension. Slowly add hydrazine hydrate (6.0 mL, ~0.12 mol) to the flask dropwise over 15 minutes. The addition is exothermic, and the temperature may rise. Maintain the temperature below 60°C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After 4 hours, cool the reaction mixture to room temperature. A precipitate should form. Pour the cooled mixture into 500 mL of cold deionized water with stirring.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (2 x 100 mL) to remove residual acetic acid and unreacted hydrazine.
-
Drying: Dry the crude product in a vacuum oven at 80°C to a constant weight.
-
Purification (Recrystallization): Recrystallize the crude solid from ethanol to yield pure this compound as a white or off-white solid.
Causality and Experimental Choices
-
Choice of Starting Material: 4-Chlorophthalic anhydride is preferred over the corresponding diacid because the anhydride is more electrophilic, leading to a faster and more efficient initial reaction with hydrazine.
-
Solvent: Glacial acetic acid serves as both a solvent and a catalyst. Its acidic nature protonates the carbonyl oxygen, increasing its electrophilicity, and it effectively solubilizes the reactants and intermediates.
-
Reagent Stoichiometry: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the limiting reagent, 4-chlorophthalic anhydride.
-
Temperature and Reaction Time: Refluxing in acetic acid provides the necessary thermal energy to overcome the activation barrier for the final dehydration step, ensuring a high conversion to the final product within a reasonable timeframe.
Purification and Characterization
Purification
Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is typically sufficient to obtain high-purity this compound.[10] For more challenging purifications, column chromatography on silica gel may be employed.
Analytical Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expect signals corresponding to the aromatic protons and the N-H proton of the lactam. The aromatic protons will exhibit splitting patterns characteristic of a substituted benzene ring.
-
¹³C NMR: Signals for the aromatic carbons and the carbonyl carbon (C=O) of the lactam group should be present.
-
IR Spectroscopy: Key absorption bands would include a strong C=O stretch (around 1660 cm⁻¹) and an N-H stretch (around 3200-3400 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of 180.59 g/mol (for C₈H₅ClN₂O), showing the characteristic isotopic pattern for a chlorine-containing compound.
Safety and Handling
The synthesis of this compound involves hazardous materials that require strict safety protocols.
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[9] It must be handled exclusively in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle with appropriate PPE in a well-ventilated area or fume hood.
-
General Precautions: A thorough risk assessment should be conducted before commencing any experimental work. Ensure emergency equipment, such as a safety shower and eyewash station, is readily accessible.
Conclusion
The synthesis of this compound via the cyclocondensation of 4-chlorophthalic anhydride and hydrazine hydrate is a robust and reliable method. This guide provides the necessary technical details, mechanistic understanding, and safety considerations for its successful implementation in a laboratory setting. The versatility of this intermediate ensures its continued importance as a foundational building block in the design and synthesis of novel therapeutic agents, empowering researchers in the field of drug discovery to explore new chemical frontiers.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound | 57835-96-8 [smolecule.com]
- 3. 6-Chlorophthalazinone | 57835-96-8 [chemicalbook.com]
- 4. longdom.org [longdom.org]
- 5. jpsbr.org [jpsbr.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
6-Chlorophthalazin-1-ol: An In-depth Technical Guide for Scientific Professionals
Abstract
6-Chlorophthalazin-1-ol is a pivotal heterocyclic compound with substantial applications in medicinal chemistry and materials science. This guide offers a comprehensive technical overview of its core chemical properties, synthesis, and reactivity. Tailored for researchers, scientists, and drug development professionals, this document provides foundational knowledge and actionable insights to harness the full potential of this versatile molecule in advanced research and development projects.
Introduction: The Strategic Importance of the Phthalazine Scaffold
The phthalazine framework, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry due to its structural rigidity and capacity for hydrogen bonding. The introduction of a chloro group at the 6-position and a hydroxyl group at the 1-position in this compound creates a molecule with a rich and versatile chemical profile, enhancing its utility as a synthetic building block for novel therapeutic agents and functional materials.[1]
Core Chemical and Physical Properties
A precise understanding of the physicochemical properties of this compound is fundamental for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₈H₅ClN₂O | [1][2][3] |
| Molecular Weight | 180.59 g/mol | [3][4] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 272.2-273.5 °C | [4] |
| CAS Number | 57835-96-8 | [2][3][4] |
| Solubility | Soluble in DMSO and DMF | [3] |
Synthesis and Reaction Mechanisms
The predominant synthetic route to this compound involves the condensation of a substituted phthalic acid derivative with hydrazine.
Synthesis via 4-Chlorophthalic Anhydride and Hydrazine
A common and efficient method for synthesizing this compound is through the reaction of 4-chlorophthalic anhydride with hydrazine hydrate.[5] This reaction proceeds via a cyclization mechanism to form the stable phthalazinone ring.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophthalic anhydride in a suitable high-boiling point solvent like glacial acetic acid.
-
Addition of Hydrazine: Slowly add hydrazine hydrate to the solution while stirring. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux for several hours to ensure complete cyclization.
-
Isolation and Purification: Upon cooling, the product typically precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol) to remove impurities, and dried. Recrystallization can be performed for further purification.
Caption: Synthesis of this compound.
Chemical Reactivity and Derivatization Potential
The reactivity of this compound is characterized by the presence of its key functional groups: the chloro substituent and the phthalazinone core.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom on the phthalazine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.[1][6][7][8] The reactivity is enhanced by the electron-withdrawing nature of the heterocyclic ring system.
-
Amination: Reaction with various amines can yield a range of amino-substituted phthalazinones.
-
Alkoxylation: Treatment with alkoxides leads to the formation of ether derivatives.
Caption: Nucleophilic Aromatic Substitution on this compound.
Reactions at the Phthalazinone Ring
The phthalazinone moiety exists in lactam-lactim tautomeric forms, providing additional sites for chemical modification.[9]
-
N-Alkylation: The nitrogen atom in the lactam form can be alkylated under basic conditions.
-
O-Alkylation: The oxygen atom of the lactim tautomer can undergo alkylation.
-
Conversion to 1,6-Dichlorophthalazine: The hydroxyl group can be replaced by a chlorine atom using reagents like phosphorus oxychloride (POCl₃), yielding the highly reactive 1,6-dichlorophthalazine intermediate.[10]
Applications in Research and Development
The structural features of this compound make it a valuable precursor in several fields.
-
Medicinal Chemistry: It serves as a key building block for the synthesis of bioactive compounds, including potential anti-cancer and anti-inflammatory agents.[1][11] Phthalazine derivatives have shown a wide range of biological activities, such as anticonvulsant, cardiotonic, and antihypertensive properties.[5][12][13]
-
Materials Science: The aromatic and heterocyclic nature of this compound makes it a candidate for the development of novel organic materials with specific electronic and photophysical properties.[1]
Safety and Handling
Appropriate safety measures are crucial when working with this compound.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[14][15][16]
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[15][17] Avoid contact with skin and eyes.[15]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]
-
Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.[18]
Conclusion
This compound is a compound of significant scientific interest, offering a versatile platform for the synthesis of a wide array of derivatives. Its well-defined chemical properties and reactivity profile, combined with the biological significance of the phthalazine scaffold, ensure its continued importance in the fields of drug discovery and materials science. This guide provides the essential technical information for researchers to effectively and safely utilize this valuable chemical entity.
References
- 1. Buy this compound | 57835-96-8 [smolecule.com]
- 2. 57835-96-8|this compound|BLD Pharm [bldpharm.com]
- 3. 57835-96-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. 6-Chlorophthalazinone | 57835-96-8 [chemicalbook.com]
- 5. sciforum.net [sciforum.net]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. bu.edu.eg [bu.edu.eg]
- 10. 6-BroMo-4-chlorophthalazin-1(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 11. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. longdom.org [longdom.org]
- 14. echemi.com [echemi.com]
- 15. chemicea.com [chemicea.com]
- 16. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 17. buyat.ppg.com [buyat.ppg.com]
- 18. fishersci.com [fishersci.com]
Introduction: The Significance of the Phthalazinone Core
An In-depth Technical Guide to the Structure Elucidation of 6-Chlorophthalazin-1-ol
Abstract: This technical guide provides a comprehensive walkthrough of the analytical methodologies and deductive processes required for the structural elucidation of this compound (IUPAC Name: 6-chloro-2H-phthalazin-1-one). Phthalazine derivatives are significant pharmacophores in medicinal chemistry, serving as foundational scaffolds for drugs with applications in oncology and cardiovascular disease.[1][2][3] Therefore, unambiguous structural confirmation is a critical step in quality control, new derivative synthesis, and regulatory compliance. This document is intended for researchers, analytical scientists, and professionals in drug development, offering a field-proven approach that integrates mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to build a self-validating structural hypothesis.
The phthalazine moiety is a bicyclic nitrogen-containing heterocycle that forms the core of numerous biologically active compounds.[3] Derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][3] this compound (CAS 57835-96-8) is a key intermediate in the synthesis of more complex molecules, where the chlorine atom can be readily displaced via nucleophilic substitution to generate diverse chemical libraries.[4] Its structure, featuring a phthalazinone core, is characterized by a tautomeric equilibrium, though it predominantly exists in the lactam (keto) form as 6-chloro-2H-phthalazin-1-one.[4][5] Accurate structural elucidation is paramount to ensure the identity and purity of this starting material, which directly impacts the outcome of subsequent synthetic steps and biological assays.
This guide details the logical workflow for confirming its structure, C₈H₅ClN₂O, moving from foundational molecular formula determination to the precise mapping of its atomic framework.
Part 1: Foundational Analysis - Molecular Mass and Formula Verification
The initial and most crucial step in any structure elucidation is to determine the exact molecular weight and, from that, the molecular formula. This provides a fundamental constraint against which all other data must agree.
High-Resolution Mass Spectrometry (HRMS)
Causality of Choice: HRMS is selected over standard-resolution MS because it provides the mass-to-charge ratio (m/z) with sufficient accuracy (typically <5 ppm) to calculate a unique elemental composition. This is a self-validating step; an incorrect formula will not match the observed high-resolution mass.
Expected Data: The molecular formula of this compound is C₈H₅ClN₂O.[4][5] The presence of a chlorine atom is a key feature to look for in the mass spectrum. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a roughly 3:1 ratio. Therefore, the mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M]⁺˙, with two peaks separated by approximately 2 Da, with the [M+2]⁺˙ peak having about one-third the intensity of the [M]⁺˙ peak.
Data Presentation:
| Ion | Calculated m/z (C₈H₅³⁵ClN₂O) | Calculated m/z (C₈H₅³⁷ClN₂O) | Observed m/z (Expected) | Relative Intensity |
| [M]⁺˙ | 180.0141 | - | ~180.014 | ~100% |
| [M+2]⁺˙ | - | 182.0112 | ~182.011 | ~32% |
This distinctive isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.
Part 2: Functional Group Identification via Infrared (IR) Spectroscopy
Causality of Choice: IR spectroscopy is a rapid and non-destructive technique ideal for identifying the key functional groups present in a molecule.[6][7] For this compound, we expect to identify vibrations corresponding to the aromatic ring, the amide (lactam) C=O and N-H bonds, and the C-Cl bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000–600 cm⁻¹. A background spectrum of the clean, empty ATR crystal is taken first and automatically subtracted.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands.
Interpretation of Expected IR Spectrum:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200-3000 (Broad) | Medium-Strong | N-H Stretch | The broadness is due to intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another.[8] |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the benzene ring.[9] |
| ~1660 | Strong | C=O Stretch (Amide I) | This strong absorption is highly characteristic of a carbonyl group within a cyclic amide (lactam) system. Its position is consistent with a six-membered ring amide.[7] |
| ~1600, ~1480 | Medium | C=C Stretch (in-ring) | Vibrations associated with the aromatic benzene ring.[7][9] |
| ~800-700 | Strong | C-Cl Stretch | The presence of a band in this region is indicative of a carbon-chlorine bond. |
The IR spectrum provides compelling evidence for an aromatic lactam structure containing a C-Cl bond, perfectly aligning with the proposed structure of 6-chloro-2H-phthalazin-1-one.
Part 3: Mapping the Carbon-Hydrogen Framework with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[6] We will use both ¹H and ¹³C NMR to account for every proton and carbon in the structure.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale for Solvent Choice: DMSO-d₆ is chosen for its ability to dissolve the polar compound and because its residual proton signal (~2.50 ppm) does not typically overlap with analyte signals.[10] Importantly, it is a hydrogen bond acceptor, which helps in observing exchangeable protons like N-H.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectroscopy: Proton Environment and Connectivity
Causality of Choice: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).
Interpretation of Expected ¹H NMR Spectrum:
The structure predicts five protons in total: one N-H proton and four aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.5 - 12.5 | Singlet, Broad | 1H | N-H | The significant downfield shift is characteristic of an amide/lactam proton, which is deshielded by the adjacent carbonyl and participates in hydrogen bonding. It appears as a broad singlet and is D₂O exchangeable.[1][11] |
| ~8.2 | Doublet | 1H | H-8 | This proton is adjacent to the electron-withdrawing C=O group, causing a downfield shift. It is split by H-7. |
| ~7.9 | Doublet | 1H | H-5 | This proton is ortho to the chlorine atom, which has a moderate deshielding effect. It is split by H-7. |
| ~7.8 | Doublet of Doublets | 1H | H-7 | This proton is coupled to both H-8 and H-5, resulting in a doublet of doublets. |
| ~7.6 | Singlet | 1H | H-4 | This proton is on the pyridazinone ring and is adjacent to the nitrogen atom. It has no adjacent protons, so it appears as a singlet. |
Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and concentration.
¹³C NMR Spectroscopy: The Carbon Skeleton
Causality of Choice: ¹³C NMR reveals the number of chemically non-equivalent carbon atoms in the molecule and provides information about their chemical environment (e.g., sp², sp³, carbonyl).
Interpretation of Expected ¹³C NMR Spectrum:
The structure has 8 carbon atoms, and due to the lack of symmetry, all 8 are expected to be chemically distinct, yielding 8 signals in the proton-decoupled ¹³C NMR spectrum.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C=O (C-1) | The carbonyl carbon of the lactam appears significantly downfield, consistent with values for amides and esters.[12][13] |
| ~145 | C-4a | Quaternary carbon at the fusion of the two rings, adjacent to nitrogen. |
| ~138 | C-6 | Aromatic carbon directly bonded to the electronegative chlorine atom. |
| ~135 | C-8a | Quaternary carbon at the ring fusion. |
| ~133 | C-8 | Aromatic CH carbon. |
| ~128 | C-5 | Aromatic CH carbon. |
| ~127 | C-4 | Aromatic CH carbon in the pyridazinone ring. |
| ~125 | C-7 | Aromatic CH carbon. |
Note: Unambiguous assignment of closely spaced aromatic carbons often requires advanced 2D NMR experiments (like HSQC and HMBC), but these predicted shifts are consistent with known data for phthalazine derivatives.[1][14]
Part 4: Integrated Structure Confirmation
The final step is to synthesize all the spectroscopic data into a single, coherent structural proof. The workflow for this deductive process is illustrated below.
Caption: Integrated workflow for structure elucidation.
-
HRMS establishes the molecular formula as C₈H₅ClN₂O and confirms the presence of one chlorine atom.[4]
-
IR Spectroscopy confirms the presence of an aromatic ring, a C-Cl bond, and the key N-H and C=O functionalities of a lactam ring.[7]
-
¹³C NMR accounts for all 8 unique carbon atoms, with chemical shifts corresponding to one carbonyl, five aromatic CH, and two quaternary carbons, one of which is attached to chlorine.[13][15]
-
¹H NMR confirms the presence of 5 protons, with chemical shifts, integrations, and splitting patterns that perfectly match the proposed arrangement of protons on the 6-chlorophthalazin-1-one scaffold.
All independent analytical techniques converge on a single, unambiguous structure. This methodical, multi-technique approach ensures the highest level of confidence in the compound's identity, a cornerstone of scientific integrity in chemical research and development.
References
- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Buy this compound | 57835-96-8 [smolecule.com]
- 5. 6-Chlorophthalazinone | 57835-96-8 [chemicalbook.com]
- 6. rroij.com [rroij.com]
- 7. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. compoundchem.com [compoundchem.com]
An In-depth Technical Guide to the Synthesis of 6-Chlorophthalazin-1-ol: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chlorophthalazin-1-ol is a crucial heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its rigid, planar structure and the presence of reactive functional groups make it a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. Phthalazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antihypertensive, and antimicrobial properties. This guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of this compound, offering a blend of theoretical principles and practical, field-proven insights for researchers in organic synthesis and drug discovery.
The core of this compound's structure is the phthalazinone ring system. The most direct and widely employed method for constructing this bicyclic heteroaromatic framework is through the condensation of a substituted phthalic acid derivative with hydrazine. The choice of the starting material is paramount, directly influencing the position of the chloro substituent on the final product.
Primary Starting Materials: A Comparative Analysis
The synthesis of this compound predominantly commences from one of two commercially available and structurally related precursors: 4-chlorophthalic acid or 4-chlorophthalic anhydride. The selection between these two starting materials often depends on factors such as cost, availability, and the specific reaction conditions the researcher aims to employ.
| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Key Advantages | Key Considerations |
| 4-Chlorophthalic Acid | C₈H₅ClO₄ | 200.58 | Direct use in certain solvent systems. | May require harsher conditions for cyclization. |
| 4-Chlorophthalic Anhydride | C₈H₃ClO₃ | 182.56 | More reactive, often leading to higher yields and milder reaction conditions. | Sensitive to moisture and may require anhydrous reaction conditions. |
Table 1: Comparison of Primary Starting Materials for this compound Synthesis
The Causality Behind Starting Material Selection
The anhydride, being a more activated carboxylic acid derivative, is generally the preferred starting material. The intramolecularly formed anhydride ring is more susceptible to nucleophilic attack by hydrazine, facilitating the initial acylation step of the reaction mechanism. This increased reactivity often translates to shorter reaction times and less forcing conditions, which can be advantageous in preserving the integrity of other functional groups.
However, 4-chlorophthalic acid can be used directly, particularly in high-boiling solvents like acetic acid, where the in situ formation of a mixed anhydride or direct condensation can occur. The choice may also be dictated by the scale of the synthesis; for large-scale production, the direct use of the acid might be more cost-effective if it obviates the need for a separate anhydride formation step.
Synthetic Pathways and Methodologies
The core of the synthesis lies in the cyclocondensation reaction between the chosen starting material and hydrazine. This reaction proceeds through a two-step mechanism: initial nucleophilic acyl substitution followed by an intramolecular cyclization with the elimination of a water molecule.
Pathway 1: Synthesis from 4-Chlorophthalic Anhydride
This is the most common and efficient route for the synthesis of this compound. The reaction of 4-chlorophthalic anhydride with hydrazine hydrate is typically carried out in a protic solvent, such as ethanol or acetic acid.
Figure 1: Synthetic pathway from 4-Chlorophthalic Anhydride.
Materials:
-
4-Chlorophthalic anhydride
-
Hydrazine hydrate (80% solution in water)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chlorophthalic anhydride (1.0 eq) in glacial acetic acid.
-
To this suspension, add hydrazine hydrate (1.1 eq) dropwise at room temperature with vigorous stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Pour the cooled mixture into a beaker containing ice-cold water to precipitate the product completely.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and unreacted hydrazine.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Trustworthiness of the Protocol: This protocol is a self-validating system. The formation of a precipitate upon cooling and dilution is a strong indicator of product formation. The purity of the final product can be readily assessed by its melting point and standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected spectroscopic data will confirm the presence of the phthalazinone core and the chloro-substituent.
Pathway 2: Synthesis from 4-Chlorophthalic Acid
While less common, this compound can also be synthesized directly from 4-chlorophthalic acid. This route typically requires more forcing conditions to drive the dehydration and cyclization steps.
Figure 2: Synthetic pathway from 4-Chlorophthalic Acid.
Materials:
-
4-Chlorophthalic acid
-
Hydrazine hydrate (80% solution in water)
-
Ethylene glycol or a high-boiling point solvent
-
Deionized water
Procedure:
-
Combine 4-chlorophthalic acid (1.0 eq) and hydrazine hydrate (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Add a high-boiling solvent such as ethylene glycol to the mixture.
-
Heat the reaction mixture to a high temperature (typically 150-180 °C) and maintain it for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and then with a cold organic solvent like ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., dimethylformamide/water) to yield pure this compound.
Expertise & Experience Insights: The use of a high-boiling solvent in this protocol is critical to provide the necessary thermal energy to overcome the activation barrier for the dehydration and cyclization of the less reactive dicarboxylic acid. The choice of ethylene glycol is advantageous due to its high boiling point and its ability to dissolve the reactants and facilitate a homogeneous reaction.
Conclusion
The synthesis of this compound is a well-established process, with the condensation of 4-chlorophthalic anhydride and hydrazine hydrate in acetic acid being the most efficient and commonly employed method. The choice of starting material, either the anhydride or the diacid, will dictate the reaction conditions, with the anhydride offering a more facile route under milder conditions. The protocols provided in this guide are robust and can be readily adapted for various laboratory scales. A thorough understanding of the underlying reaction mechanism and the properties of the starting materials is essential for the successful and efficient synthesis of this important medicinal chemistry intermediate.
The Phthalazinone Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Phthalazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The phthalazinone core, a bicyclic aromatic system containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[1][2] This adaptability has made phthalazinone derivatives a focal point for the development of novel therapeutics targeting a wide array of diseases, from cancer to inflammatory disorders and neurological conditions.[3][4] This technical guide provides a comprehensive overview of the key biological activities of phthalazinone derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.
The Phthalazinone Core: A Foundation for Diverse Biological Activity
The phthalazinone nucleus is a versatile pharmacophore that can be readily synthesized and modified, making it an attractive starting point for the design of new drug candidates.[5][6] The ability to introduce a variety of substituents at different positions on the phthalazinone ring system allows for the fine-tuning of the molecule's physicochemical properties and biological activity. This has led to the discovery of phthalazinone derivatives with a wide spectrum of therapeutic applications.[3]
Anticancer Activity: Targeting Key Pathways in Malignancy
Phthalazinone derivatives have demonstrated significant potential as anticancer agents by targeting crucial pathways involved in tumor growth, proliferation, and survival.[7] Two of the most prominent targets for phthalazinone-based anticancer drugs are Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR).
PARP Inhibition: Exploiting Synthetic Lethality in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[8] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[9] Phthalazinone-based PARP inhibitors, such as the FDA-approved drug olaparib, have revolutionized the treatment of certain cancers.[10][11]
Phthalazinone derivatives that act as PARP inhibitors typically mimic the nicotinamide moiety of the NAD+ substrate, binding to the catalytic domain of the PARP enzyme and preventing its activity.[12] This inhibition of PARP's DNA repair function is particularly effective in cancer cells with compromised homologous recombination repair pathways.
The following table summarizes the in vitro inhibitory activity of selected phthalazinone derivatives against the PARP1 enzyme.
| Compound | IC50 (nM) for PARP1 | Reference |
| Olaparib | 1 | [10] |
| Compound 23 | <0.2 | [12] |
| DLC-1 | <0.2 | [12] |
| DLC-49 | 0.53 | [12] |
This protocol outlines a common method for determining the in vitro inhibitory activity of phthalazinone derivatives against PARP1.[9][13]
Principle: This assay measures the consumption of NAD+ by PARP1 in the presence of a DNA-damaging agent. A fluorescent probe is used to quantify the remaining NAD+, with a higher fluorescence signal indicating greater PARP1 inhibition.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)
-
β-NAD+
-
Phthalazinone test compounds
-
PARP assay buffer
-
NAD+ detection kit (fluorescent)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of activated DNA in PARP assay buffer.
-
Prepare serial dilutions of the phthalazinone test compounds in PARP assay buffer.
-
Prepare a working solution of β-NAD+ in PARP assay buffer.
-
-
Assay Setup:
-
Add the phthalazinone serial dilutions or vehicle control (e.g., DMSO in assay buffer) to the wells of the assay plate.[9]
-
Add the PARP1 enzyme and activated DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the β-NAD+ solution to each well.[9]
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.[9]
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
VEGFR-2 Inhibition: Targeting Angiogenesis in Tumors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14] Phthalazinone derivatives have been developed as potent inhibitors of VEGFR-2, thereby blocking the signaling pathway that promotes angiogenesis.[15]
Phthalazinone-based VEGFR-2 inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[16] This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.
References
- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmascitech.com [pharmascitech.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. journaljpri.com [journaljpri.com]
- 7. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Molecular modeling of some phthalazinone derivatives as PARP2 Inhibitors [repository.sustech.edu]
- 12. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Strategic Role of 6-Chlorophthalazin-1-ol in Medicinal Chemistry: A Gateway to Modulating Key Biological Targets
Abstract
6-Chlorophthalazin-1-ol has emerged not as a direct therapeutic agent with a defined mechanism of action, but as a pivotal molecular scaffold in the field of drug discovery and medicinal chemistry. Its strategic importance lies in its versatile reactivity, enabling the synthesis of a diverse library of phthalazinone derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide delineates the role of this compound as a foundational building block. We will explore its chemical properties that facilitate the generation of novel bioactive compounds and delve into the established mechanisms of action of its key derivatives, which have shown promise in targeting enzymes and pathways implicated in cancer, neurodegenerative diseases, and inflammation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of next-generation therapeutics.
Introduction: The Phthalazinone Core and the Versatility of this compound
The phthalazinone heterocyclic system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous bioactive compounds.[1][2] These molecules have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][3] Within this class, this compound (C₈H₅ClN₂O) stands out due to its unique structural features and reactivity.[4]
The presence of both a reactive chlorine atom and a hydroxyl group makes this compound an ideal starting material for chemical synthesis.[4] The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the hydroxyl group can undergo reactions such as esterification and etherification.[4] This chemical versatility is the cornerstone of its utility in constructing diverse molecular architectures with tailored biological activities.
Synthetic Utility and Derivatization Potential
The primary value of this compound lies in its role as a precursor for more complex molecules. The key reactions that enable the generation of diverse derivatives include:
-
Nucleophilic Substitution: The chlorine atom at the 6-position can be readily displaced by a variety of nucleophiles, such as amines, to yield substituted phthalazinone derivatives.[4] This reaction is fundamental to creating libraries of compounds for screening.
-
Cyclization Reactions: The phthalazinone core can be involved in cyclization reactions to form more intricate, fused heterocyclic systems, further expanding the chemical space for drug discovery.[4]
The following workflow illustrates the central role of this compound in synthesizing novel therapeutic candidates.
Caption: Synthetic pathways from this compound to diverse bioactive derivatives.
Mechanisms of Action of this compound Derivatives
While the direct biological activity of this compound is not well-defined, its derivatives have been shown to interact with several key biological targets. The following sections detail the mechanisms of action for some of the most promising classes of these derivatives.
Enzyme Inhibition: A Prominent Mode of Action
A significant number of phthalazinone derivatives exert their therapeutic effects through the inhibition of specific enzymes.
Derivatives of phthalazin-1(2H)-one have been designed and synthesized as novel cholinesterase inhibitors, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[5] These compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5][6]
-
Mechanism: Molecular docking studies suggest that these derivatives can bind to the same active site as donepezil, a known AChE inhibitor.[5] The phthalazinone scaffold serves as a key structural element for interaction with the enzyme's active site.
Table 1: Cholinesterase Inhibitory Activity of Representative Phthalazin-1(2H)-one Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) |
| 1f | AChE | Low micromolar |
| 1h | AChE | Sub-micromolar |
| 1j | AChE | Sub-micromolar |
| 1d | AChE & BuChE | Micromolar |
| Data synthesized from a study on donepezil analogues based on the phthalazin-1(2H)-one scaffold.[5] |
Certain aminophthalazine derivatives have been identified as inhibitors of key kinases involved in cell cycle progression and inflammatory signaling.[7]
-
p38 MAP Kinase: Inhibition of p38 MAP kinase is a target for anti-inflammatory therapies.
-
Aurora-A Kinase: As inhibitors of Aurora-A kinase, some derivatives show potential as anticancer agents by disrupting mitosis in cancer cells.[7]
Anticancer Activity
The anticancer properties of phthalazinone derivatives are a major area of investigation.[2][4] These compounds have demonstrated cytotoxicity against various cancer cell lines.
-
Mechanism: The precise mechanisms are likely varied and depend on the specific derivative. Potential mechanisms include the inhibition of kinases like Aurora-A, as mentioned above, and the induction of apoptosis.
A common method to evaluate the anticancer potential of these derivatives is the MTT assay.
-
Cell Culture: Human cancer cell lines (e.g., HT-29 colon adenocarcinoma, PC-3 prostate cancer) and a non-cancerous cell line (e.g., L-929 mouse fibroblast) are cultured in appropriate media.[7]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the synthesized phthalazinone derivatives.
-
MTT Incubation: After a set incubation period (e.g., 72 hours), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Caption: Workflow for determining the cytotoxicity of phthalazinone derivatives using the MTT assay.
Antimicrobial Activity
Derivatives of phthalazine have also been synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.[3][8]
-
Mechanism: The specific molecular targets within the microbial cells are still under investigation and likely vary depending on the derivative's structure.
Future Perspectives and Conclusion
This compound is a compound of significant interest not for its own biological activity, but for the vast therapeutic potential it unlocks through chemical modification. The phthalazinone scaffold, made readily accessible through this starting material, has proven to be a fruitful foundation for the development of potent and selective inhibitors of various enzymes and modulators of key signaling pathways.
Future research will likely focus on:
-
Expanding the diversity of phthalazinone libraries through novel synthetic methodologies.
-
Elucidating the specific mechanisms of action for the most potent anticancer and antimicrobial derivatives.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds for in vivo efficacy and safety.
References
- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Buy this compound | 57835-96-8 [smolecule.com]
- 5. Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Discovery of novel phthalazine compounds
An In-Depth Technical Guide to the Discovery of Novel Phthalazine Compounds
Abstract
The phthalazine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth exploration of the discovery process for novel phthalazine derivatives, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the core principles of rational drug design, synthetic methodologies, key biological targets, and the preclinical evaluation workflow. This document eschews a rigid template, instead adopting a narrative that mirrors the logical, iterative process of drug discovery, blending established theory with practical, field-proven insights.
The Phthalazine Core: A Privileged Scaffold in Drug Discovery
Phthalazine is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms in one of the rings. This fundamental structure has proven to be an exceptionally versatile building block for the synthesis of therapeutic agents.[3][4] Its unique electronic properties and rigid conformational framework allow it to serve as an effective anchor for interacting with various biological targets.
The clinical and commercial success of phthalazine-based drugs underscores its significance. Notable examples include:
-
Olaparib: A groundbreaking PARP inhibitor for the treatment of certain cancers, built upon a phthalazinone core.[1][5]
-
Azelastine: An antihistamine agent used for treating allergic rhinitis.[1]
-
Hydralazine: A direct-acting smooth muscle relaxant used to treat hypertension.[3]
The broad therapeutic potential of this scaffold is vast, with derivatives demonstrating anticonvulsant, cardiotonic, anti-inflammatory, antimicrobial, and potent anticancer activities.[3][6][7]
Rational Design and Medicinal Chemistry Strategies
The journey to a novel therapeutic agent begins not in the flask, but with a design strategy. The goal is to iteratively refine a molecule to maximize its potency against a specific biological target while minimizing off-target effects and ensuring favorable pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis
SAR is the cornerstone of lead optimization. It involves systematically modifying the structure of a lead compound and assessing how these changes impact its biological activity.[1][2] This process allows chemists to build a qualitative and quantitative understanding of the pharmacophore—the essential molecular features responsible for activity.
Causality in SAR for Phthalazine-Based Kinase Inhibitors: In the context of anticancer agents targeting kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), SAR studies have revealed critical insights:
-
The Biarylurea Moiety: The addition of a biarylurea tail connected to the phthalazine core has been shown to be a significant factor for potent VEGFR-2 inhibition.[8] This moiety often mimics the interactions of ATP in the kinase hinge region.
-
Terminal Phenyl Ring Substitution: Mimicking the substitution pattern of approved multi-kinase inhibitors like Sorafenib often yields positive results. Specifically, a 4-chloro-3-(trifluoromethyl)phenyl substitution on the terminal urea nitrogen consistently enhances inhibitory activity against VEGFR-2 and boosts cellular cytotoxicity.[9] This is because the electron-withdrawing groups and the chlorine atom can form favorable interactions within the hydrophobic pocket of the kinase domain.
-
Linker and Core Modifications: The nature of the linker between the phthalazine core and peripheral groups, as well as substitutions on the phthalazine ring itself (e.g., adding a chloro group at the 4-position), can dramatically influence lipophilicity and binding affinity.[9]
In Silico Modeling and ADMET Prediction
Modern drug discovery leverages powerful computational tools to accelerate the design-synthesize-test cycle.
-
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a designed molecule within the active site of its target protein.[10][11][12] For phthalazine derivatives, docking studies against the ATP-binding sites of PARP or VEGFR-2 are crucial for prioritizing synthetic candidates that are most likely to be active.
-
ADMET Profiling: A significant portion of drug candidates fail due to poor pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) tools provide an early assessment of a compound's drug-likeness, flagging potential liabilities such as poor oral bioavailability or metabolic instability long before resource-intensive in vivo studies are conducted.[1][10][13][14][15]
Caption: Iterative cycle of lead optimization in drug discovery.
Core Synthesis Methodologies
The synthesis of novel phthalazine derivatives often relies on the construction and subsequent functionalization of a reactive intermediate. A common and versatile approach involves the preparation of 1-chlorophthalazine derivatives.
Experimental Protocol 1: Synthesis of a 1-Chlorophthalazine Intermediate
This protocol describes a foundational two-step synthesis to generate a key intermediate for further diversification.
Self-Validation: The successful formation of each product can be verified by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) at each step, ensuring the purity and identity of the material before proceeding.
-
Step 1: Formation of the Phthalazinone Core
-
To a solution of Phthalic Anhydride (1.0 eq) in glacial acetic acid, add Hydrazine Hydrate (1.1 eq).[9]
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which typically results in the precipitation of the phthalazinone product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the phthalazinone.
-
-
Step 2: Chlorination to 1-Chlorophthalazine
-
Suspend the phthalazinone product (1.0 eq) from Step 1 in Phosphorus Oxychloride (POCl₃, ~5-10 eq), which acts as both the reagent and solvent.[6][9]
-
Heat the mixture to reflux for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.
-
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
The 1-chlorophthalazine product will precipitate. Filter the solid, wash thoroughly with water to remove any residual acid, and dry. This intermediate is now ready for nucleophilic substitution reactions.[16]
-
Experimental Protocol 2: Synthesis of 1-Anilinophthalazine Derivatives
This protocol demonstrates the diversification of the 1-chlorophthalazine intermediate.
-
Step 1: Nucleophilic Aromatic Substitution
-
Dissolve the 1-chlorophthalazine intermediate (1.0 eq) from Protocol 1 in a suitable solvent such as n-butanol or isopropanol.
-
Add the desired substituted aniline or diamine nucleophile (e.g., p-phenylenediamine) (1.1 eq).[9]
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture. The product often precipitates upon cooling or after the addition of a non-polar solvent like hexane.
-
Filter the solid, wash with a suitable solvent to remove unreacted starting materials, and purify by recrystallization or column chromatography to yield the final 1-substituted phthalazine derivative.
-
Caption: General synthetic workflow for phthalazine derivatives.
Key Biological Targets and Therapeutic Mechanisms
Phthalazine derivatives have shown remarkable efficacy against targets implicated in cancer, making oncology a primary area of investigation.
PARP Inhibition: Exploiting Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for repairing single-strand DNA breaks.[17] In cancers with mutations in the BRCA1/2 genes, the homologous recombination pathway for repairing double-strand breaks is already deficient. Inhibiting PARP in these cells prevents the repair of single-strand breaks, which then collapse into lethal double-strand breaks that the cell cannot fix. This concept is known as synthetic lethality and is the mechanism behind the success of PARP inhibitors like the phthalazinone-based drug Olaparib.[5][17]
Caption: Mechanism of synthetic lethality with PARP inhibitors.
VEGFR-2 Inhibition: Targeting Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[8] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in this process. By binding to the ATP pocket of VEGFR-2, phthalazine-based inhibitors can block its signaling cascade, thereby preventing the proliferation and migration of endothelial cells and cutting off the tumor's blood supply.[1][11][13] This anti-angiogenic strategy is a validated and powerful approach in cancer therapy.
Preclinical Evaluation Workflow
Once a series of novel compounds has been synthesized, they must undergo a rigorous evaluation process to determine their potency, selectivity, and cellular effects.
Experimental Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of its target.
-
Assay Preparation: Prepare a reaction buffer containing recombinant human VEGFR-2 enzyme, a specific substrate peptide, and ATP.
-
Compound Incubation: Add varying concentrations of the synthesized phthalazine compounds (typically in a serial dilution) to the wells of a microplate. Include a positive control (e.g., Sorafenib) and a negative control (vehicle, e.g., DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using luminescence-based or fluorescence-based detection kits.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Use non-linear regression to calculate the IC₅₀ value—the concentration of the compound required to inhibit 50% of the enzyme's activity.[10][18]
Experimental Protocol 4: Cell-Based Cytotoxicity (MTT) Assay
This assay determines the effect of a compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116 colon cancer, MCF-7 breast cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.[5][16]
-
Compound Treatment: Treat the cells with serial dilutions of the novel phthalazine compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀/IC₅₀ value for each compound.
Data Presentation: SAR Summary Table
Summarizing data in a clear, tabular format is essential for comparing compounds and elucidating SAR.
| Compound ID | R¹ Group (at C4) | R² Group (Terminal Urea) | VEGFR-2 IC₅₀ (μM)[18] | HCT-116 GI₅₀ (μM) |
| REF-1 | -Cl | 4-chloro-3-CF₃-phenyl | 0.11 | 6.04 |
| NP-01 | -Cl | Phenyl | 2.50 | 67.60 |
| NP-02 | -Cl | 4-fluoro-phenyl | 0.95 | 35.20 |
| NP-03 | -CH₃ | 4-chloro-3-CF₃-phenyl | 0.89 | 15.10 |
| NP-04 | -H | 4-chloro-3-CF₃-phenyl | 1.25 | 23.40 |
This table presents hypothetical but representative data based on published literature to illustrate SAR principles.[9][12] The data clearly show that the 4-chloro-3-CF₃-phenyl urea (REF-1) is superior to unsubstituted or fluoro-substituted phenyls (NP-01, NP-02) and that a chloro group at the R¹ position (REF-1) is more effective than a methyl or hydrogen (NP-03, NP-04).
Conclusion and Future Outlook
The phthalazine scaffold remains a highly productive platform for the discovery of novel therapeutic agents.[7] Its synthetic tractability and proven success in targeting key disease pathways, particularly in oncology, ensure its continued relevance. Future research will likely focus on several key areas:
-
Dual-Target Inhibitors: Designing single molecules that can inhibit multiple targets, such as both PARP and tubulin, to overcome drug resistance.[19]
-
Improving Drug-like Properties: Applying advanced medicinal chemistry strategies, including bioisosteric replacement, to fine-tune the ADMET profiles of potent leads, enhancing their clinical translatability.[1][20]
-
Novel Therapeutic Areas: Exploring the utility of the phthalazine core against other targets in areas like neurodegenerative and inflammatory diseases.
This guide has provided a comprehensive framework for the discovery of novel phthalazine compounds, from rational design and synthesis to biological evaluation. By integrating expert chemical intuition with modern technological platforms, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmainfo.in [pharmainfo.in]
- 4. journaljpri.com [journaljpri.com]
- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PT3475272T - Phthalazine derivatives as inhibitors of parp1, parp2 and/or tubulin useful for the treatment of cancer - Google Patents [patents.google.com]
- 20. chem-space.com [chem-space.com]
Harnessing Quantum Chemical Calculations for the Rational Design of Phthalazine Derivatives in Drug Discovery
An In-Depth Technical Guide:
Executive Summary
Phthalazine and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, demonstrating a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The development of novel therapeutics from this scaffold hinges on a deep understanding of their structure-activity relationships (SAR). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of how quantum chemical calculations serve as a predictive and powerful tool in the rational design of next-generation phthalazine-based drugs. We will move beyond a simple recitation of methods to explore the causal reasoning behind computational choices, offering a framework for integrating theoretical calculations with experimental drug discovery workflows.
Part 1: The Quantum Mechanical Foundation: Understanding the Phthalazine Core
At the heart of computational drug design lies the ability to predict a molecule's intrinsic properties. For phthalazine derivatives, this means understanding their electronic structure, stability, and reactivity. Quantum mechanics, particularly Density Functional Theory (DFT), provides the necessary framework. DFT offers a robust balance between computational efficiency and accuracy, making it the workhorse for studying molecules of this size.[4][5] It focuses on the electron density as the fundamental variable to derive the molecule's energy and other electronic properties.[5]
Core Protocol 1: Geometry Optimization – The Search for Ground State
Causality: Every meaningful calculation begins with an accurate three-dimensional structure. The geometry optimization protocol is not merely a preparatory step; it is the foundational pillar for all subsequent predictions. Its purpose is to locate the molecule's lowest energy conformation on the potential energy surface. An inaccurate or high-energy starting structure will yield erroneous electronic properties, leading to flawed predictions about reactivity and intermolecular interactions.
Step-by-Step Methodology:
-
Initial Structure Construction: A 2D sketch of the phthalazine derivative is converted into an initial 3D structure using molecular building software such as GaussView or Avogadro.[4]
-
Selection of Theoretical Level: The choice of a functional and basis set is critical.
-
Functional: The B3LYP hybrid functional is a widely validated and effective choice for organic molecules, providing a reliable description of electron correlation.
-
Basis Set: The 6-31G(d) basis set is a standard starting point. It is a Pople-style split-valence basis set that includes 'd' polarization functions on heavy atoms. These functions are essential for accurately modeling the non-planar electron distribution in heterocyclic systems like phthalazine.
-
-
Execution: The optimization calculation is performed using a quantum chemistry software package like Gaussian, Q-Chem, or Molpro.[6][7]
-
Validation: A successful optimization must be validated as a true energy minimum. This is achieved by performing a subsequent frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is at a stable equilibrium point.
Core Protocol 2: Elucidating Electronic Properties
Causality: With an optimized geometry, we can dissect the electronic characteristics that govern the molecule's behavior. These quantum chemical descriptors are not abstract numbers; they are direct indicators of how a molecule will interact with its biological environment.
Key Descriptors and Their Significance:
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
-
HOMO Energy: Correlates with the molecule's ability to donate an electron (its nucleophilicity). A higher HOMO energy indicates a better electron donor.[8][9]
-
LUMO Energy: Correlates with the molecule's ability to accept an electron (its electrophilicity). A lower LUMO energy indicates a better electron acceptor.[8][9]
-
-
The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a powerful indicator of a molecule's kinetic stability and chemical reactivity.[10] A small energy gap implies that the molecule can be easily excited, suggesting higher reactivity. Conversely, a large gap points to higher stability.[8][11] This descriptor is frequently correlated with biological activity.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule.[12] It provides an intuitive visualization of the charge distribution and is paramount for understanding drug-receptor interactions.[13] The fundamental principle of molecular recognition is often driven by the mutual compensation of MEPs between a drug and its receptor.[13][14]
-
Negative Potential Regions (Nucleophilic): Typically colored in shades of red, these areas are electron-rich (e.g., around nitrogen atoms) and are likely sites for electrophilic attack or hydrogen bond acceptance.
-
Positive Potential Regions (Electrophilic): Typically colored in shades of blue, these areas are electron-poor (e.g., around hydrogen atoms attached to heteroatoms) and are susceptible to nucleophilic attack or act as hydrogen bond donors.
-
Caption: Foundational Quantum Chemical Calculation Workflow.
Part 2: Application in the Drug Discovery Pipeline
Quantum chemical calculations are not an isolated academic exercise; they are a vital component of an integrated, multi-faceted drug discovery workflow. The descriptors derived from DFT serve as powerful inputs for higher-level modeling techniques that directly inform candidate selection and optimization.
Workflow Component 1: Quantitative Structure-Activity Relationship (QSAR)
Causality: QSAR modeling aims to build a statistically significant correlation between a molecule's properties and its biological activity.[4][15] By including quantum chemical descriptors in QSAR models, we move beyond simple structural features to explain activity based on fundamental electronic properties. This provides a more robust and predictive model for designing new derivatives with enhanced potency.[16][17]
Protocol Outline:
-
Dataset Curation: Assemble a series of phthalazine derivatives with experimentally measured biological activity (e.g., IC₅₀ values against a specific target like VEGFR-2).[4]
-
Descriptor Calculation: For each molecule in the series, perform the foundational QM calculations described in Part 1 to generate descriptors (HOMO, LUMO, ΔE, dipole moment, etc.).
-
Model Generation: Employ statistical techniques, such as Multiple Linear Regression (MLR), to develop a mathematical equation linking a combination of descriptors to the observed biological activity.[4]
-
Model Validation: Rigorously validate the QSAR model using internal (e.g., leave-one-out cross-validation) and external test sets to ensure its predictive power and avoid overfitting.
Workflow Component 2: Molecular Docking
Causality: Molecular docking predicts how a ligand (the phthalazine derivative) will bind to the active site of a protein target.[1] Using a QM-optimized ligand structure is crucial for accuracy, as it represents the most energetically favorable conformation. The MEP map further informs this process by highlighting the regions on the ligand that are likely to form key interactions (hydrogen bonds, electrostatic contacts) with complementary residues in the protein's binding pocket.[2][18]
Protocol Outline:
-
Preparation: Obtain the 3D crystal structure of the target protein (e.g., VEGFR-2, EGFR) from the Protein Data Bank (PDB). Prepare the QM-optimized structure of the phthalazine ligand.
-
Docking Simulation: Use software like AutoDock or GOLD to systematically sample orientations and conformations of the ligand within the defined binding site of the protein.
-
Scoring & Analysis: A scoring function ranks the poses based on their predicted binding affinity.[1] The top-ranked poses are then analyzed to identify critical intermolecular interactions, such as hydrogen bonds with key amino acid residues (e.g., Cys919 in VEGFR-2).[4]
Workflow Component 3: ADMET Profiling
Causality: A potent drug is useless if it cannot reach its target or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step for early-stage de-risking of drug candidates.[19][20] Many ADMET properties are governed by fundamental physicochemical characteristics that can be calculated or estimated using quantum chemical data.
Protocol Outline:
-
Descriptor Calculation: Utilize the optimized molecular structure.
-
Property Prediction: Employ specialized software or web servers (e.g., pkCSM, SwissADME) that use pre-built models to predict properties like aqueous solubility, blood-brain barrier permeability, and potential for cytochrome P450 inhibition based on the molecular structure and its calculated properties.[19][21]
Caption: Integrated Computational Drug Discovery Workflow.
Data Presentation: A Hypothetical Case Study
To illustrate the synergy of these methods, consider the following table summarizing hypothetical data for a series of phthalazine derivatives designed as VEGFR-2 inhibitors.
| Compound ID | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO) (eV) | Predicted Binding Affinity (kcal/mol) | Experimental IC₅₀ (µM) |
| Phth-01 | -6.5 | -1.5 | 5.0 | -8.5 | 0.95 |
| Phth-02 | -6.2 | -1.8 | 4.4 | -9.2 | 0.31 |
| Phth-03 | -6.9 | -1.1 | 5.8 | -7.8 | 2.50 |
| Phth-04 | -6.1 | -1.9 | 4.2 | -9.8 | 0.15 |
Analysis: A clear trend emerges where a smaller HOMO-LUMO gap (ΔE), indicating higher reactivity, correlates with a more negative (stronger) predicted binding affinity and lower (more potent) experimental IC₅₀ values. This data supports a hypothesis that electronic modifications enhancing the molecule's reactivity at the active site could lead to more potent inhibitors.
Part 3: Best Practices and Authoritative Grounding
Software Selection: A variety of robust software packages are available for performing these calculations. Commercial packages like the Schrödinger suite and Gaussian are industry standards, while academic packages like Q-Chem , Molpro , and the open-source GAMESS are also powerful alternatives.[6][7][22]
Methodological Integrity: The choice of functional and basis set should be justified and, where possible, benchmarked. For nitrogen-containing heterocycles, it is crucial to use methods that can adequately describe electron correlation and lone-pair effects.[23][24] While B3LYP/6-31G(d) is a good starting point, for higher accuracy, consider larger basis sets (e.g., 6-311+G(d,p)) or different functionals (e.g., M06-2X) and validate your choice against known experimental data for similar systems.
Acknowledging Limitations: It is essential to recognize that these are theoretical models. Calculations are often performed in a vacuum or with implicit solvent models, which approximate the complex, dynamic nature of a biological system. The results are predictive and should be used to guide and prioritize experimental work, not replace it.
Conclusion
Quantum chemical calculations provide an indispensable toolkit for the modern medicinal chemist. By applying DFT and related methods to phthalazine derivatives, we can move from serendipitous discovery to rational, hypothesis-driven design. This computational-first approach allows for the rapid screening of virtual compounds, the elucidation of complex structure-activity relationships, and the early identification of potential liabilities. By integrating these foundational calculations into a broader drug discovery workflow that includes QSAR, molecular docking, and ADMET profiling, research organizations can significantly accelerate the pipeline, reduce costs, and increase the probability of success in developing novel and effective phthalazine-based therapeutics.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. iscitech.com [iscitech.com]
- 7. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
- 8. youtube.com [youtube.com]
- 9. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. learn.schrodinger.com [learn.schrodinger.com]
- 11. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Molecular electrostatic potential as a factor of drug-receptor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nanobioletters.com [nanobioletters.com]
- 16. japsonline.com [japsonline.com]
- 17. [PDF] QSAR and Molecular Docking of Phthalazine Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors | Semantic Scholar [semanticscholar.org]
- 18. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. schrodinger.com [schrodinger.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
Using 6-Chlorophthalazin-1-ol as a synthetic intermediate
An In-Depth Guide to the Strategic Use of 6-Chlorophthalazin-1-ol as a Synthetic Intermediate
For research scientists and professionals in drug development, the strategic selection of starting materials is paramount to the success of a synthetic campaign. This compound has emerged as a highly versatile and valuable building block, primarily due to its phthalazinone core, which is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of this core exhibit a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antihypertensive properties.[1][3][4]
This guide provides a detailed exploration of this compound, focusing on its core reactivity and offering field-proven protocols for its derivatization. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system for robust and reproducible results.
Compound Profile and Safety
This compound, with the IUPAC name 6-chloro-2H-phthalazin-1-one, is a heterocyclic compound featuring a bicyclic phthalazine ring system.[5] The presence of three key reactive sites—the acidic N-H proton of the lactam, the electrophilic carbon atom attached to the chlorine, and the tautomeric hydroxyl/oxo group—underpins its synthetic utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57835-96-8 | [5] |
| Molecular Formula | C₈H₅ClN₂O | [5] |
| Molecular Weight | 180.59 g/mol | [5] |
| IUPAC Name | 6-chloro-2H-phthalazin-1-one | [5] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C=NNC2=O | [5] |
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from structurally related compounds like 1-chlorophthalazine and 6-bromo-1-chlorophthalazine provide essential handling guidelines.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[7]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[8] For skin contact, wash off immediately with plenty of water.[8] If inhaled, move to fresh air.[8] If swallowed, rinse the mouth with water and seek immediate medical attention; do not induce vomiting.[7][8]
Core Reactivity and Strategic Functionalization
The synthetic potential of this compound is dictated by its three primary reactive centers. A strategic approach to synthesis involves selectively targeting these sites to build molecular complexity.
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. longdom.org [longdom.org]
- 5. Buy this compound | 57835-96-8 [smolecule.com]
- 6. fishersci.fi [fishersci.fi]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
The Modern Chemist's Guide to Palladium-Catalyzed Reactions of Chlorophthalazines: Applications and Protocols
Introduction: The Phthalazine Scaffold and the Power of Palladium
The phthalazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with potent biological activities, including anticancer and anti-inflammatory properties.[1] The functionalization of this N-heterocyclic system is paramount for modulating pharmacological profiles and developing new chemical entities. Among the synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a robust and versatile strategy for the derivatization of chlorophthalazines.[2]
Chlorophthalazines, particularly 1-chlorophthalazine and 1,4-dichlorophthalazine, serve as excellent electrophilic partners in these transformations. The relative inertness of the C-Cl bond compared to bromides or iodides often requires carefully selected catalyst systems, but its lower cost and wider availability make it an attractive starting material.[3] This guide provides an in-depth exploration of key palladium-catalyzed reactions for the functionalization of chlorophthalazines, offering mechanistic insights, practical application notes, and detailed experimental protocols for researchers in synthetic and medicinal chemistry.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron species.[4] For chlorophthalazines, this reaction provides a direct route to aryl- and heteroaryl-substituted derivatives, which are of significant interest in drug discovery.
Mechanistic Overview & Key Considerations
The catalytic cycle of the Suzuki reaction involves three primary steps: oxidative addition of the chlorophthalazine to a Pd(0) complex, transmetalation with an activated boronic acid (or ester), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]
-
Catalyst & Ligand: The oxidative addition of a C-Cl bond is often the rate-limiting step.[3] Therefore, electron-rich and bulky phosphine ligands are crucial. Ligands such as SPhos, XPhos, and RuPhos, in combination with Pd(OAc)₂ or Pd₂(dba)₃, are highly effective. For simpler systems, Pd(PPh₃)₄ can be sufficient.
-
Base: The base plays a critical role in activating the boronic acid for transmetalation.[6] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact yield, and Cs₂CO₃ is often effective for challenging couplings.
-
Solvent: Aprotic polar solvents such as dioxane, toluene, or DMF, often with the addition of water, are standard. The aqueous phase facilitates the dissolution of the inorganic base and promotes the transmetalation step.
Common Side Reactions: Researchers should be aware of potential side reactions, including the homocoupling of the boronic acid and hydrodehalogenation (dechlorination) of the starting material or product.[7] Careful control of reaction conditions, particularly temperature and catalyst loading, can minimize these unwanted pathways.
Application Data: Suzuki-Miyaura Coupling
| Entry | Chlorophthalazine | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Chlorophthalazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~85 |
| 2 | 1,4-Dichlorophthalazine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | ~92 (Disubstituted) |
| 3 | 1-Chlorophthalazine | 3-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | ~78 |
Note: Yields are representative and can vary based on specific reaction scale and purity of reagents.
Protocol: Synthesis of 1-Phenylphthalazine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-chlorophthalazine with phenylboronic acid.
Reagents & Equipment:
-
1-Chlorophthalazine (1.0 mmol, 164.6 mg)
-
Phenylboronic Acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser, argon/nitrogen source
Procedure:
-
To a Schlenk flask, add 1-chlorophthalazine, phenylboronic acid, and potassium carbonate.
-
Place the flask under an inert atmosphere (argon or nitrogen) by evacuating and backfilling three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add toluene and water via syringe.
-
Fit the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-phenylphthalazine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and amines.[8] This transformation is invaluable for synthesizing amino-phthalazine derivatives, which are prevalent in pharmacologically active compounds.
Mechanistic Overview & Key Considerations
The reaction follows a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]
-
Catalyst & Ligand: The choice of ligand is critical for achieving high efficiency, especially with less reactive chlorophthalazines. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are the state-of-the-art.[8] These ligands facilitate both the oxidative addition and the final reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be used.[9][10]
-
Substrate Scope: The reaction is remarkably broad, accommodating primary and secondary aliphatic and aromatic amines.[11]
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of N-Benzylphthalazin-1-amine
Reagents & Equipment:
-
1-Chlorophthalazine (1.0 mmol, 164.6 mg)
-
Benzylamine (1.1 mmol, 118 mg, 120 µL)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)
-
Toluene (5 mL)
-
Glovebox or Schlenk line, sealed reaction tube, magnetic stirrer
Procedure:
-
In a glovebox, add Pd(OAc)₂, XPhos, and NaOt-Bu to a reaction tube equipped with a stir bar.
-
Add 1-chlorophthalazine to the tube.
-
Add toluene (5 mL), followed by benzylamine (1.1 mmol).
-
Seal the tube tightly with a Teflon-lined cap.
-
Remove the tube from the glovebox and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 12-24 hours. Monitor by LC-MS.
-
After cooling to room temperature, carefully uncap the tube.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Rinse the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Sonogashira, Heck, and Cyanation Reactions
Beyond the Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed transformations further expand the synthetic utility of chlorophthalazines.
Sonogashira Coupling
This reaction couples a terminal alkyne with an aryl halide, providing a powerful method for introducing alkynyl moieties.[12] It typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst (e.g., CuI).[13] The reaction is run in the presence of an amine base, such as triethylamine or diisopropylamine, which also often serves as the solvent.[14] Copper-free versions have also been developed to avoid potential issues with copper contamination.[15]
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[16] This reaction is ideal for synthesizing vinyl-substituted phthalazines. The catalytic cycle involves oxidative addition, migratory insertion of the alkene, and a β-hydride elimination step.[17] A base (e.g., triethylamine, potassium carbonate) is required to regenerate the Pd(0) catalyst.[18]
Cyanation
The introduction of a nitrile group is a valuable transformation, as nitriles can be converted into various other functional groups. Palladium-catalyzed cyanation of chlorophthalazines provides a direct route to cyanophthalazines.[19] While traditional cyanide sources like KCN or Zn(CN)₂ are effective, they are highly toxic.[20] A significant advancement has been the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic and safer cyanide source.[21] These reactions often require bulky phosphine ligands and can be performed in solvents like DMF or NMP.[22]
Diagram: Experimental Workflow for Cross-Coupling
Caption: A standard workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the chlorophthalazine scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions provide reliable and versatile pathways to a vast array of derivatives that are crucial for the development of new therapeutic agents. The success of these reactions hinges on the rational selection of the catalyst, ligand, base, and solvent system, tailored to the specific substrates and desired transformation. The protocols and guidelines presented here serve as a robust starting point for researchers aiming to explore the rich chemistry of phthalazine derivatives.
References
- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of Phthalazinone Libraries for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The phthalazinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This versatility has led to the development of numerous pharmacologically active compounds with applications in oncology, inflammation, and cardiovascular diseases.[2] High-throughput screening (HTS) provides the technological framework to systematically and rapidly evaluate large libraries of phthalazinone derivatives, unlocking their full therapeutic potential.[3] This document provides a comprehensive guide to the principles, protocols, and data analysis workflows for the high-throughput screening of phthalazinone libraries, with a particular focus on the discovery of novel PARP inhibitors for cancer therapy.
The Phthalazinone Scaffold: A Privileged Core in Drug Discovery
Phthalazinones are nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry for their broad spectrum of pharmacological activities.[4] Their rigid bicyclic structure provides a template for the spatial presentation of various functional groups, enabling interactions with a wide array of biological macromolecules. Notable therapeutic agents incorporating the phthalazinone core underscore its importance; for instance, Azelastine is an antihistamine, and Olaparib is a potent PARP inhibitor used in cancer treatment.[5] The synthetic tractability of the phthalazinone nucleus allows for the creation of large, diverse chemical libraries, making it an ideal candidate for HTS campaigns.[6][7]
Focus Application: Phthalazinones as PARP Inhibitors and the Principle of Synthetic Lethality
A landmark success for the phthalazinone scaffold is the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib.[4] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[8] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[9] Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which during DNA replication, are converted into DSBs.[8] The inability of these BRCA-deficient cells to repair DSBs results in genomic instability and cell death, a concept known as "synthetic lethality".[8][9] Normal cells, with a functional HR pathway, are less sensitive to PARP inhibition, providing a therapeutic window.[9] This targeted approach has revolutionized the treatment of certain types of breast, ovarian, and prostate cancers.[10][11][12]
The High-Throughput Screening Workflow for Phthalazinone Libraries
The HTS process is a multi-step, integrated workflow designed to rapidly identify active compounds from large chemical libraries.[13] It necessitates a combination of robust assay biology, automation, and rigorous data analysis.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Frontiers | Successes and Challenges of PARP Inhibitors in Cancer Therapy [frontiersin.org]
- 9. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 13. opentrons.com [opentrons.com]
- 14. High-throughput screening - Wikipedia [en.wikipedia.org]
- 15. datastatresearch.org [datastatresearch.org]
Application Notes & Protocols: 6-Chlorophthalazin-1-ol in Kinase Inhibitor Synthesis
Introduction: The Phthalazinone Scaffold as a Privileged Structure in Kinase Inhibition
The phthalazinone core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] This versatile structure is a common feature in many bioactive compounds and has been instrumental in the development of novel anticancer drugs.[1] Phthalazinone derivatives have been successfully developed as inhibitors for a range of critical enzyme targets, including Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases.[1][2][3][4] The planar nature of the phthalazinone ring system allows for favorable interactions within the ATP-binding pocket of many kinases, making it a privileged scaffold for inhibitor design.
6-Chlorophthalazin-1-ol, in particular, serves as a crucial starting material and key intermediate in the synthesis of a multitude of potent kinase inhibitors. The presence of the chlorine atom at the 6-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains and moieties to modulate potency, selectivity, and pharmacokinetic properties.[5] This document provides a detailed guide for researchers on the application of this compound in the synthesis of kinase inhibitors, with a focus on practical laboratory protocols and the underlying chemical principles.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| Chemical Formula | C₈H₅ClN₂O | [5][6] |
| Molecular Weight | 180.59 g/mol | [6][7] |
| Appearance | White to light yellow solid | [6] |
| Melting Point | 272.2-273.5 °C | [6] |
| CAS Number | 57835-96-8 | [6][7] |
| pKa | 11.66 ± 0.20 (Predicted) | [6] |
| Storage | Sealed in a dry place at room temperature | [6][7] |
Key Kinase Targets for Phthalazinone-Based Inhibitors
The phthalazinone scaffold has proven to be a versatile framework for targeting a variety of kinases implicated in cancer and other diseases.
-
Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors, such as the FDA-approved drug Olaparib, are a cornerstone of therapy for BRCA-mutated cancers.[4][8][9] The phthalazinone moiety is a key structural feature of Olaparib and many other PARP inhibitors currently in development.[4][9][10]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are critical mediators of angiogenesis, a process essential for tumor growth and metastasis.[11] Phthalazinone-based compounds have been developed as potent VEGFR-2 inhibitors, demonstrating significant anti-angiogenic and antitumor activity.[2][12][13]
-
Aurora Kinases: These serine/threonine kinases play a crucial role in mitosis, and their inhibition can lead to mitotic arrest and apoptosis in proliferating cancer cells.[3][14] Novel phthalazinone pyrazole scaffolds have yielded potent and selective Aurora-A kinase inhibitors.[3][14]
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in various diseases, including cancer.[15] Phthalazine-based compounds have been rationally designed as potent and selective inhibitors of p38α.[16]
-
Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[17] Derivatives of 1(2H)-phthalazinone have been identified as potent inhibitors of HPK1.[17]
Synthetic Strategies and Protocols
The chlorine atom on the this compound ring is amenable to nucleophilic aromatic substitution, which is the primary strategy for elaborating the core structure.
General Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the synthesis of kinase inhibitors starting from this compound.
References
- 1. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 1-phthalazinone Scaffold based Compounds: Design, Synthesis, Cytotoxicity and Protein Kinase Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 57835-96-8 [smolecule.com]
- 6. 6-Chlorophthalazinone | 57835-96-8 [chemicalbook.com]
- 7. 57835-96-8|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 11. VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Arylphthalazines: identification of a new phthalazine chemotype as inhibitors of VEGFR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of highly selective and potent p38 inhibitors based on a phthalazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Alkylation of Phthalazinones
Introduction: The Significance of N-Alkylated Phthalazinones in Modern Drug Discovery
The phthalazinone scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive pharmacophore for targeting various enzymes and receptors. The strategic functionalization of the phthalazinone nucleus, particularly at the N-2 position, has proven to be a highly effective strategy in modulating the pharmacological profile of these molecules. This has led to the development of potent therapeutics, most notably in the field of oncology.
One of the most prominent examples is the class of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, which features a substituted N-alkylated phthalazinone core. These drugs have revolutionized the treatment of certain cancers, particularly those with BRCA mutations. The N-alkyl substituent plays a crucial role in orienting the molecule within the active site of the PARP enzyme, thereby enhancing its inhibitory activity. Furthermore, N-alkylated phthalazinones have demonstrated significant potential as inhibitors of other important drug targets, including vascular endothelial growth factor receptor 2 (VEGFR-2), highlighting the broad therapeutic applicability of this compound class.[1][2]
This application note provides a comprehensive guide to the N-alkylation of phthalazinones, designed for researchers, scientists, and drug development professionals. We will delve into the underlying reaction mechanism, provide a detailed and robust experimental protocol, present comparative data for various alkylating agents, and discuss critical safety considerations. Our aim is to equip you with not only a reproducible method but also a thorough understanding of the chemical principles governing this important transformation.
Understanding the Reaction: Mechanism and Chemoselectivity
The N-alkylation of phthalazinones is a nucleophilic substitution reaction. The phthalazinone core contains a lactam moiety, which can exist in tautomeric forms. However, the lactam form is generally more stable. The nitrogen atom of the lactam is nucleophilic and can attack an electrophilic carbon atom, such as that of an alkyl halide.
The reaction is typically carried out in the presence of a base, which plays a crucial role in deprotonating the N-H of the phthalazinone, thereby increasing its nucleophilicity. The resulting phthalazinone anion is a more potent nucleophile and readily attacks the alkylating agent.
A key aspect of this reaction is its chemoselectivity. Phthalazinones are ambident nucleophiles, meaning they have two potentially nucleophilic sites: the nitrogen atom and the oxygen atom of the carbonyl group. Alkylation can, in principle, occur at either of these positions, leading to N-alkylated or O-alkylated products, respectively. However, under standard conditions using a weak base like potassium carbonate in a polar aprotic solvent like DMF, N-alkylation is overwhelmingly favored.[3] This selectivity can be explained by Pearson's Hard and Soft Acid-Base (HSAB) theory. The nitrogen atom is a softer nucleophile compared to the oxygen atom. Alkyl halides, the common alkylating agents in this reaction, are considered soft electrophiles. According to the HSAB principle, soft nucleophiles preferentially react with soft electrophiles, leading to the formation of the N-alkylated product.
dot digraph "N-Alkylation Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];
Phthalazinone [label="Phthalazinone"]; Anion [label="Phthalazinone Anion"]; AlkylHalide [label="Alkyl Halide (R-X)"]; Product [label="N-Alkylated Phthalazinone"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; HX [label="H-X"]; K_salt [label="K⁺"];
Phthalazinone -> Anion [label="+ Base\n- H⁺"]; Anion -> Product [label="+ R-X"]; AlkylHalide -> Product; Product -> HX [style=invis]; Base -> K_salt [style=invis];
{rank=same; Phthalazinone; Base;} {rank=same; Anion; AlkylHalide;} } d215082d-1175-430c-939e-2898952327a1 Reaction mechanism for N-alkylation of phthalazinone.
Experimental Protocol: A Reliable Method for N-Alkylation
This protocol provides a detailed, step-by-step procedure for the N-alkylation of a generic phthalazinone with an alkyl halide using potassium carbonate as the base and dimethylformamide (DMF) as the solvent. This method is robust and has been widely reported in the literature with good to excellent yields.[3]
Materials and Reagents:
-
Phthalazinone (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phthalazinone (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approximately 5-10 mL of DMF per gram of phthalazinone).
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add the alkyl halide (1.1 - 1.5 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. The reaction progress should be monitored by TLC.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water or a dilute aqueous solution of ammonium chloride.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by one of the following methods:
-
Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).[4][5]
-
Column Chromatography: If the product is an oil or if recrystallization is not effective, purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[6][7]
-
Data Presentation: Comparative Yields of N-Alkylation
The choice of alkylating agent and reaction conditions can significantly impact the yield of the N-alkylation reaction. The following table summarizes representative yields for the N-alkylation of phthalazinone with various alkylating agents under typical conditions.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | DMF | 80 | 6 | 92 | [3] |
| Ethyl iodide | K₂CO₃ | DMF | 60 | 12 | 85 | [8] |
| Methyl iodide | K₂CO₃ | DMF | RT | 24 | 88 | [8] |
| 1,2-Dibromoethane | K₂CO₃ | DMF | 60 | 8 | 75 | [3] |
| Ethyl chloroacetate | K₂CO₃ | Acetone/DMF | Reflux | 20 | 85-90 | [3] |
Safety and Handling: A Critical Overview
The N-alkylation of phthalazinones involves the use of potentially hazardous chemicals. It is imperative to follow strict safety protocols to minimize risks in the laboratory.[9][10]
-
Phthalazinone: While not acutely toxic, phthalazinone and its derivatives should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Alkylating Agents: Many alkylating agents are toxic, corrosive, and potential carcinogens. Always handle alkyl halides in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Potassium Carbonate: Potassium carbonate is an irritant. Avoid creating dust. In case of contact with skin or eyes, rinse thoroughly with water.
-
Dimethylformamide (DMF): DMF is a reproductive toxin and can be absorbed through the skin. It should always be handled in a fume hood. Ensure proper ventilation and avoid inhalation of vapors.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Spills: Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and disposed of as chemical waste. For large spills, evacuate the area and follow institutional emergency procedures.
Always consult the Safety Data Sheets (SDS) for each chemical before starting any experiment.
Conclusion
The N-alkylation of phthalazinones is a fundamental and versatile transformation in medicinal chemistry, providing access to a wide array of biologically active molecules. The protocol detailed in this application note, utilizing potassium carbonate in DMF, offers a reliable and high-yielding method for this conversion. By understanding the underlying mechanism, researchers can better troubleshoot and adapt the reaction to a variety of substrates. Adherence to strict safety protocols is paramount when working with the hazardous reagents involved. We are confident that this comprehensive guide will serve as a valuable resource for scientists engaged in the synthesis and development of novel phthalazinone-based therapeutics.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Separation of N-alkyl phenothiazine sulfones by HPTLC using an optimum mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. longdom.org [longdom.org]
- 9. Safety Precautions in the Laboratory [ou.edu]
- 10. Safety Manual | Chemistry [chem.duke.edu]
Application Notes and Protocols for Antimicrobial and Antifungal Screening of Phthalazines
Introduction: The Therapeutic Promise of Phthalazine Scaffolds
Phthalazine and its derivatives represent a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry.[1][2] The inherent structural features of the phthalazine nucleus have established it as a versatile pharmacophore, leading to the development of compounds with a wide spectrum of biological activities.[2][3] These include, but are not limited to, antitumor, antihypertensive, anti-inflammatory, and, notably, antimicrobial and antifungal properties.[2][4][5] The rise of multidrug-resistant microbial pathogens necessitates the urgent discovery and development of novel therapeutic agents. Phthalazine derivatives have emerged as promising candidates in this area, with numerous studies reporting their efficacy against various bacterial and fungal strains.[6][7][8]
The biological activity of phthalazine derivatives is often modulated by the nature and position of substituents on the phthalazine ring.[1][4] For instance, the introduction of sugar moieties can enhance bioavailability, while the addition of other heterocyclic rings like triazoles can broaden the antimicrobial spectrum.[4][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized screening of novel phthalazine derivatives for their antimicrobial and antifungal potential. The protocols detailed herein are based on established methodologies to ensure reliable and reproducible results, a critical step in the journey from chemical synthesis to potential clinical application.[9][10]
Part 1: Antimicrobial Susceptibility Testing of Phthalazine Derivatives
The initial evaluation of a novel compound's antibacterial properties is crucial. The primary objective is to determine its efficacy in inhibiting the growth of clinically relevant bacteria. The Broth Microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][11]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12][13][14]
Causality Behind Experimental Choices:
-
96-Well Plates: These allow for the simultaneous testing of multiple concentrations of several compounds against different bacterial strains, enhancing throughput and comparability.
-
Mueller-Hinton Broth (MHB): MHB is a standardized medium for susceptibility testing of non-fastidious, rapidly growing aerobic and facultative anaerobic bacteria. Its composition is well-defined and has minimal interference with the activity of most antimicrobial agents.
-
0.5 McFarland Standard: This turbidity standard ensures a consistent and reproducible starting inoculum density (approximately 1.5 x 10⁸ CFU/mL), which is critical for the accuracy of MIC determination.[10]
-
Serial Dilution: This technique provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value.
-
Controls: The inclusion of positive (standard antibiotic), negative (no compound), and sterility controls is essential for validating the experimental results.
Materials:
-
Synthesized Phthalazine Derivatives
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive]; Escherichia coli, Pseudomonas aeruginosa [Gram-negative])
-
Sterile Mueller-Hinton Broth (MHB)
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or McFarland turbidity standards
-
Microplate reader (optional, for quantitative analysis)
-
Positive control antibiotic (e.g., Amoxicillin, Gentamicin)
-
Negative control (vehicle/solvent for the test compound, e.g., DMSO)
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 4-5 mL of sterile MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This can be visually compared or measured with a spectrophotometer.
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Phthalazine Derivative Dilutions:
-
Prepare a stock solution of each phthalazine derivative in a suitable solvent (e.g., DMSO) at a known high concentration (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12 of a designated row.
-
In well 1 of that row, add 200 µL of the highest desired concentration of the test compound (prepared by diluting the stock solution in MHB).
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing MHB and inoculum but no compound).
-
Well 12 will serve as the sterility control (containing only MHB).
-
-
Inoculation and Incubation:
-
Add the appropriate volume of the diluted bacterial inoculum (prepared in step 1) to wells 1 through 11 to achieve the final target density of 5 x 10⁵ CFU/mL.
-
The final volume in each well should be uniform (e.g., 100 µL or 200 µL).
-
Cover the plate with a sterile lid or sealing film.
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the phthalazine derivative at which there is no visible growth (i.e., the well is clear).[11]
-
A microplate reader can be used to measure the optical density (OD) at 600 nm for a more quantitative assessment.
-
Antimicrobial Screening Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Data Presentation: MIC of Phthalazine Derivatives
All quantitative data should be summarized in a clear and structured table for easy comparison.
| Phthalazine Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria |
| S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | |
| Compound A | 16 | 8 |
| Compound B | 8 | 4 |
| Compound C | 32 | 16 |
| Amoxicillin (Control) | 0.5 | 0.25 |
Part 2: Antifungal Susceptibility Testing of Phthalazine Derivatives
For the preliminary screening of antifungal activity, the agar well diffusion method is a simple, cost-effective, and widely used technique.[15][16] It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit fungal growth.
Protocol 2: Agar Well Diffusion Assay for Antifungal Screening
Causality Behind Experimental Choices:
-
Potato Dextrose Agar (PDA) or RPMI Agar: These are standard media that support the growth of a wide range of fungi.
-
Spore Suspension: Using a standardized spore suspension ensures a uniform lawn of fungal growth, which is essential for obtaining clear and reproducible zones of inhibition.
-
Well Diffusion: Creating wells in the agar allows for the application of a known volume and concentration of the test compound. The compound then diffuses into the agar, creating a concentration gradient.
-
Zone of Inhibition: The diameter of the clear zone around the well where fungal growth is inhibited is proportional to the antifungal activity of the compound.
Materials:
-
Synthesized Phthalazine Derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sterile Potato Dextrose Agar (PDA) or RPMI Agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Negative control (vehicle/solvent for the test compound, e.g., DMSO)
-
Sterile swabs
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
For yeast-like fungi (C. albicans), prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
For filamentous fungi (A. niger), grow the fungus on an agar slant for 5-7 days. Harvest the spores by flooding the slant with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface. Adjust the spore suspension to a concentration of approximately 10⁶ spores/mL.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized fungal inoculum and rotate it against the inside of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the agar plate in three different directions to ensure a uniform lawn of growth.
-
Allow the plate to dry for a few minutes.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer, create uniform wells in the inoculated agar plate.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the phthalazine derivative solution (at a known concentration) into a designated well.
-
Add the positive and negative controls to separate wells on the same plate.
-
-
Incubation and Measurement:
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds.
-
Incubate the plates at an appropriate temperature (e.g., 35°C for C. albicans, 28-30°C for A. niger) for 24-48 hours or until sufficient growth is observed.
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
Antifungal Screening Workflow
Caption: Workflow for antifungal screening using the agar well diffusion method.
Data Presentation: Antifungal Activity of Phthalazine Derivatives
| Phthalazine Derivative | Zone of Inhibition (mm) |
| Candida albicans | |
| Compound A | 18 |
| Compound B | 22 |
| Compound C | 14 |
| Fluconazole (Control) | 25 |
| DMSO (Control) | 0 |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the consistent use of controls.
-
Positive Controls (standard antibiotics/antifungals) confirm that the test system is sensitive to known antimicrobial agents.
-
Negative Controls (solvent/vehicle) ensure that the solvent used to dissolve the test compounds does not possess any intrinsic antimicrobial activity.
-
Sterility Controls in the MIC assay confirm that the broth medium is not contaminated.
-
Growth Controls in the MIC assay ensure that the test organisms are viable and capable of growth under the experimental conditions.
Consistent results from these controls across experiments build confidence in the validity of the data obtained for the novel phthalazine derivatives.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Pyridazine and phthalazine derivatives with potential antimicrobial activity | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. researchgate.net [researchgate.net]
- 15. Well diffusion for antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. botanyjournals.com [botanyjournals.com]
Application Notes and Protocols: In Vitro Cytotoxicity Testing of Phthalazinone Compounds
< <
Introduction: The Therapeutic Potential and Toxicological Screening of Phthalazinones
Phthalazinone derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their diverse pharmacological activities have led to the exploration of these compounds as potential anticancer, anti-inflammatory, antidiabetic, and even antiviral agents.[1][2][3] Several phthalazinone derivatives have shown promise as inhibitors of key cellular targets like poly ADP ribose polymerase (PARP), vascular endothelial growth factor receptor 2 (VEGFR2), and epidermal growth factor receptor (EGFR), which are crucial in cancer progression.[4][5][6]
Given their potential as therapeutic agents, a thorough evaluation of their cytotoxic effects is a critical and mandatory step in the drug discovery and development process.[7][8] In vitro cytotoxicity assays serve as a primary screening tool to assess the potential of a compound to cause cell damage or death.[7][8] These assays provide essential data on a compound's potency and preliminary insights into its mechanism of action, guiding further preclinical and clinical development.[8][9]
This comprehensive guide provides a detailed framework for the in vitro cytotoxicity testing of phthalazinone compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles and data interpretation strategies.
Part 1: Foundational Cytotoxicity Assessment - Cell Viability Assays
The initial assessment of a compound's cytotoxicity typically involves determining its effect on cell viability and proliferation. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%.[10]
MTT Assay: A Measure of Metabolic Activity
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[11][13] The amount of formazan produced is directly proportional to the number of viable cells.[12]
The reduction of MTT is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria.[12] Therefore, the MTT assay is a direct measure of the metabolic activity of the cell population. A decrease in the formazan signal after treatment with a phthalazinone compound indicates a reduction in metabolic activity, which can be a consequence of either cell death or inhibition of cell proliferation.
Materials:
-
Phthalazinone compounds of interest
-
Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 or MDA-MB-231 for breast cancer)[4][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the chosen cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the phthalazinone compounds in the culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Sorafenib or Erlotinib).[5][10]
-
Incubation: Incubate the plate for the desired exposure time, typically 24, 48, or 72 hours.[7]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.[13][14]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is another common method for assessing cytotoxicity. It measures the activity of LDH, a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15][16][17] This assay is a reliable indicator of cell lysis and necrosis.[18]
LDH is present in all cell types and is rapidly released when the cell membrane's integrity is compromised.[15][16] The assay is based on a coupled enzymatic reaction where the released LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product.[17][18] The intensity of the color is directly proportional to the amount of LDH released and, consequently, the number of damaged cells.[16]
Materials:
-
Phthalazinone compounds of interest
-
Chosen cell line
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It's crucial to set up the following controls:
-
Background Control: Untreated cells to measure spontaneous LDH release.
-
Lysis Control (Maximum LDH Release): Untreated cells treated with the lysis solution provided in the kit to determine the maximum releasable LDH.[17]
-
Positive Control: Cells treated with a known cytotoxic agent.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes (optional but recommended to pellet any detached cells).[17] Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (as per the kit instructions), protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Background Control Absorbance) / (Lysis Control Absorbance - Background Control Absorbance)] x 100
-
Part 2: Delving Deeper - Mechanistic Cytotoxicity Assays
Once the cytotoxic potential of a phthalazinone compound is established, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and necrosis are two major forms of cell death.[8]
Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
The Annexin V/PI assay is a widely used flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[21][22] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can be used to identify early apoptotic cells.[21][22] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, where the membrane integrity is compromised, PI can enter and stain the DNA.[19][21]
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Materials:
-
Phthalazinone compounds of interest
-
Chosen cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or T25 flask and treat with the phthalazinone compound at its IC50 concentration for a predetermined time. Include untreated cells as a negative control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of about 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer as soon as possible.[22] Use unstained, Annexin V-only, and PI-only stained cells for setting up compensation and quadrants.[19]
Caspase-3/7 Activity Assay: A Hallmark of Apoptosis
Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis.[23] Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a hallmark of apoptosis.[24][25]
Caspase-3/7 assays utilize a specific substrate peptide (e.g., DEVD) that is recognized and cleaved by active caspase-3 and -7.[23][24] This cleavage event releases a reporter molecule, which can be a fluorophore or a luminogenic substrate, generating a detectable signal that is proportional to the caspase activity.[26]
Materials:
-
Phthalazinone compounds of interest
-
Chosen cell line
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System or a similar fluorometric/colorimetric kit
-
96-well white-walled plates (for luminescent assays) or clear plates (for colorimetric/fluorometric assays)
-
Plate reader (luminometer, fluorometer, or spectrophotometer)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the phthalazinone compound as described for the MTT assay.
-
Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.
-
Reagent Addition: After the treatment period, add the caspase reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes to 2 hours), protected from light.
-
Signal Measurement: Measure the luminescence, fluorescence, or absorbance using the appropriate plate reader.
-
Data Analysis: The signal intensity is directly proportional to the caspase-3/7 activity. Compare the signal from treated cells to that of the untreated control to determine the fold-increase in caspase activity.
Part 3: Investigating Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a common mechanism of drug-induced toxicity.[27][28]
Reactive Oxygen Species (ROS) Detection
Cellular ROS levels can be measured using fluorescent probes that become fluorescent upon oxidation. Dichlorodihydrofluorescein diacetate (DCFDA) is a commonly used probe for this purpose.
DCFDA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Materials:
-
Phthalazinone compounds of interest
-
Chosen cell line
-
Complete cell culture medium
-
DCFDA solution
-
Black 96-well plates with clear bottoms
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with the phthalazinone compound.
-
Probe Loading: After treatment, remove the medium and wash the cells with PBS. Add the DCFDA solution to the cells and incubate at 37°C for 30-60 minutes.
-
Washing: Remove the DCFDA solution and wash the cells with PBS to remove any excess probe.
-
Fluorescence Measurement: Add PBS to the wells and measure the fluorescence intensity using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 535 nm).
-
Data Analysis: Compare the fluorescence intensity of the treated cells to the untreated control to determine the change in ROS levels.
Data Presentation and Interpretation
For a clear and concise presentation of the results, it is recommended to summarize the quantitative data in tables.
Table 1: Cytotoxicity of Phthalazinone Derivatives (IC50 Values in µM)
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | MDA-MB-231 (Breast) | Reference Drug (e.g., Sorafenib) |
| Derivative 1 | IC50 Value | IC50 Value | IC50 Value | IC50 Value |
| Derivative 2 | IC50 Value | IC50 Value | IC50 Value | IC50 Value |
| Derivative 3 | IC50 Value | IC50 Value | IC50 Value | IC50 Value |
Table 2: Mechanistic Insights of Phthalazinone Derivative X
| Assay | Untreated Control | Treated (IC50) | Fold Change |
| % Apoptotic Cells (Annexin V+) | Value | Value | Value |
| Caspase-3/7 Activity (RLU) | Value | Value | Value |
| ROS Levels (RFU) | Value | Value | Value |
RLU: Relative Luminescence Units; RFU: Relative Fluorescence Units
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the relationships between different assays.
Caption: Experimental workflow for in vitro cytotoxicity testing of phthalazinone compounds.
Caption: Principle of Annexin V and Propidium Iodide staining for apoptosis detection.
Conclusion
The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive in vitro cytotoxicity assessment of phthalazinone compounds. By moving from broad cell viability screening to more detailed mechanistic studies, researchers can gain a deeper understanding of the biological effects of these promising therapeutic agents. This systematic approach is essential for identifying lead candidates with favorable safety profiles for further drug development.
References
- 1. Mechanism of action of phthalazinone derivatives against rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 8. kosheeka.com [kosheeka.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 16. praxilabs.com [praxilabs.com]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. kumc.edu [kumc.edu]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 25. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 26. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 27. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
- 28. High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Chlorophthalazin-1-ol in Materials Science
Introduction: A Versatile Heterocyclic Building Block
6-Chlorophthalazin-1-ol, with the chemical formula C₈H₅ClN₂O, is a heterocyclic compound featuring a phthalazine bicyclic aromatic ring system.[1] While its primary documented utility lies in medicinal chemistry as a precursor for bioactive compounds, particularly in the development of anticancer agents, its unique structural and reactive features present significant, albeit less explored, opportunities in materials science.[1][2]
The molecule's value stems from its rigid, planar phthalazinone core and two key reactive sites:
-
The C6-Chlorine Atom: This site is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups.
-
The Lactam-Lactim Tautomerism: The phthalazinone moiety exists in equilibrium, presenting reactive N-H and O-H groups that can be targeted for alkylation, acylation, and other modifications.[3]
This guide provides detailed application notes and scientifically grounded, step-by-step protocols for leveraging this compound as a foundational scaffold for creating novel functional materials. While direct applications in materials science are emerging, the protocols herein are based on established reactivity patterns of the phthalazinone core and serve as a robust starting point for innovation.
Application I: Synthesis of Novel Luminophores for Organic Electronics
Application Note: Rationale and Scientific Background
The phthalazinone core is a key structural component of luminol, one of the most well-known chemiluminescent compounds.[4] This inherent potential for light emission can be harnessed and tuned for applications in organic light-emitting diodes (OLEDs) or fluorescent probes. By strategically modifying the this compound scaffold, it is possible to create novel luminophores with tailored photophysical properties.
The core principle involves using the chlorine atom as a reactive handle for Suzuki or Buchwald-Hartwig cross-coupling reactions. These powerful reactions allow for the introduction of various aromatic substituents (e.g., phenyl, carbazole, or triphenylamine moieties). Such modifications can extend the π-conjugated system of the molecule, which directly influences the HOMO/LUMO energy levels and, consequently, the wavelength of emitted light. The lactam nitrogen can be alkylated to improve solubility and film-forming properties, which are critical for device fabrication.
This protocol details the synthesis of a novel blue-emitting fluorophore by attaching a carbazole moiety, a well-known hole-transporting and blue-emitting unit in OLED materials, at the C6 position.
Data Summary: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₅ClN₂O | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| IUPAC Name | 6-chloro-2H-phthalazin-1-one | [1] |
| CAS Number | 57835-96-8 | [1] |
| Appearance | (Varies) Typically off-white to light yellow solid | Generic |
Experimental Protocol: Synthesis of 6-(9H-Carbazol-9-yl)phthalazin-1-ol
This protocol involves a two-step process: N-alkylation to enhance solubility and prevent side reactions, followed by a Buchwald-Hartwig amination to introduce the carbazole unit.
Caption: Synthetic workflow for the target luminophore.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-Ethylhexyl bromide (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes, Saturated aq. NH₄Cl, Brine
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend this compound in anhydrous DMF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium hydride portion-wise over 15 minutes. Causality: NaH is a strong, non-nucleophilic base that deprotonates the lactam nitrogen, forming a sodium salt that is a more reactive nucleophile for the subsequent alkylation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Cool the mixture back to 0 °C and add 2-ethylhexyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield 6-chloro-2-(2-ethylhexyl)phthalazin-1-one.
-
-
Materials & Reagents:
-
6-Chloro-2-(2-ethylhexyl)phthalazin-1-one (1.0 eq)
-
Carbazole (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
In a Schlenk flask, combine the N-alkylated phthalazinone, carbazole, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (3x).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir overnight. Causality: The palladium catalyst, in conjunction with the Xantphos ligand, facilitates the C-N cross-coupling between the aryl chloride and the carbazole nitrogen.
-
Monitor reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with dichloromethane (DCM).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, e.g., gradient of Hexanes:DCM) to yield the final luminophore.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Photophysical properties (absorption, emission spectra, and quantum yield) should be measured in a suitable solvent.
-
Application II: Development of High-Performance Polyethers with Enhanced Thermal Stability
Application Note: Rationale and Scientific Background
The incorporation of rigid, aromatic heterocyclic units into polymer backbones is a well-established strategy for creating high-performance materials with exceptional thermal stability, chemical resistance, and mechanical strength. The planar and robust structure of the phthalazinone core makes this compound an excellent candidate as a specialty monomer.
In this application, this compound can be utilized as an A-B type monomer in a nucleophilic aromatic substitution polymerization. First, the hydroxyl group is converted to its more nucleophilic phenoxide form. This phenoxide can then displace a halogen on the C6 position of another monomer unit, forming a thermally stable ether linkage. This process, repeated thousands of times, creates a high molecular weight poly(arylene ether phthalazinone). Such polymers are expected to exhibit high glass transition temperatures (Tg) and excellent thermal degradation stability, making them suitable for applications in aerospace, electronics, and automotive industries where materials must withstand extreme conditions.
Experimental Protocol: Synthesis of a Poly(arylene ether phthalazinone)
This protocol outlines the polymerization of this compound via self-condensation.
References
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 6-Chlorophthalazin-1-ol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Chlorophthalazin-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic protocols for this valuable heterocyclic intermediate. As a key building block in the development of various bioactive compounds, including anti-cancer agents, achieving a high-yield, high-purity synthesis is paramount.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during its preparation.
Part 1: Troubleshooting Guide
This section addresses specific, common problems that can arise during the synthesis, providing not just solutions but the chemical reasoning behind them.
Q1: My overall yield of this compound is consistently low (<60%). What are the primary factors I should investigate?
A low yield is the most common issue and can typically be traced back to one of three areas: starting material integrity, reaction conditions, or workup/purification inefficiencies.
Core Areas to Investigate:
-
Starting Material Quality: The purity of your 4-chlorophthalic anhydride or 4-chlorophthalic acid is critical. The primary synthetic route involves the cyclocondensation reaction with hydrazine.[3][4] If the starting material contains regioisomers (e.g., 3-chlorophthalic anhydride), you will inevitably form the corresponding 7-chlorophthalazin-1-ol isomer, which is difficult to separate and lowers the yield of your target molecule.
-
Actionable Advice: Always verify the purity of your 4-chlorophthalic anhydride via melting point (~99 °C)[5] or spectroscopic methods (e.g., NMR) before starting the reaction. If isomer contamination is suspected, consider purification of the starting material or sourcing from a more reliable supplier.
-
-
Reaction Stoichiometry and Hydrazine Quality: The molar ratio of hydrazine to the phthalic derivative is crucial. While a slight excess of hydrazine can ensure the complete consumption of the starting material, a large excess can lead to side reactions. Hydrazine hydrate can also degrade over time; use a fresh, properly stored bottle.
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction typically requires heat (reflux) to drive the cyclization to completion. Insufficient temperature can lead to the accumulation of the intermediate hydrazide, which may not fully cyclize.
-
Solvent: The choice of solvent (e.g., ethanol, acetic acid, water) affects the solubility of reactants and intermediates. A solvent in which the starting materials are soluble at elevated temperatures but the final product is less soluble upon cooling is ideal for direct crystallization and high recovery.
-
Below is a logical workflow for troubleshooting low yield.
Caption: Troubleshooting workflow for low yield.
Q2: I'm observing significant impurities in my crude product. What are they and how can I prevent them?
Impurity formation is often a result of incomplete reactions or side reactions inherent to the phthalazinone synthesis. Understanding these impurities is key to mitigating them.
| Impurity Name | Structure / Identification | Probable Cause | Prevention & Mitigation Strategy |
| 4-Chlorophthalic Acid | Starting material precursor | Incomplete conversion or hydrolysis of 4-chlorophthalic anhydride before reaction with hydrazine.[5] | Ensure starting anhydride is dry. Add hydrazine promptly after dissolving the anhydride. Can be removed with a basic wash during workup. |
| 2-Carboxy-5-chlorobenzoylhydrazide | Ring-opened intermediate | Incomplete cyclization. Reaction time is too short or temperature is too low. | Increase reaction time and/or temperature. Using a solvent like glacial acetic acid can catalyze the dehydration/cyclization step. |
| 7-Chlorophthalazin-1-ol | Regioisomer | Contamination of the starting material with 3-chlorophthalic anhydride. | Use high-purity 4-chlorophthalic anhydride. Isomers are very difficult to separate by standard crystallization; chromatography may be required. |
| Bis-phthalazinone derivatives | Dimer-like structures | Can occur when using hydrazine in certain solvents like ethanol under specific conditions.[6] | Ensure proper stoichiometry. Using acetic acid as a solvent often minimizes this side reaction. |
Q3: I'm losing a significant amount of product during purification. How can I optimize the isolation step?
Product loss during purification is a common challenge that negates the benefits of a high-yield reaction. The key is in the selection of the recrystallization solvent.
-
Ideal Solvent Properties: The ideal solvent should fully dissolve your crude this compound and its impurities at an elevated temperature, but upon cooling, should allow the desired product to crystallize out with high recovery while keeping impurities dissolved.
-
Recommended Solvents to Screen:
-
Ethanol/Water Mixture: Dissolve the crude product in hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow to cool slowly.
-
Acetic Acid/Water: Acetic acid is often a good solvent for the reaction and initial crystallization. Dissolving in hot glacial acetic acid and adding water can induce crystallization.
-
Dioxane/Water: Similar to the above, dioxane can be an effective solvent.[7]
-
-
Technique Matters:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer to an ice bath to maximize crystal formation. Rapid cooling traps impurities and forms smaller crystals that are harder to filter.
-
Trituration: Before recrystallization, stir or "triturate" the crude solid with a solvent in which the product is poorly soluble but impurities are (e.g., cold diethyl ether). This can effectively wash away highly non-polar or highly polar impurities, reducing the burden on the final recrystallization step.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most robust and widely used method is the condensation of 4-chlorophthalic anhydride with hydrazine hydrate.[3][4] The reaction proceeds via a two-step, one-pot process: (1) nucleophilic attack of hydrazine on one of the carbonyls of the anhydride to form an intermediate hydrazide, followed by (2) an intramolecular cyclization via condensation to form the stable heterocyclic phthalazinone ring.
Caption: General reaction pathway for synthesis.
Q2: How does the choice of solvent influence the reaction outcome?
The solvent plays a multifaceted role:
-
Solubility: It must dissolve the 4-chlorophthalic anhydride to allow it to react with hydrazine.
-
Reaction Medium: Protic solvents like ethanol or water can facilitate proton transfer steps. Aprotic solvents like DMF or dioxane can also be used but may require different temperature profiles.
-
Catalysis: Acidic solvents, particularly glacial acetic acid, can act as a catalyst for the final dehydration and ring-closing step, often leading to faster reaction times and higher completion rates.[3][4]
| Solvent | Typical Temperature | Key Advantages | Potential Disadvantages |
| Glacial Acetic Acid | Reflux (~118°C) | Acts as a catalyst; good solvent for reactants. | Can be corrosive; requires careful removal. |
| Ethanol | Reflux (~78°C) | Less harsh than acetic acid; good for crystallization. | Lower boiling point may require longer reaction times. |
| Water | Reflux (100°C) | Green solvent; inexpensive. | May promote hydrolysis of the anhydride if not controlled.[5] |
Q3: What analytical techniques are recommended for monitoring this synthesis?
A multi-pronged approach is best for robust process control.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. Use a mobile phase like Ethyl Acetate/Hexane (e.g., 7:3 ratio) to track the consumption of the starting material and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It can accurately determine the conversion rate, identify impurities, and assess the final purity of the product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. The ¹H NMR spectrum will clearly show the aromatic protons and the characteristic broad singlet for the N-H proton of the lactam tautomer.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, providing definitive evidence of its formation.
Part 3: Optimized Experimental Protocol
This protocol is a generalized starting point. Researchers should optimize based on their specific lab conditions and scale.
Objective: To synthesize this compound from 4-chlorophthalic anhydride.
Materials:
-
4-Chlorophthalic anhydride (1.0 eq)
-
Hydrazine hydrate (~64% solution, 1.1 eq)
-
Glacial Acetic Acid (10-15 mL per gram of anhydride)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Dissolution: Charge the flask with 4-chlorophthalic anhydride (1.0 eq) and glacial acetic acid. Stir and heat the mixture to 80-90 °C to achieve complete dissolution.
-
Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise to the hot solution over 10-15 minutes. The solution may become thicker as the intermediate precipitates.
-
Reaction: Heat the reaction mixture to reflux (around 115-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material spot has disappeared.
-
Isolation: Allow the reaction mixture to cool to room temperature. A precipitate of the product should form. Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove residual acetic acid, followed by a wash with cold ethanol or diethyl ether to aid in drying.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Purity Check: Assess the purity of the final product using HPLC and confirm its identity with ¹H NMR and MS. If necessary, recrystallize from an ethanol/water mixture.
References
- 1. Buy this compound | 57835-96-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. 4-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 6. bu.edu.eg [bu.edu.eg]
- 7. 6-BroMo-4-chlorophthalazin-1(2H)-one synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 6-Chlorophthalazin-1-ol
Last Updated: January 6, 2026
Welcome to the technical support guide for the purification of 6-Chlorophthalazin-1-ol (CAS No. 57835-96-8). This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for this important heterocyclic compound, which serves as a key building block in medicinal chemistry.[1][2]
The structural features of this compound, including its phthalazinone core and reactive chloro- and hydroxyl- (or keto-) functional groups, present unique purification challenges.[1] This guide explains the causality behind our recommended purification strategies, ensuring you can adapt and troubleshoot effectively during your experiments.
Physicochemical Properties Quick Reference
Understanding the fundamental properties of this compound is the first step in designing a robust purification strategy. The tautomeric equilibrium between the -ol and -one forms influences its solubility and reactivity.
| Property | Value | Source |
| CAS Number | 57835-96-8 | [1] |
| Molecular Formula | C₈H₅ClN₂O | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| IUPAC Name | 6-chloro-2H-phthalazin-1-one | [1] |
| Appearance | Typically a solid (e.g., pale yellow crystals or powder) | [3] |
| Solubility | Generally low solubility in water; soluble in some organic solvents.[4][5] | [4][5] |
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily solid. What is the best first step?
A1: A dark color often indicates the presence of polymeric or highly conjugated impurities, potentially from side reactions during synthesis. Before attempting a more rigorous purification like column chromatography, a simple trituration or a "quick and dirty" recrystallization is recommended. Try slurrying the crude material in a solvent where the product is sparingly soluble at room temperature but impurities are more soluble, such as ethyl acetate or a hexane/ethyl acetate mixture.[6] This can significantly improve the material's quality with minimal product loss, making subsequent purification steps more effective.
Q2: What are the most common impurities I should expect?
A2: Impurities largely depend on the synthetic route.[7] Common syntheses may involve chlorination and subsequent cyclization/hydrolysis steps.[1] Therefore, you might encounter:
-
Starting Materials: Unreacted precursors.
-
Over-chlorinated Species: Dichloro- or trichloro-phthalazine derivatives.
-
Positional Isomers: Impurities where the chlorine atom is at a different position on the ring.
-
Hydrolysis Byproducts: Opening of the phthalazinone ring.
-
Solvent Adducts: Trapped solvent molecules within the crystal lattice.
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice depends on the impurity profile and the required purity level.
-
Recrystallization is ideal when you have a large amount of material (>1 g) and the main impurities have significantly different solubility profiles from your product. It is excellent for removing minor, highly soluble or highly insoluble impurities.
-
Flash Column Chromatography is the preferred method for separating compounds with similar polarities and for achieving very high purity (>99%).[8][9] It is also necessary when recrystallization fails to remove key impurities or results in significant yield loss.
Troubleshooting Guides by Technique
This section provides specific, question-based troubleshooting for common issues encountered during purification.
Recrystallization Issues
Q: I'm getting very low recovery after recrystallization. What's going wrong?
A: Low recovery is typically caused by one of three issues: using too much solvent, cooling the solution too quickly, or choosing an inappropriate solvent system. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Causality: If too much solvent is used, the solution will not become supersaturated upon cooling, and the product will remain dissolved. Rapid cooling can trap impurities and lead to the formation of very small crystals that are difficult to filter.
-
Troubleshooting Workflow:
Troubleshooting low recovery in recrystallization.
Q: My compound "oiled out" instead of forming crystals. How do I fix this?
A: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a very high degree. The oil is essentially a liquid phase of your impure compound.
-
Solutions:
-
Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add slightly more solvent to lower the saturation point. Let it cool much more slowly.
-
Lower the Temperature: Use a lower-boiling point solvent or solvent mixture.
-
Scratch and Seed: Use a glass rod to scratch the inside of the flask at the liquid's surface. The microscopic glass fragments can act as nucleation sites. Alternatively, add a tiny seed crystal of pure product.
-
Flash Column Chromatography Issues
Q: My compound is streaking on the TLC plate and the column. How can I get sharp bands?
A: Streaking is often caused by compound insolubility in the mobile phase, interactions with the stationary phase (silica gel is acidic), or overloading.
-
Causality: this compound has both a hydrogen bond donor (-NH) and acceptors (C=O, N), which can lead to strong interactions with silica gel. If the compound is not fully soluble in the eluent as it moves down the column, it will precipitate and re-dissolve, causing streaking.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of a polar, protic solvent like methanol or a modifier like triethylamine or acetic acid.
-
Methanol improves solubility.
-
Triethylamine (for basic compounds) deactivates acidic sites on the silica, preventing tailing.
-
Acetic Acid (for acidic compounds) can improve peak shape by keeping the compound protonated.
-
-
Check Solubility: Ensure your crude material fully dissolves in the chosen mobile phase before loading it onto the column. If not, you must use a stronger solvent system or a different loading technique (e.g., dry loading).
-
Reduce Load: Do not exceed a 1-5% load of crude material relative to the mass of the silica gel.
-
Q: I can't separate my product from a close-running impurity. What are my options?
A: Separating spots with a small ΔRf (difference in Retardation factor) is a classic chromatography challenge.[8]
-
Workflow for Improving Separation:
Decision process for improving chromatographic separation.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is effective for purifying crude this compound that is >85% pure and needs removal of polar or non-polar impurities.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid at reflux.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the cloudiness.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold hexanes to aid drying.
-
Drying: Dry the purified crystals under vacuum. Assess purity by melting point and TLC.
Protocol 2: Flash Column Chromatography
This protocol is designed to separate this compound from closely related impurities.
-
TLC Analysis: Develop a TLC method to separate the components of your crude mixture. A good starting point for the mobile phase is 30-50% Ethyl Acetate in Hexanes. The target Rf for the product should be ~0.25 for optimal separation.[8]
-
Column Packing: Prepare a silica gel column. For 1 g of crude material, a column with ~40-50 g of silica is appropriate. Pack the column using your chosen mobile phase.
-
Sample Loading:
-
Wet Loading: Dissolve the crude material (1 g) in a minimal amount of dichloromethane or the mobile phase. Pipette the solution directly onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., dichloromethane, methanol). Add a small amount of silica gel (~2-3x the mass of your compound) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin elution with the mobile phase. You may use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).[8] For example, start with 20% EtOAc/Hexanes and gradually increase to 50% EtOAc/Hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
References
- 1. Buy this compound | 57835-96-8 [smolecule.com]
- 2. This compound | 57835-96-8 | HCA83596 [biosynth.com]
- 3. 1-Chlorophthalazine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 8. biotage.com [biotage.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Overcoming Poor Solubility of Phthalazinone Derivatives
Here is the technical support center for overcoming the poor solubility of phthalazinone derivatives.
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance on tackling one of the most common hurdles in the development of phthalazinone-based compounds: poor aqueous solubility. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.
Section 1: Understanding the Core Challenge
Q1: Why do many of my phthalazinone derivatives exhibit poor aqueous solubility?
A: The low solubility of phthalazinone derivatives is fundamentally linked to their molecular structure. These compounds belong to a class of nitrogen-containing heterocyclic molecules that often possess several physicochemical properties contributing to poor aqueous solubility[1].
-
Lipophilicity and Aromaticity: The core structure contains a fused aromatic ring system, which is inherently hydrophobic (lipophilic)[2]. The presence of additional aromatic or lipophilic substituents, often necessary for biological activity, further increases the compound's tendency to repel water.
-
Crystalline Structure: Many poorly soluble drugs exist in a stable crystalline lattice form[3]. Significant energy, known as lattice energy, is required to break apart the crystal and allow the individual molecules to interact with water for dissolution. This high lattice energy acts as a barrier to solubilization.
-
Molecular Weight and Hydrogen Bonding: As per Lipinski's Rule of Five, molecules with a molecular weight greater than 500 and a high number of hydrogen bond acceptors can exhibit poor absorption, which is often linked to solubility[3]. While phthalazinones have hydrogen bond donors and acceptors, their large, rigid ring structures can limit favorable interactions with water molecules.
Phthalazinone-based compounds, including potent PARP inhibitors, are frequently characterized by these properties, making their low solubility a primary obstacle to achieving oral bioavailability[4].
Q2: What is the direct impact of this poor solubility on my experimental results?
A: Poor solubility is not just an inconvenience; it has profound consequences for both in vitro and in vivo experiments, potentially leading to misleading data and the premature failure of promising drug candidates.
The relationship between solubility and dissolution rate is described by the Noyes-Whitney equation , which shows that the rate of dissolution is directly proportional to the drug's solubility in the surrounding medium[5].
-
In Vitro Assays: In biological assays, if your compound precipitates in the aqueous buffer, the actual concentration exposed to the target (e.g., enzyme, cell) is unknown and lower than intended. This can lead to an underestimation of the compound's potency (e.g., artificially high IC50 values).
-
In Vivo Performance: For oral administration, a drug must first dissolve in the gastrointestinal (GI) fluids to be absorbed into the bloodstream[4][6]. Low solubility leads to a slow dissolution rate, meaning the compound may pass through the GI tract before it can be fully absorbed. This results in low and erratic oral bioavailability, compromising therapeutic efficacy[6][7][8]. For intravenous formulations, poor solubility can cause precipitation upon injection, leading to potential toxicity and embolism[9].
Q3: What initial characterization should I perform before trying to improve solubility?
A: A thorough physicochemical characterization is the foundation for selecting a rational solubility enhancement strategy. Rushing into formulation without this data is inefficient. Key parameters include:
-
Aqueous Solubility: Determine the solubility at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract.
-
pKa: Identifies if the molecule is ionizable. The pKa value is crucial for determining if pH modification will be an effective strategy[2].
-
LogP/LogD: Measures the lipophilicity of the compound. A high LogP value confirms hydrophobicity and indicates that strategies like lipid-based formulations or complexation might be necessary[2].
-
Melting Point & Thermal Analysis (DSC): A high melting point often correlates with high crystal lattice energy, suggesting that amorphization strategies (like solid dispersions) could be highly effective[10].
-
Solid-State Characterization (PXRD): Determines if the compound is crystalline or amorphous and identifies its polymorphic form. Different polymorphs can have vastly different solubilities[11].
Section 2: Strategy Selection and Troubleshooting
Q4: My phthalazinone derivative crashed out of my aqueous buffer during an experiment. What are my immediate troubleshooting options?
A: This is a common scenario. Your immediate goal is to get the compound back into solution for the experiment at hand.
-
pH Adjustment: If your compound has an ionizable group (an acidic or basic pKa), slightly adjusting the buffer pH can dramatically increase solubility. For a weakly basic compound, lowering the pH will protonate it, making it more soluble. For a weakly acidic compound, raising the pH will deprotonate it, increasing solubility[11].
-
Use of a Cosolvent: Adding a small percentage of a water-miscible organic solvent (a cosolvent) can increase the solubility of a hydrophobic compound[12]. Common choices for in vitro work include DMSO, ethanol, or polyethylene glycol (PEG). These solvents work by reducing the overall polarity of the aqueous medium[13][14]. Caution: Ensure the final cosolvent concentration is compatible with your assay and does not affect the biological target.
Q5: How do I choose the right long-term solubility enhancement strategy for my compound?
A: There is no one-size-fits-all solution. The choice depends on the compound's physicochemical properties, the desired dosage form, and the intended route of administration. The following decision workflow can guide your selection process.
Caption: Decision workflow for selecting a solubility enhancement strategy.
| Strategy | Mechanism of Action | Advantages | Disadvantages | Best For... |
| pH Modification | Converts the drug to its ionized (salt) form, which is more water-soluble.[11] | Simple, cost-effective.[11] | Only for ionizable drugs; risk of precipitation in GI tract pH changes. | Weakly acidic or basic phthalazinone derivatives. |
| Cosolvents | Reduces the polarity of the solvent (water), making it more favorable for hydrophobic solutes.[13][14] | Simple to implement for liquid formulations. | Potential for toxicity; drug may precipitate upon dilution in vivo. | Liquid formulations (oral or injectable).[9] |
| Solid Dispersion | Disperses the drug in a hydrophilic polymer matrix in an amorphous (non-crystalline) state, which has higher energy and solubility.[15][16] | Significant solubility enhancement; can maintain supersaturation in vivo.[4] | Can be physically unstable (recrystallization); requires specialized equipment. | Thermally stable compounds with high crystal lattice energy.[4] |
| Nanosuspension | Reduces drug particle size to the sub-micron range, increasing the surface area for dissolution according to the Noyes-Whitney equation.[5][17][18] | Applicable to most poorly soluble drugs; carrier-free.[17] | Can be physically unstable (particle growth/agglomeration).[19] | Compounds that are poorly soluble in both aqueous and organic media.[20] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule within the lipophilic cavity of a cyclic oligosaccharide, presenting a hydrophilic exterior to water.[21][22] | Increases solubility and stability; can mask taste.[22] | Limited by the stoichiometry of the complex; can be expensive. | Molecules with appropriate size and shape to fit within the cyclodextrin cavity. |
Section 3: Detailed Technical Guides & Protocols
This section provides step-by-step protocols for the most common and effective strategies.
Guide 1: Amorphous Solid Dispersions (ASD)
Q6: What are amorphous solid dispersions and why are they so effective for compounds like the PARP inhibitor olaparib?
A: An amorphous solid dispersion (ASD) is a system where the drug is dispersed in an amorphous state within a hydrophilic polymer matrix[16]. The amorphous form lacks the rigid crystal lattice of the crystalline drug, meaning it requires less energy to dissolve, leading to higher apparent solubility and faster dissolution rates[3][16]. This strategy has been highly successful for olaparib, a phthalazinone-based PARP inhibitor, significantly improving its oral bioavailability compared to the crystalline form[4]. The polymer (e.g., HPMC) not only acts as a carrier but also helps prevent the drug from recrystallizing in the solid state and in the GI tract, maintaining a supersaturated drug concentration that enhances absorption[4].
Protocol: Preparing a Solid Dispersion by Solvent Evaporation
This method is suitable for lab-scale screening of different polymers and drug loadings.[16][23]
-
Selection of Components:
-
Drug: Your phthalazinone derivative.
-
Carrier: A hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Solvent: A common volatile solvent that dissolves both the drug and the carrier (e.g., methanol, ethanol, acetone, or a mixture).
-
-
Preparation:
-
Accurately weigh the drug and polymer at a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both components completely in the minimum amount of the selected solvent in a round-bottom flask. Use gentle warming or sonication if necessary to achieve a clear solution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). The goal is to create a thin, clear film on the flask wall. Rapid evaporation helps to trap the drug in its amorphous state.
-
-
Drying and Collection:
-
Further dry the film under a high vacuum for 12-24 hours to remove any residual solvent.
-
Carefully scrape the dried solid dispersion from the flask.
-
-
Processing:
-
Gently grind the collected solid using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Store the final product in a desiccator to prevent moisture-induced recrystallization.
-
-
Characterization:
-
Confirm the amorphous nature of the drug using PXRD (disappearance of crystalline peaks) and DSC (presence of a single glass transition temperature).
-
Perform dissolution testing to compare the release profile against the pure crystalline drug.
-
Guide 2: Nanosuspensions
Q7: When should I consider formulating my compound as a nanosuspension?
A: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants or polymers[17][20]. This approach is particularly useful for drugs that are poorly soluble in both aqueous and organic solvents (often referred to as "brick dust"), making solvent-based systems like ASDs difficult to formulate[18]. By drastically reducing the particle size to the nanometer range (typically 200-600 nm), you significantly increase the surface area-to-volume ratio, which leads to a higher dissolution velocity and improved bioavailability[3][17].
Protocol: Preparing a Nanosuspension by Precipitation (Bottom-Up)
This technique, also known as the anti-solvent precipitation method, is well-suited for laboratory-scale preparation.[19]
-
Selection of Components:
-
Drug: Your phthalazinone derivative.
-
Solvent: A water-miscible organic solvent in which the drug is highly soluble (e.g., DMSO, acetone, ethanol).
-
Anti-solvent: An aqueous solution in which the drug is poorly soluble (typically purified water).
-
Stabilizer: A surfactant or polymer to prevent particle aggregation (e.g., Poloxamer 188, Tween® 80, HPMC).
-
-
Preparation:
-
Prepare the organic phase: Dissolve the drug in the selected solvent to create a concentrated solution.
-
Prepare the aqueous phase: Dissolve the stabilizer in the anti-solvent (water). A typical stabilizer concentration is 0.5-2% w/v.
-
-
Precipitation:
-
Inject the organic phase (drug solution) rapidly into the aqueous phase (stabilizer solution) under high-speed homogenization or vigorous magnetic stirring.
-
The rapid mixing causes the drug to precipitate out of the solution as nanoparticles because it is insoluble in the final solvent mixture. The stabilizer adsorbs onto the surface of the newly formed particles, preventing them from aggregating.
-
-
Solvent Removal:
-
Remove the organic solvent from the suspension, typically by evaporation under reduced pressure using a rotary evaporator.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. An acceptable particle size is <1000 nm with a low PDI, and a zeta potential of ±30 mV is often desired for good electrostatic stability.
-
Evaluate the dissolution rate compared to the unformulated drug.
-
References
- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. pexacy.com [pexacy.com]
- 8. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrealm.com [chemrealm.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. jddtonline.info [jddtonline.info]
- 17. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijhsr.org [ijhsr.org]
- 19. eaapublishing.org [eaapublishing.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. japsonline.com [japsonline.com]
Technical Support Center: Optimization of Palladium-Catalyzed Amination of Chlorophthalazines
Welcome to the technical support center for the palladium-catalyzed amination of chlorophthalazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
I. Troubleshooting Guide: From Reaction Failure to Success
This section addresses common issues encountered during the palladium-catalyzed amination of chlorophthalazines, providing a systematic approach to identifying and resolving them.
Problem 1: Low or No Conversion of Starting Material
This is one of the most frequent challenges. A systematic evaluation of the reaction components and conditions is essential for diagnosis.
Initial Checks & Common Culprits:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Any compromise in the inert atmosphere (Nitrogen or Argon) can lead to catalyst deactivation.
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum and backfilled with an inert gas. Solvents must be properly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period.[1] Maintain a positive pressure of inert gas throughout the reaction.[1]
-
-
Reagent Purity: Impurities in starting materials, solvents, or the amine can poison the catalyst.[2]
-
Solution: Use freshly purified reagents and anhydrous, degassed solvents. Ensure the chlorophthalazine and amine are of high purity.
-
-
Catalyst Activity: The choice and handling of the palladium source and ligand are critical.
-
Solution: For challenging substrates like electron-deficient heteroaryl chlorides, using a pre-formed, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can provide more consistent results than generating the active catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[3][4] These precatalysts ensure the correct palladium-to-ligand ratio and simplify the setup.[4]
-
Systematic Optimization Strategy:
If initial checks do not resolve the issue, a more detailed optimization is necessary. The following decision tree can guide your experimental design.
References
Technical Support Center: Navigating the Stability of 6-Chlorophthalazin-1-ol in Chemical Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chlorophthalazin-1-ol. This guide is designed to provide in-depth technical assistance and field-proven insights to help you anticipate and prevent the decomposition of this versatile synthetic intermediate during your experiments. By understanding the underlying chemical principles and employing robust methodologies, you can ensure the integrity of your reactions and the purity of your products.
Understanding the Molecule: Tautomerism and Inherent Reactivity
This compound exists in a tautomeric equilibrium with its lactam form, 6-Chlorophthalazin-1(2H)-one. The lactam form is generally more stable.[1] This equilibrium is crucial as it influences the molecule's reactivity and stability under various reaction conditions. The molecule possesses several reactive sites prone to degradation if not properly managed:
-
The Lactam Ring: As a cyclic amide, the lactam is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.[2]
-
The Chlorine Atom: This site is prone to nucleophilic substitution, but harsh conditions can lead to undesired side reactions, including dehalogenation.
-
The Aromatic System: The electron-deficient nature of the phthalazine ring can make it susceptible to certain degradation pathways.
This guide will address common challenges in a question-and-answer format, providing both theoretical explanations and practical, actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction yield is consistently low, and I suspect decomposition of my this compound starting material. What are the most likely causes?
Low yields are often a primary indicator of starting material or product degradation. The most common culprits are hydrolysis of the lactam ring and unwanted side reactions at the chlorine-substituted position.
Troubleshooting Steps:
-
pH Control is Critical: Both strong acids and strong bases can catalyze the hydrolysis of the lactam ring.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4]
-
Base-Catalyzed Hydrolysis: Hydroxide ions can directly attack the carbonyl carbon, leading to a tetrahedral intermediate that collapses to open the ring.[3][5]
Recommendation: Unless your reaction chemistry demands it, maintain a near-neutral pH. If acidic or basic conditions are necessary, consider using milder reagents, shorter reaction times, and lower temperatures.
-
-
Temperature Management: High temperatures can promote various decomposition pathways, including thermal degradation of the phthalazinone moiety.[6]
Recommendation: Run reactions at the lowest effective temperature. If a reaction is sluggish, consider changing the solvent or catalyst rather than indiscriminately increasing the heat. Monitor for the formation of degradation products by TLC or LC-MS as you optimize the temperature.
-
Inert Atmosphere: For sensitive reactions, especially those involving organometallic reagents or aiming to prevent oxidative side reactions, working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Diagram: Key Factors Influencing this compound Stability
Caption: Key experimental parameters affecting the stability of this compound.
FAQ 2: I am performing a nucleophilic substitution on the chlorine atom, but I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?
Optimizing nucleophilic aromatic substitution (SNAr) reactions on this compound requires a careful balance of conditions to favor the desired product over decomposition pathways.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low selectivity in SNAr reactions.
Detailed Recommendations:
-
Choice of Base: If your nucleophile requires a base for deprotonation, use the mildest base that is effective. Strong, non-nucleophilic bases like DBU or LiHMDS can be alternatives to alkoxides or hydroxides which might also act as competing nucleophiles or promote hydrolysis.[7]
-
Solvent Selection: The choice of solvent can significantly impact reaction rates and side reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These are commonly used for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving a more "naked" and reactive anionic nucleophile.[7] However, be aware that residual water in these solvents can contribute to hydrolysis. Ensure you are using anhydrous solvents.
-
-
Leaving Group Influence: The chlorine atom is a reasonably good leaving group. Enhancing its leaving group ability is generally not necessary and may lead to increased side reactions. The focus should be on controlling the reactivity of the nucleophile and the stability of the phthalazinone core.[8]
FAQ 3: Under what conditions should I consider using protecting groups for this compound?
If optimizing reaction conditions (pH, temperature, solvent) fails to prevent decomposition, or if your synthetic route involves reagents that are incompatible with the lactam or hydroxyl functionalities, a protecting group strategy is warranted.
Protecting the Lactam Nitrogen:
The lactam nitrogen can be protected to prevent N-alkylation or other undesired reactions at this site. A common protecting group for amides and lactams is the tert-butoxycarbonyl (Boc) group.[9][10]
| Protection | Deprotection |
| Boc₂O, DMAP (cat.), THF or CH₂Cl₂ | Trifluoroacetic acid (TFA) in CH₂Cl₂ |
Experimental Protocol: Boc Protection of the Lactam Nitrogen
-
Dissolve this compound (1 equivalent) in anhydrous THF.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-Boc protected product.
Note: This is a general procedure and may require optimization for your specific scale and setup.[11][12]
Protecting the Hydroxyl Group (via the Lactim Tautomer):
To prevent O-alkylation or other reactions at the hydroxyl group of the lactim tautomer, silyl ethers are an excellent choice due to their ease of formation and cleavage under specific conditions.[13][14] The tert-butyldimethylsilyl (TBDMS or TBS) group is robust and widely used.[15]
| Protection | Deprotection |
| TBDMSCl, Imidazole, DMF | Tetrabutylammonium fluoride (TBAF) in THF |
Experimental Protocol: O-Silylation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add imidazole (2.5 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents).
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography to yield the O-silylated product.
Note: This is a general protocol and should be optimized as needed.[13][15][16]
Summary Table of Troubleshooting Strategies
| Issue Observed | Potential Cause | Recommended Action(s) |
| Low reaction yield, multiple spots on TLC | Lactam hydrolysis | Maintain near-neutral pH; use milder acids/bases if necessary; lower reaction temperature. |
| Thermal degradation | Reduce reaction temperature; shorten reaction time.[6] | |
| Formation of dehalogenated byproduct | Harsh reaction conditions | Use milder reagents; lower temperature; consider a different catalyst. |
| Unwanted N-alkylation/acylation | Reactive lactam nitrogen | Protect the lactam nitrogen (e.g., with a Boc group).[10] |
| Unwanted O-alkylation/acylation | Reactive hydroxyl group (lactim form) | Protect the hydroxyl group (e.g., as a silyl ether).[13][14] |
| Reaction fails to go to completion | Insufficient reactivity | Optimize solvent for better solubility and reactivity; use a slight excess of the nucleophile; ensure anhydrous conditions.[17] |
By systematically addressing these potential issues, researchers can significantly improve the outcomes of reactions involving this compound, ensuring higher yields and purer products.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. web.viu.ca [web.viu.ca]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Study of the Effects of the Structure of Phthalazinone’s Side-Group on the Properties of the Poly(phthalazinone ether ketone)s Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of the leaving group on the dynamics of a gas-phase SN2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20210323946A1 - Process for preparing a phthalazinone derivative and intermediates thereof - Google Patents [patents.google.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting 6-Chlorophthalazin-1-ol NMR peak assignments
Welcome to the technical support center for the analysis of 6-Chlorophthalazin-1-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and need to assign and troubleshoot its NMR spectra. This document provides in-depth, field-proven insights to facilitate accurate spectral interpretation and overcome common experimental challenges.
Introduction: The Unique Spectral Challenge of this compound
This compound presents a unique set of challenges in NMR analysis primarily due to its potential for tautomerism. The molecule can exist in equilibrium between the lactam (phthalazin-1-one) and lactim (phthalazin-1-ol) forms. This equilibrium can be influenced by factors such as the solvent, concentration, and temperature, leading to spectra that can be complex and sometimes misleading if not carefully interpreted. This guide will walk you through a systematic approach to assigning the 1H and 13C NMR spectra and troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I've just acquired a 1H NMR spectrum of my sample in DMSO-d6. What are the expected chemical shifts for the aromatic protons of this compound?
Answer:
The aromatic region of the 1H NMR spectrum for this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chlorine atom and the heterocyclic ring will influence the chemical shifts of these protons. Based on data from similar phthalazine derivatives, you can expect the following approximate chemical shifts in DMSO-d6.[1][2]
Table 1: Estimated 1H NMR Chemical Shifts for the Aromatic Protons of this compound in DMSO-d6
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Rationale for Assignment |
| H-5 | ~8.3 - 8.5 | d | ~8.0 | H-5 is ortho to the electron-withdrawing carbonyl group (in the lactam form) and will be the most deshielded. It will appear as a doublet due to coupling with H-7. |
| H-7 | ~7.8 - 8.0 | dd | ~8.0, ~1.5 | H-7 is coupled to both H-5 (ortho coupling) and H-8 (meta coupling), resulting in a doublet of doublets. |
| H-8 | ~7.6 - 7.8 | d | ~1.5 | H-8 is only coupled to H-7 (meta coupling), and thus should appear as a doublet with a small coupling constant. |
| NH | ~11.0 - 12.0 | br s | - | The lactam proton is typically broad and appears significantly downfield. This peak will exchange with D2O. |
| OH | ~9.0 - 10.0 | br s | - | If the lactim tautomer is present, the hydroxyl proton will also be broad and downfield, and will exchange with D2O. |
Causality Behind Experimental Choices: DMSO-d6 is a common choice for nitrogen-containing heterocycles due to its excellent solubilizing properties and its ability to form hydrogen bonds, which can help in observing exchangeable protons like NH and OH.[2][3]
Question 2: My aromatic signals are overlapping, making it difficult to assign them. What should I do?
Answer:
Peak overlap in the aromatic region is a common issue.[4] Here is a systematic workflow to resolve these ambiguities:
Step 1: Change the Solvent
Running the NMR in a different deuterated solvent can alter the chemical shifts of the protons and may resolve the overlap. Aromatic solvents like benzene-d6 can induce significant shifts compared to polar aprotic solvents like DMSO-d6 due to anisotropic effects.[4]
Step 2: Acquire a 2D COSY Spectrum
A COSY (Correlation Spectroscopy) experiment is invaluable for identifying coupled protons.[5] Cross-peaks in the COSY spectrum will show which protons are coupling with each other. For this compound, you would expect to see a cross-peak between H-5 and H-7, and between H-7 and H-8. This will allow you to "walk" through the spin system and unambiguously assign the protons.
Experimental Protocol for COSY:
-
Prepare a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6) at a concentration of 5-10 mg/0.6 mL.
-
On the NMR spectrometer, load a standard COSY pulse sequence.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with a sine-bell window function in both dimensions to enhance the resolution of the cross-peaks.
Diagram 1: Logical Workflow for Resolving Overlapping Aromatic Signals
Caption: Workflow for troubleshooting overlapping 1H NMR signals.
Question 3: How can I definitively assign the quaternary carbons in the 13C NMR spectrum?
Answer:
Quaternary carbons do not have attached protons and therefore do not show up in a standard HSQC (Heteronuclear Single Quantum Coherence) spectrum. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is the definitive tool for assigning quaternary carbons.[5][6] This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.
Table 2: Estimated 13C NMR Chemical Shifts for this compound in DMSO-d6 and Key HMBC Correlations
| Carbon | Expected Chemical Shift (ppm) | Key HMBC Correlations (1H → 13C) |
| C-1 | ~158 - 162 | H-8 (3-bond), H-5 (4-bond, weaker) |
| C-4a | ~125 - 130 | H-5 (2-bond), H-8 (3-bond) |
| C-6 | ~135 - 140 | H-5 (2-bond), H-7 (2-bond) |
| C-8a | ~130 - 135 | H-5 (3-bond), H-7 (3-bond), H-8 (2-bond) |
| C-4 | ~145 - 150 | H-5 (3-bond) |
| C-5 | ~128 - 132 | H-7 (3-bond) |
| C-7 | ~125 - 128 | H-5 (3-bond), H-8 (2-bond) |
| C-8 | ~122 - 125 | H-7 (3-bond) |
Experimental Protocol for HMBC:
-
Use the same sample prepared for your 1D and COSY experiments.
-
Load a standard HMBC pulse sequence on the spectrometer.
-
Set the long-range coupling delay (typically optimized for J = 8-10 Hz) to observe 2- and 3-bond correlations.
-
Acquire the spectrum. The experiment may require a longer acquisition time than HSQC.
-
Process the data and look for the correlations outlined in Table 2.
Diagram 2: Using 2D NMR for Complete Assignment
Caption: Integrated 2D NMR workflow for structural elucidation.
Question 4: I see a broad peak around 11.5 ppm and another one around 9.5 ppm. What are they and how can I confirm their assignment?
Answer:
The presence of two broad, downfield signals is indicative of the lactam-lactim tautomerism. The peak around 11.5 ppm is likely the N-H proton of the lactam form, while the peak around 9.5 ppm could be the O-H proton of the lactim form.
To confirm the assignment of these exchangeable protons:
-
D2O Exchange: Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The signals corresponding to the N-H and O-H protons will disappear or significantly decrease in intensity as the protons are exchanged for deuterium.[4]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide information about the equilibrium. Changes in the relative integration of the tautomeric peaks with temperature can confirm the presence of an equilibrium.
Question 5: The signal-to-noise ratio in my 13C NMR spectrum is poor, especially for the quaternary carbons. How can I improve it?
Answer:
A low signal-to-noise ratio in 13C NMR is a frequent challenge due to the low natural abundance of the 13C isotope and, for quaternary carbons, the lack of a Nuclear Overhauser Effect (NOE) enhancement.[7]
Solutions:
-
Increase the Number of Scans: The most straightforward solution is to increase the number of scans (transients). The signal-to-noise ratio increases with the square root of the number of scans.
-
Increase Sample Concentration: If possible, use a more concentrated sample.
-
Adjust the Relaxation Delay (d1): Quaternary carbons have longer relaxation times. Increasing the relaxation delay between pulses (e.g., to 5-10 seconds) allows the magnetization to return to equilibrium, leading to better signal intensity.
-
Use a Different Pulse Sequence: For observing quaternary carbons, a DEPT-Q (Distortionless Enhancement by Polarization Transfer) pulse sequence can be beneficial as it shows all carbon types (CH, CH2, CH3, and quaternary C) in a single spectrum with good sensitivity.
References
- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Cytotoxicity of Phthalazinone-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising class of phthalazinone-based compounds. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to help you navigate the common challenge of managing cytotoxicity in your experiments. Our goal is to empower you with the knowledge to not only identify and solve experimental hurdles but also to understand the underlying mechanisms, enabling you to generate robust and reliable data.
Introduction: The Duality of Phtahalazinone Cytotoxicity
Phthalazinone-based compounds have emerged as a significant scaffold in medicinal chemistry, leading to the development of potent therapeutic agents, most notably PARP inhibitors like Olaparib and VEGFR-2 inhibitors used in oncology.[1][2] Their mechanism of action often involves inducing cytotoxicity in cancer cells, for example, through synthetic lethality in BRCA-mutated tumors.[3] However, this intended cytotoxic effect can be a double-edged sword, as off-target effects and non-specific toxicity can lead to challenges in experimental systems and potential therapeutic limitations. Understanding and mitigating this unwanted cytotoxicity is crucial for the successful development of these compounds.
This guide provides a structured approach to troubleshooting common issues, interpreting your results with confidence, and implementing strategies to reduce off-target cytotoxicity.
Section 1: Troubleshooting Common Cytotoxicity Assay Issues
Encountering unexpected or inconsistent results in cytotoxicity assays is a common challenge. This section provides a troubleshooting guide for issues frequently observed when working with phthalazinone-based compounds.
Q1: I'm observing high cytotoxicity in my negative/vehicle control wells. What's going on?
High background cytotoxicity can mask the true effect of your compound and invalidate your results. Let's break down the potential causes and solutions.
Possible Causes & Troubleshooting Steps:
-
Solvent Toxicity:
-
The Issue: Many phthalazinone derivatives are hydrophobic and require organic solvents like DMSO for solubilization. High final concentrations of these solvents can be toxic to cells.[4]
-
The Solution:
-
Vehicle Control is Key: Always include a vehicle control with the highest concentration of solvent used in your experiment.
-
Stay Below the Threshold: Aim for a final DMSO concentration of ≤ 0.1% (v/v), although many cell lines can tolerate up to 0.5%.[4]
-
Perform a Solvent Tolerance Curve: Before starting your main experiment, test a range of solvent concentrations on your specific cell line to determine the maximum non-toxic concentration.
-
Consider Alternative Solvents: If solubility is an issue, explore less toxic alternatives.[4]
-
-
-
Contaminated Reagents:
-
The Issue: Bacterial or fungal contamination in your media, serum, or the compound itself can cause cell death.
-
The Solution:
-
Microscopic Examination: Regularly inspect your cell cultures for any signs of contamination.
-
Sterile Technique: Ensure strict aseptic techniques are followed during all experimental procedures.
-
Filter Sterilize: Filter sterilize your compound stock solution if you suspect contamination.
-
-
-
Assay-Specific Artifacts:
-
The Issue: Components in the culture medium, such as phenol red, can interfere with the absorbance readings in colorimetric assays like the MTT assay.[5]
-
The Solution:
-
Use Phenol Red-Free Medium: During the assay incubation step, switch to a phenol red-free medium.
-
Include a "Medium Only" Blank: This will help you subtract the background absorbance from your readings.
-
-
Q2: My cytotoxicity results are not reproducible between experiments. What should I investigate?
Lack of reproducibility is a critical issue that can undermine the validity of your findings. Here are key areas to examine:
Key Factors for Reproducibility:
| Factor | Troubleshooting Steps |
| Cell Health & Passage Number | Use cells in the logarithmic growth phase. Avoid using cells that are over-confluent or have been in culture for too many passages. |
| Reagent Preparation | Prepare fresh reagents whenever possible. Ensure proper storage and avoid multiple freeze-thaw cycles of stock solutions. |
| Standardized Timelines | Keep incubation times for cell seeding, compound treatment, and assay reagent addition consistent across all experiments. |
| Plate Edge Effects | The outer wells of a microplate are prone to evaporation. Fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data. |
Q3: I am seeing conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH). Which one do I trust?
This is a common and important question. Discrepancies arise because different assays measure different biological endpoints.
-
MTT Assay: Measures mitochondrial reductase activity, which is an indicator of metabolic activity. A reduction in signal suggests a decrease in viable, metabolically active cells.[6][7]
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) into the culture medium, which occurs when the cell membrane is compromised. It is a marker of cell lysis and membrane integrity.[5][8]
Interpretation:
-
A compound could inhibit mitochondrial function without immediately causing cell membrane rupture. In this case, you might see a strong effect in the MTT assay but a weaker or delayed effect in the LDH assay.
-
Conversely, a compound that rapidly induces necrosis would lead to a strong signal in the LDH assay.
Recommendation: Use a multi-parametric approach. Combining an assay for metabolic activity (MTT), membrane integrity (LDH), and apoptosis (e.g., Caspase-3/7 activity) will provide a more complete picture of your compound's cytotoxic mechanism.
Section 2: Strategies to Reduce Off-Target Cytotoxicity
A key goal in drug development is to maximize on-target efficacy while minimizing off-target toxicity. Here are strategies relevant to phthalazinone-based compounds.
Medicinal Chemistry Approaches
-
Structure-Activity Relationship (SAR) Studies:
-
Concept: Systematically modify the chemical structure of your phthalazinone derivative to understand which parts of the molecule are responsible for the desired activity and which contribute to off-target toxicity.[6][9]
-
Application: For example, studies on phthalazinone-based PARP inhibitors have shown that modifications to the phthalazinone core and its substituents can influence selectivity for PARP1 over PARP2.[10] Increased selectivity for PARP1 is hypothesized to reduce some of the hematological toxicities associated with dual PARP1/PARP2 inhibition.[10] Similarly, modifications to phthalazinone-based VEGFR-2 inhibitors have been explored to enhance potency and selectivity.[11]
-
-
Improving Selectivity:
-
The Challenge: Some first-generation PARP inhibitors have been found to have off-target effects on various kinases, which may contribute to their overall cellular effects and potential side effects.[5][12]
-
The Strategy: Design and synthesize new analogs with modifications aimed at reducing these off-target interactions. This could involve altering the molecule's shape or charge distribution to favor binding to the intended target (e.g., the NAD+ pocket of PARP) and disfavor binding to the ATP pocket of kinases.
-
Experimental Design Strategies
-
Use of Normal (Non-Cancerous) Cell Lines:
-
Purpose: To determine the selectivity of your compound. A promising drug candidate should show significantly higher potency against cancer cells compared to normal cells.
-
Implementation: Always test your compounds on a relevant normal cell line in parallel with your cancer cell lines.
-
-
Calculating the Selectivity Index (SI):
-
What it is: A quantitative measure of a compound's selectivity. It is calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line.[3][10]
-
Formula: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
-
Interpretation: A higher SI value indicates greater selectivity for cancer cells. An SI value greater than 3 is often considered to indicate high selectivity.[3]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for phthalazinone-based anticancer agents?
Phthalazinone is a versatile scaffold found in drugs with various mechanisms of action.[1] Two of the most well-studied are:
-
PARP Inhibition: Compounds like Olaparib are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair. In cancers with mutations in BRCA1/2 (which are involved in homologous recombination, a major DNA double-strand break repair pathway), inhibiting PARP leads to an accumulation of DNA damage and cell death through a process called synthetic lethality.[3]
-
VEGFR-2 Inhibition: Other phthalazinone derivatives have been designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.[11]
Q2: How do I interpret the IC50 value from my cytotoxicity assay?
The IC50 (half-maximal inhibitory concentration) is the concentration of your compound that is required to inhibit a biological process (in this case, cell viability or proliferation) by 50%.[12][13] A lower IC50 value indicates a more potent compound. It is a critical metric for comparing the efficacy of different compounds.
Q3: How can I differentiate between a cytotoxic and a cytostatic effect?
-
A cytotoxic effect leads to cell death.
-
A cytostatic effect inhibits cell proliferation without killing the cells.
To distinguish between the two, you can perform a time-course experiment and monitor cell numbers. A cytotoxic compound will cause a decrease in the number of viable cells over time, while a cytostatic compound will cause the cell number to plateau. Cell counting with a viability dye like trypan blue can help in this differentiation.
Section 4: Experimental Protocols & Workflows
Here are detailed, step-by-step protocols for common cytotoxicity assays.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of your phthalazinone compound. Include untreated and vehicle controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.[1][8]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (usually around 30 minutes).
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Use the absorbance values from your controls (spontaneous LDH release from untreated cells and maximum LDH release from lysed cells) to calculate the percentage of cytotoxicity for each compound concentration.
Caspase-3/7 Apoptosis Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[2][11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled plate suitable for luminescence measurements.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Section 5: Visualizing Workflows and Pathways
Workflow for Assessing and Mitigating Cytotoxicity
Caption: A workflow for cytotoxicity assessment and optimization.
Phthalazinone-Based PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality with PARP inhibitors.
References
- 1. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 11. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Substitution on Chlorophthalazine
Welcome to the technical support center for nucleophilic substitution reactions involving 1-chlorophthalazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile scaffold in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, troubleshoot suboptimal results, and ensure the scientific integrity of your outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes the chlorine on 1-chlorophthalazine susceptible to nucleophilic substitution?
A1: The reactivity of 1-chlorophthalazine is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The phthalazine core is an electron-deficient heteroaromatic system. The two nitrogen atoms within the ring act as powerful electron-withdrawing groups through both inductive and resonance effects.[1][2] This withdrawal of electron density makes the carbon atoms of the ring, particularly the carbon atom bonded to the chlorine (C1), highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[3][4] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex before expelling the chloride ion to restore aromaticity.[5]
Q2: What is the general mechanism for this substitution?
A2: The substitution follows the SNAr pathway, which can be visualized in two key steps:
-
Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electron-deficient C1 carbon, breaking the aromatic π-system and forming a tetrahedral, negatively charged intermediate (Meisenheimer complex). This step is typically the rate-determining step of the reaction.[4][5]
-
Chloride Elimination: The aromaticity of the phthalazine ring is a strong driving force. The system re-aromatizes by eliminating the chloride ion (Cl⁻), which is a good leaving group, to yield the final substituted product.
Q3: Which solvents are recommended for this reaction?
A3: The choice of solvent is critical for reaction success. Polar aprotic solvents are strongly recommended. These solvents can dissolve the polar reactants and intermediates but do not significantly solvate the nucleophile through hydrogen bonding.[6][7] This leaves the nucleophile "naked" and more reactive. In contrast, polar protic solvents (like water or ethanol) can form a hydrogen-bond "cage" around the nucleophile, stabilizing it and reducing its nucleophilicity, which slows down the reaction.[7][8][9]
| Solvent Class | Examples | Suitability for Chlorophthalazine SNAr | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Highly Recommended | Solubilizes reactants without deactivating the nucleophile.[9] |
| Polar Protic | Water, Ethanol, Methanol | Use with Caution | Can act as a competing nucleophile (solvolysis) and reduces nucleophile strength through solvation.[6] |
| Non-Polar | Hexane, Toluene, Benzene | Not Recommended | Poor solubility of the phthalazine substrate and most common nucleophiles/bases.[6] |
Q4: How does temperature affect the reaction outcome?
A4: Temperature is a key parameter to control reaction rate and selectivity.
-
Rate: As with most reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy.
-
Side Reactions: Excessively high temperatures can lead to side reactions and decomposition, reducing the overall yield of the desired product. In systems with multiple reactive sites, temperature can be used to control selectivity.[3][10] For chlorophthalazine, starting at a moderate temperature (e.g., room temperature to 60 °C) and monitoring progress is a prudent strategy. Microwave-assisted synthesis can be employed to reach higher temperatures rapidly and uniformly, often leading to significantly reduced reaction times.[11][12]
Troubleshooting & Optimization Guide
This section addresses specific issues encountered during the nucleophilic substitution on 1-chlorophthalazine in a practical, question-and-answer format.
Issue 1: Low or No Product Yield
Q: I've set up my reaction, but after the recommended time, TLC/LC-MS analysis shows mostly unreacted starting material. What should I do?
A: This is a common issue that can often be resolved by systematically evaluating the reaction parameters. Low conversion points to insufficient reactivity in the system.
Troubleshooting Checklist:
-
Nucleophile Reactivity:
-
Cause: The chosen nucleophile may be too weak. For example, an aliphatic amine is a much stronger nucleophile than an aniline, and an alcohol is generally weaker than an amine.
-
Solution: If possible, switch to a more potent nucleophile. Alternatively, ensure the nucleophile is properly activated. For alcohols or thiols, this means ensuring complete deprotonation to the corresponding alkoxide or thiolate, which are much stronger nucleophiles. Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
-
Solvent Choice:
-
Temperature:
-
Cause: The reaction may have a high activation energy that is not being overcome at room temperature.
-
Solution: Gradually increase the reaction temperature in 20 °C increments (e.g., 50 °C, 70 °C, 90 °C), monitoring for product formation and potential decomposition. Microwave heating is an excellent alternative for accelerating the reaction.[11]
-
-
Base Stoichiometry and Strength:
-
Cause: If the nucleophile is an amine hydrochloride salt or requires deprotonation (e.g., phenol, thiol), an insufficient amount of base will result in incomplete formation of the active nucleophile.
-
Solution: Use at least one equivalent of base to neutralize the HCl byproduct. If starting from a salt, use an additional equivalent.[13] Ensure the base is strong enough to deprotonate the nucleophile (compare pKa values).
-
Issue 2: Formation of Multiple Products or Byproducts
Q: My reaction works, but I see multiple spots on TLC, or my LC-MS shows several peaks with similar masses. What's causing this?
A: Side product formation often points to issues with reaction selectivity, stability of reactants/products, or the presence of contaminants.
Potential Causes & Solutions:
-
Hydrolysis of Starting Material:
-
Cause: Traces of water in the reaction mixture can act as a nucleophile, converting 1-chlorophthalazine to phthalazinone.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Bis-Substitution or Other Side Reactions:
-
Cause: If your nucleophile has multiple reactive sites, it can lead to a mixture of products. At high temperatures, the phthalazine ring itself could potentially undergo undesired reactions.
-
Solution: Use a protecting group strategy on your nucleophile if it has multiple reactive centers. Re-evaluate the reaction temperature; running the reaction at the lowest possible temperature that allows for a reasonable rate is often best.
-
-
Reaction with Solvent:
-
Cause: In some cases, solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.
-
Solution: If you suspect solvent interference at high temperatures, consider switching to a more robust solvent like DMSO or sulfolane.
-
Issue 3: Difficulty in Product Isolation and Purification
Q: The reaction has gone to completion, but I'm struggling to isolate a pure product. How can I improve my workup?
A: A clean reaction makes for an easy purification. However, a well-designed workup is crucial.
Suggested Workup & Purification Strategy:
-
Quenching: Cool the reaction mixture to room temperature. A common procedure is to pour the mixture into crushed ice or a mixture of ice and a saturated sodium bicarbonate (NaHCO₃) solution.[11] This neutralizes any remaining acid and precipitates the organic product.
-
Extraction: If the product doesn't precipitate, extract it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with water and brine to remove the polar aprotic solvent (e.g., DMF, DMSO) and any inorganic salts.
-
Purification:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for obtaining high purity.
-
Column Chromatography: If the product is an oil or if impurities are structurally similar, silica gel column chromatography is the most reliable method for purification. Choose an eluent system that provides good separation on analytical TLC (Rf of the product ~0.3).
-
General Experimental Protocol
The following is a representative, generalized protocol for the substitution of 1-chlorophthalazine with an amine nucleophile. Note: This protocol should be adapted based on the specific nucleophile, scale, and available equipment.
Materials:
-
1-Chlorophthalazine (1.0 eq)
-
Nucleophile (e.g., primary/secondary amine) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃ or DIEA) (1.5 - 2.0 eq)
-
Anhydrous DMF (or DMSO)
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 1-chlorophthalazine and the chosen base.
-
Solvent Addition: Add anhydrous DMF to create a solution or suspension with a concentration of approximately 0.1-0.5 M.
-
Nucleophile Addition: Add the nucleophile to the stirring mixture at room temperature. If the reaction is highly exothermic, consider adding the nucleophile dropwise or cooling the flask in an ice bath.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 1-chlorophthalazine starting material is consumed (typically 2-24 hours).
-
Workup: After completion, cool the reaction to room temperature and pour it into a beaker of ice-water. Stir for 15-30 minutes.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities.
-
Drying & Purification: Dry the solid under vacuum. If necessary, purify further by recrystallization or column chromatography. Characterize the final product by NMR, MS, and IR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Solvent in Nucleophilic Substitution - SN2 [quimicaorganica.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
Validation & Comparative
A Researcher's Guide to the Biological Target Validation of 6-Chlorophthalazin-1-ol
In the landscape of contemporary drug discovery, the precise identification and rigorous validation of a compound's biological target are the cornerstones of developing effective and safe therapeutics. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals on validating the biological target of 6-Chlorophthalazin-1-ol, a phthalazine derivative with potential therapeutic applications.[1] While the specific biological activities of this compound are still under active investigation, its structural class is often associated with the inhibition of enzymes involved in cancer progression.[1]
This document eschews a rigid template, instead adopting a logical, multi-pronged approach that mirrors the validation workflow in a real-world research setting. We will explore the causality behind experimental choices, emphasizing orthogonal, self-validating systems to build a robust body of evidence. Our central hypothesis, based on the compound's structural class and known inhibitors, is that this compound targets Tankyrase (TNKS) , a key regulator in the Wnt/β-catenin signaling pathway.[2][3][4][5][6]
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family.[3][6] They play a crucial role in various cellular processes by marking target proteins for degradation.[7][8] A primary substrate of Tankyrase is AXIN, a scaffold protein in the β-catenin destruction complex.[2][3][7] By promoting the degradation of AXIN, Tankyrase activity leads to the stabilization and nuclear accumulation of β-catenin, activating Wnt target genes that are critical drivers in many cancers, particularly colorectal cancer (CRC).[2][9][10] Therefore, inhibiting Tankyrase is an attractive therapeutic strategy to suppress aberrant Wnt signaling.[4][8][11]
This guide will compare and detail the essential biochemical, biophysical, and cell-based methodologies required to validate TNKS as the direct target of this compound.
Part 1: Establishing Direct Target Engagement
The foundational step in target validation is to demonstrate a direct, physical interaction between the compound and its putative target protein. Here, we compare two powerful and complementary approaches: direct enzymatic assays and cellular thermal shift assays.
Biochemical Enzymatic Assays: Quantifying Inhibition
The most direct method to test our hypothesis is to measure the effect of this compound on the enzymatic activity of purified Tankyrase 1 and 2. Tankyrases catalyze the transfer of ADP-ribose from their co-substrate NAD+ to substrate proteins.[8]
Experimental Rationale: An in vitro enzymatic assay provides a clean, controlled system to quantify the inhibitory potency (e.g., IC50) of a compound against its target, free from the complexities of a cellular environment. Commercial chemiluminescent assay kits are readily available for this purpose.[12] These assays typically involve histone proteins coated on a plate, which are then poly(ADP-ribosyl)ated (PARylated) by the TNKS enzyme using a biotinylated NAD+ substrate. The resulting biotinylated-PAR chains can be detected with high sensitivity using streptavidin-HRP.[12][13]
Comparative Data Interpretation:
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | PARP1 IC50 (nM) |
| This compound | 45 | 15 | >10,000 |
| G007-LK (Control) [11][14] | 25 | 5 | >10,000 |
| Vehicle (DMSO) | No Inhibition | No Inhibition | No Inhibition |
Table 1: Example comparative data from biochemical assays. Potency against TNKS1/2 and selectivity against a related PARP family member (PARP1) are critical metrics.
A potent and selective inhibitor will show low nanomolar IC50 values for TNKS1 and TNKS2 while exhibiting significantly weaker or no activity against other PARP family members, demonstrating specificity.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While biochemical assays are essential, they do not confirm that the compound can enter a cell and bind to its target in the complex intracellular milieu. The Cellular Thermal Shift Assay (CETSA) is an invaluable method to verify target engagement in intact cells.[15][16][17][18]
Experimental Rationale: CETSA is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[18][19] By treating cells with the compound, heating the cell lysate across a temperature gradient, and then quantifying the amount of soluble (non-denatured) target protein remaining at each temperature, we can observe a "thermal shift" indicative of binding.[15][19]
Workflow for CETSA:
Caption: CETSA workflow for target engagement.
Comparative Data Interpretation:
| Treatment | Apparent Melting Temp (Tm) of TNKS2 | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.1 °C | - |
| This compound (1 µM) | 56.5 °C | +4.4 °C |
| G007-LK (1 µM) | 57.2 °C | +5.1 °C |
Table 2: Example comparative data from a CETSA experiment. A positive thermal shift in compound-treated cells versus vehicle-treated cells provides strong evidence of intracellular target engagement.
Part 2: Probing the Downstream Cellular Consequences
Confirming direct target binding is necessary but not sufficient. A robust validation strategy must demonstrate that target engagement by the compound leads to the expected downstream biological effects. For a TNKS inhibitor, this means stabilizing AXIN and suppressing Wnt/β-catenin signaling.[9][10][14]
AXIN Stabilization Assay
Experimental Rationale: TNKS inhibition prevents the PARsylation and subsequent degradation of AXIN1 and AXIN2, leading to their accumulation.[6][7] This can be readily measured by Western Blot. This experiment directly links target engagement to the immediate downstream molecular event.
Methodology:
-
Cell Line Selection: Use a colorectal cancer cell line with an APC mutation, such as SW480, where the Wnt pathway is constitutively active.[6][20]
-
Treatment: Treat cells with a dose-response of this compound, a positive control inhibitor (e.g., G007-LK), and a vehicle control for a defined period (e.g., 24 hours).
-
Lysis & Western Blot: Lyse the cells and perform a Western Blot to detect levels of AXIN1, AXIN2, and a loading control (e.g., β-actin).
-
Analysis: Quantify the band intensities. A dose-dependent increase in AXIN protein levels in the compound-treated samples compared to the vehicle control validates the expected mechanism of action.
Wnt/β-catenin Signaling Reporter Assay
Experimental Rationale: The ultimate consequence of AXIN stabilization is the enhanced degradation of β-catenin, leading to reduced Wnt signaling.[2][9] A TCF/LEF luciferase reporter assay (often called TOP/FOP Flash) is the gold standard for quantifying the activity of this pathway.
The Wnt/β-catenin Signaling Pathway:
Caption: Wnt/β-catenin pathway and the role of Tankyrase inhibition.
Comparative Data Interpretation:
| Treatment | Reporter Activity (Relative Luciferase Units) | % Inhibition |
| Vehicle (DMSO) | 100 | 0% |
| This compound (100 nM) | 45.2 | 54.8% |
| G007-LK (100 nM) | 38.5 | 61.5% |
Table 3: Example data from a TCF/LEF reporter assay. A significant reduction in reporter activity confirms that target engagement leads to functional pathway inhibition.
Part 3: Genetic Validation as an Orthogonal Approach
To build the most compelling case, pharmacological data should be compared with genetic approaches. If inhibiting the target protein with a compound produces the same phenotype as removing the protein genetically, it provides powerful evidence that the compound's effects are on-target.[21][]
CRISPR/Cas9-mediated Knockout of TNKS1/2
Experimental Rationale: CRISPR/Cas9 technology allows for the precise and permanent knockout of the genes encoding TNKS1 and TNKS2.[21][][23][24] By comparing the phenotype of TNKS1/2 double-knockout (DKO) cells to cells treated with this compound, we can determine if the compound faithfully phenocopies the genetic perturbation.[21] This is a critical step for target validation.[21][24][25]
Comparative Phenotypic Analysis:
| Condition | AXIN1 Level | β-catenin Level | Cell Proliferation |
| Wild-Type + Vehicle | Baseline | High | 100% |
| Wild-Type + this compound | Increased | Decreased | Decreased |
| TNKS1/2 DKO + Vehicle | Increased | Decreased | Decreased |
Table 4: Comparing pharmacological inhibition with genetic knockout. Concordance across key phenotypic readouts strongly validates TNKS1/2 as the biologically relevant target of the compound.
A successful validation will show that treatment with this compound produces the same molecular and cellular changes as knocking out the TNKS1 and TNKS2 genes. This orthogonal evidence significantly increases confidence that the observed anti-proliferative effects of the compound are mediated through the intended target.[21]
Conclusion
The validation of a biological target is a multifaceted process that requires a convergence of evidence from orthogonal experimental systems. For this compound, this guide outlines a rigorous, three-tiered strategy. First, direct target engagement is confirmed quantitatively through biochemical assays and qualitatively in a physiological setting using CETSA . Second, the downstream mechanistic consequences are verified by demonstrating AXIN stabilization and functional inhibition of the Wnt/β-catenin pathway . Finally, CRISPR-mediated gene knockout provides a powerful genetic comparison to ensure the pharmacological effects phenocopy the genetic perturbation. By systematically executing and comparing the results from these approaches, researchers can build a high-confidence validation package for this compound, establishing Tankyrase as its bona fide biological target and paving the way for further preclinical development.
References
- 1. Buy this compound | 57835-96-8 [smolecule.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tankyrases/β-catenin Signaling Pathway as an Anti-proliferation and Anti-metastatic Target in Hepatocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrases as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights of tankyrases: A novel target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 10. biorxiv.org [biorxiv.org]
- 11. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. selectscience.net [selectscience.net]
- 23. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biocompare.com [biocompare.com]
- 25. Frontiers | Applications of CRISPR-Cas9 for advancing precision medicine in oncology: from target discovery to disease modeling [frontiersin.org]
A Comparative Guide to the Structure-Activity Relationship of 6-Chlorophthalazin-1-ol and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Phthalazinone Scaffold
The phthalazin-1(2H)-one core is recognized as a "privileged scaffold" in drug discovery, forming the foundation of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[2][3] 6-Chlorophthalazin-1-ol, a specific derivative, has garnered attention as a versatile starting material for the synthesis of more complex molecules with therapeutic potential.[3] The presence of the chlorine atom at the 6-position offers a reactive handle for further chemical modifications, allowing for a systematic exploration of the structure-activity landscape.
The Central Role of PARP Inhibition in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[4] In cancer therapy, particularly for tumors with deficiencies in the BRCA1/2 genes, inhibiting PARP leads to a synthetic lethality, where cancer cells are unable to repair DNA damage, resulting in cell death.[4] The phthalazinone scaffold is a key component of several potent PARP inhibitors, including the FDA-approved drug Olaparib.[4][5] This makes the exploration of this compound and its analogs a promising avenue for the development of novel anticancer agents.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The biological activity of phthalazinone derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring.[5] While extensive research has been conducted on the broader phthalazinone class, this guide will focus on the specific impact of modifications around the this compound core.
The Critical Role of the Phthalazinone Core
Structural investigations have revealed that the phthalazinone moiety itself is indispensable for the inhibitory activity of certain derivatives against enzymes like DNA methyltransferase 3A (DNMT3A).[6][7] This highlights the importance of the core heterocyclic structure in providing the necessary scaffold for interaction with biological targets.
Impact of Substituents at the 6-Position
The substituent at the 6-position of the phthalazinone ring plays a crucial role in modulating the biological activity. While direct comparative studies on a series of 6-substituted analogs of this compound are not abundantly available in the public literature, we can infer the importance of this position from broader studies on related heterocyclic compounds.
For instance, in the development of quinazoline-based PI3Kα inhibitors, the 6-position was identified as a key point for introducing pharmacodynamic groups to enhance anticancer activity.[8] This suggests that modifications at the analogous 6-position of the phthalazinone ring could similarly lead to significant changes in potency and selectivity. The electronic and steric properties of the substituent at this position can influence the overall electron distribution of the ring system and its interaction with the target protein's binding pocket.
-
Halogen Substitution: The presence of a halogen, such as the chlorine in this compound, can impact the molecule's lipophilicity and its ability to form halogen bonds with the target protein. Comparing the activity of 6-chloro, 6-bromo, and 6-fluoro analogs would provide valuable insights into the optimal halogen for a given biological target.
-
Electron-Donating and Electron-Withdrawing Groups: Replacing the chlorine with electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) would systematically alter the electronic properties of the phthalazinone core. This can influence the pKa of the molecule and its hydrogen bonding capabilities, which are often critical for drug-receptor interactions.
Modifications at Other Positions
While our focus is on the 6-position, it is essential to consider the interplay with other parts of the molecule.
-
N-2 Position: The nitrogen at the 2-position is a common site for substitution. Alkylation or arylation at this position can significantly impact the compound's pharmacokinetic properties and its interaction with the target. For example, in a series of phthalazinone-dithiocarbamate hybrids, placing the dithiocarbamate scaffold at the N-2 position resulted in better activity against A-2780 and MCF-7 cancer cell lines.[1]
-
C-4 Position: The carbon at the 4-position is another key site for modification. Introducing different aryl or alkyl groups at this position can influence the molecule's overall shape and its ability to fit into the binding pocket of the target enzyme. Studies on 4-substituted phthalazines have shown this position to be critical for anti-inflammatory and antitumor activities.[3]
Comparative Analysis of Biological Activity
To provide a clearer understanding of the SAR, the following table summarizes hypothetical comparative data based on the general principles observed in the literature for phthalazinone derivatives. It is important to note that direct experimental data for a systematic study of 6-substituted phthalazin-1-ol analogs is limited in the reviewed literature.
| Compound/Analog | Substituent at 6-Position | Target | IC50 (nM) | Rationale for Activity Variation |
| This compound | -Cl | PARP1 | [Data not available] | Baseline compound. The chloro group provides a balance of lipophilicity and electronic effects. |
| Analog A | -F | PARP1 | [Expected to be similar or slightly less potent than -Cl] | Fluorine is a smaller and more electronegative halogen, which could alter binding interactions. |
| Analog B | -Br | PARP1 | [Expected to be similar or slightly more potent than -Cl] | Bromine is larger and more polarizable, potentially forming stronger halogen bonds. |
| Analog C | -CH3 | PARP1 | [Activity would depend on the specific binding pocket] | A small, electron-donating group that could influence hydrophobic interactions. |
| Analog D | -OCH3 | PARP1 | [Activity would depend on the specific binding pocket] | An electron-donating group that can also act as a hydrogen bond acceptor. |
| Analog E | -NO2 | PARP1 | [Potentially lower activity] | A strong electron-withdrawing group that could negatively impact key electronic interactions. |
Experimental Protocols
To facilitate further research in this area, we provide a general workflow for the synthesis and evaluation of 6-substituted phthalazin-1-ol analogs.
General Synthetic Workflow
The synthesis of novel 6-substituted phthalazin-1-ol derivatives can be achieved through a multi-step process, often starting from commercially available substituted phthalic anhydrides or benzoic acids. A generalized synthetic scheme is presented below.
Caption: Generalized synthetic workflow for 6-substituted phthalazin-1-ol analogs.
Step-by-step methodology:
-
Synthesis of the Phthalazinedione Intermediate: React the appropriately substituted phthalic anhydride with hydrazine hydrate in a suitable solvent like ethanol under reflux.
-
Halogenation: Convert the resulting phthalazinedione to the corresponding 6-halophthalazin-1-one using a halogenating agent such as phosphorus oxychloride or phosphorus tribromide.
-
Diversification at the 6-Position: The 6-halo intermediate serves as a key building block for introducing a variety of substituents.
-
Nucleophilic Aromatic Substitution: React the 6-halo derivative with various nucleophiles (e.g., alkoxides, amines, thiols) to introduce new functional groups.
-
Palladium-Catalyzed Cross-Coupling Reactions: Employ Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to introduce aryl, heteroaryl, or other carbon-based substituents.
-
In Vitro PARP1 Inhibition Assay
The inhibitory activity of the synthesized compounds against PARP1 can be determined using a commercially available colorimetric or fluorometric assay kit.
Caption: Workflow for an in vitro colorimetric PARP1 inhibition assay.
Step-by-step methodology:
-
Plate Preparation: Use a 96-well plate pre-coated with histones, which are the substrate for PARP1.
-
Compound Addition: Add serial dilutions of the test compounds and a positive control (e.g., Olaparib) to the wells.
-
Enzyme Reaction: Add PARP1 enzyme and a biotinylated NAD+ solution to initiate the PARylation reaction. Incubate at room temperature.
-
Detection: After incubation, wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose chains.
-
Signal Generation: Add a colorimetric HRP substrate and measure the absorbance using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Future Directions and Conclusion
The phthalazinone scaffold, and specifically this compound, continues to be a fertile ground for the discovery of novel therapeutic agents. While the existing literature provides a solid foundation for understanding the SAR of this class of compounds, a more systematic investigation into the influence of substituents at the 6-position is warranted. Such studies, comparing a diverse range of analogs with varying electronic and steric properties, would provide invaluable data for the rational design of next-generation inhibitors targeting enzymes like PARP.
The experimental workflows provided in this guide offer a starting point for researchers to synthesize and evaluate novel 6-substituted phthalazin-1-ol derivatives. By combining synthetic chemistry with robust biological assays, the scientific community can continue to unlock the full therapeutic potential of this versatile heterocyclic scaffold.
References
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 6-Chlorophthalazin-1-ol Based Inhibitors: A Guide for Target Selectivity Assessment
Introduction
The phthalazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein classes.[1][2] Specifically, derivatives of this scaffold have shown promise as potent anticancer agents by modulating the activity of key enzymes such as PARP, various kinases (VEGFR, EGFR, Aurora kinase), and other signaling proteins.[1] 6-Chlorophthalazin-1-ol, a key intermediate and standalone moiety, serves as a foundational building block for the synthesis of these more complex bioactive molecules.[3] While the on-target potency of these inhibitors is a primary focus of drug discovery, understanding their cross-reactivity profile across the human kinome and other potential off-targets is critical for predicting potential side effects and ensuring clinical success.[4][5]
This guide provides a comprehensive framework for assessing the cross-reactivity of this compound based inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a strategy for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and optimization of kinase inhibitors.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[6] This similarity presents a significant challenge in developing selective inhibitors.[4][7] A lack of selectivity can lead to off-target effects, where the inhibitor interacts with unintended kinases or other proteins, potentially causing toxicity or other adverse reactions.[5][8] Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory requirement but a cornerstone of rational drug design.[5][9]
Broad-based kinome screening has become an industry standard for evaluating the selectivity of kinase inhibitors.[9][10] These screens typically involve testing the compound against a large panel of kinases to identify any unintended interactions.[9] The data generated from these screens are invaluable for structure-activity relationship (SAR) studies, guiding the optimization of lead compounds towards improved selectivity and a better safety profile.
Visualizing the Kinase Selectivity Funnel
The process of identifying a selective kinase inhibitor can be visualized as a funnel, where a large number of initial hits are progressively narrowed down based on their potency and selectivity.
Caption: A workflow for identifying selective kinase inhibitors.
Comparative Profiling Strategy
To objectively assess the cross-reactivity of a novel this compound based inhibitor (let's call it "Compound X"), it is essential to compare its performance against relevant alternatives. This includes:
-
A known multi-kinase inhibitor: A compound with a broader inhibition profile (e.g., Staurosporine) to serve as a promiscuous control.
-
A highly selective inhibitor for the intended target: If available, this provides a benchmark for desired selectivity.
-
Structurally similar analogs: Comparing closely related molecules can reveal how minor chemical modifications impact the selectivity profile.
Data Presentation: Kinome Inhibition Profile
The results of a large-scale kinase screen are often presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM). This provides a broad overview of the inhibitor's activity across the kinome. More detailed follow-up studies will determine the IC50 or Kd values for any significant off-target hits.
Table 1: Illustrative Kinome Profiling Data (% Inhibition at 1 µM)
| Kinase Target | Compound X | Comparator A (Selective) | Comparator B (Multi-Kinase) |
| Primary Target (e.g., VEGFR2) | 98% | 95% | 99% |
| Off-Target Kinase 1 (e.g., PDGFRβ) | 75% | 15% | 92% |
| Off-Target Kinase 2 (e.g., c-Kit) | 68% | 10% | 88% |
| Off-Target Kinase 3 (e.g., SRC) | 25% | 5% | 95% |
| Off-Target Kinase 4 (e.g., LCK) | 15% | <5% | 85% |
| ... (and so on for the entire panel) |
This table presents hypothetical data for illustrative purposes.
Experimental Methodologies for Cross-Reactivity Profiling
A multi-faceted approach employing both biochemical and cell-based assays is crucial for a thorough understanding of an inhibitor's selectivity.
In Vitro Kinase Profiling: Competitive Binding Assays
Principle: Competitive binding assays measure the ability of a test compound to displace a known, often fluorescently labeled, ligand from the ATP-binding site of a kinase.[7][11] This method provides a direct measure of the binding affinity (Kd) of the inhibitor for a large number of kinases and is independent of enzyme activity.[12]
Detailed Protocol: Radiometric Kinase Assay (e.g., ³³PanQinase™)
This is a widely used method for assessing kinase activity and inhibitor potency.[9]
Objective: To determine the IC50 values of the test compounds against a panel of protein kinases.
Materials:
-
Test compounds (dissolved in DMSO)
-
Kinase panel of interest
-
Corresponding kinase-specific peptide substrates
-
[γ-³³P]ATP
-
Assay buffer (specific to each kinase)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In each well of a 96-well plate, combine the assay buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the test compounds at various concentrations (typically a serial dilution). Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Principle: The Cellular Thermal Shift Assay (CETSA®) is a powerful method to assess target engagement in a cellular context.[13][14][15] It is based on the principle that the binding of a ligand (e.g., an inhibitor) stabilizes the target protein, leading to an increase in its melting temperature.[16][17]
Visualizing the CETSA Workflow
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for a Specific Kinase Target
Objective: To determine if the test compound binds to and stabilizes its intended kinase target and potential off-targets in intact cells.
Materials:
-
Cell line expressing the target kinase(s)
-
Cell culture medium and reagents
-
Test compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for the target protein(s) for Western blotting
-
Standard Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency.
-
Treat the cells with the test compound at various concentrations or a vehicle (DMSO) control for a specified time.
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Quantify the band intensities.
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Interpreting the Data and Next Steps
The combined data from in vitro profiling and cellular target engagement assays will provide a comprehensive picture of the inhibitor's selectivity.
-
High correlation between in vitro and cellular data: This strengthens the confidence that the observed cellular effects are due to on-target activity.
-
Discrepancies between in vitro and cellular data: This could be due to factors such as cell permeability, efflux pumps, or intracellular metabolism of the compound. Further investigation is warranted.
-
Identification of potent off-targets: If the profiling reveals significant off-target interactions, this information can be used to:
-
Guide medicinal chemistry efforts to improve selectivity.
-
Assess the potential for polypharmacology, where inhibiting multiple targets could be therapeutically beneficial.
-
Anticipate potential side effects in preclinical and clinical studies.
-
Conclusion
A thorough and objective assessment of cross-reactivity is a non-negotiable aspect of modern drug discovery. For inhibitors based on the this compound scaffold, a systematic approach combining broad kinome screening with cellular target engagement assays is essential. The methodologies and strategies outlined in this guide provide a robust framework for generating high-quality, interpretable data to inform critical decisions in the development of novel kinase inhibitors. By prioritizing scientific integrity and a deep understanding of the underlying biological principles, researchers can more effectively navigate the path from a promising chemical scaffold to a safe and effective therapeutic agent.
References
- 1. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 57835-96-8 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. CETSA [cetsa.org]
- 16. annualreviews.org [annualreviews.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Benchmarking 6-Chlorophthalazin-1-ol Against Established Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity is paramount. The phthalazinone core has emerged as a privileged structure, with derivatives demonstrating significant inhibitory activity against a range of clinically relevant kinases.[1][2][3] This guide outlines a comprehensive strategy for the evaluation of a specific phthalazinone derivative, 6-Chlorophthalazin-1-ol, against a panel of well-characterized kinase inhibitors. While the direct kinase inhibitory profile of this compound is not yet publicly documented, its structural similarity to known active compounds suggests its potential as a valuable starting point for drug discovery programs.[4]
This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a robust framework for the systematic benchmarking of this compound. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and propose a clear methodology for data interpretation and visualization. Our approach is grounded in the principles of scientific integrity, ensuring that the proposed workflows are self-validating and built upon authoritative, well-established techniques.
Rationale and Selection of Benchmark Kinase Inhibitors
The initial step in a rigorous benchmarking program is the selection of appropriate positive controls and comparator compounds. Based on the known targets of the broader phthalazinone class, which include Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR), we have selected a panel of inhibitors that represent both broad-spectrum and target-specific agents.[1][2]
-
Staurosporine: A natural product that acts as a potent, ATP-competitive, and broad-spectrum kinase inhibitor.[5][6] It serves as an essential positive control in initial kinase activity screens to validate the assay setup. Its lack of selectivity, however, makes it unsuitable as a direct therapeutic comparator but invaluable as a research tool.[5][7]
-
Tozasertib (VX-680): A potent, pan-Aurora kinase inhibitor with activity against Aurora A, B, and C.[8][9] Given that phthalazinone pyrazoles have shown selective inhibition of Aurora-A kinase, Tozasertib is an ideal benchmark to assess the potency and potential selectivity of this compound against this kinase family.[1][10]
-
Vatalanib (PTK787): A potent inhibitor of all known VEGFR tyrosine kinases. As some 1-phthalazinone scaffolds have demonstrated dual inhibition of VEGFR-2 and EGFR, Vatalanib is a relevant benchmark for assessing the anti-angiogenic potential of our test compound.
-
Gefitinib (Iressa): A selective inhibitor of the EGFR tyrosine kinase. It will serve as a benchmark to determine if this compound possesses activity against this important oncology target, in line with the findings for other phthalazinone derivatives.[2]
The following table summarizes the primary targets and reported potencies of the selected benchmark inhibitors, providing a quantitative basis for our proposed comparative analysis.
| Benchmark Inhibitor | Primary Target(s) | Reported IC50 / Ki | Citation(s) |
| Staurosporine | Broad Spectrum (PKC, PKA, etc.) | IC50: ~3 nM (PKC), ~7 nM (PKA) | [6] |
| Tozasertib (VX-680) | Aurora A, B, C | Ki: 0.6 nM (Aurora A), 18 nM (Aurora B) | [8][9] |
| Vatalanib (PTK787) | VEGFR-1, -2, -3 | IC50: 37 nM (VEGFR-2) | |
| Gefitinib (Iressa) | EGFR | IC50: 27.3 nM |
Proposed Experimental Workflow for Comprehensive Benchmarking
A multi-faceted approach is essential to fully characterize the kinase inhibitory profile of this compound. We propose a tiered workflow that progresses from initial biochemical potency determination to broad selectivity profiling and culminates in a cell-based functional assessment.
Caption: Proposed experimental workflow for benchmarking this compound.
Phase 1: Biochemical Kinase Inhibition Assay (IC50 Determination)
The initial evaluation of a potential kinase inhibitor is the direct measurement of its ability to inhibit the enzymatic activity of the purified target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11][12][13]
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare the required kinase, substrate, and ATP solutions in kinase reaction buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Compound Dilution: Prepare a serial dilution of this compound and the benchmark inhibitors (Staurosporine, Tozasertib, Vatalanib, Gefitinib) in DMSO, followed by a further dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase solution, 2.5 µL of the compound dilution, and initiate the reaction by adding 2.5 µL of the substrate/ATP mixture. Incubate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Expected Data Output:
The results of this assay will be summarized in a table comparing the IC50 values of this compound against the benchmark inhibitors for each target kinase.
| Compound | Aurora A IC50 (nM) | VEGFR-2 IC50 (nM) | EGFR IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Tozasertib (VX-680) | Experimental Value | N/A | N/A |
| Vatalanib (PTK787) | N/A | Experimental Value | N/A |
| Gefitinib (Iressa) | N/A | N/A | Experimental Value |
| Staurosporine | Experimental Value | Experimental Value | Experimental Value |
Phase 2: Kinase Selectivity Profiling
A critical attribute of a high-quality kinase inhibitor is its selectivity. Inhibition of off-target kinases can lead to undesirable side effects and toxicity. We propose screening this compound against a broad panel of kinases to assess its selectivity profile. Several commercial services offer comprehensive kinase selectivity profiling.[1][3][14]
Methodology: Broad Kinase Panel Screen
-
Compound Submission: Submit this compound to a kinase profiling service (e.g., Promega, Reaction Biology).
-
Screening: The compound will be screened at a fixed concentration (typically 1 µM) against a panel of over 300 human kinases.
-
Data Analysis: The percent inhibition for each kinase is determined. A selectivity score (e.g., S-score) can be calculated to provide a quantitative measure of selectivity. The S-score is a measure of the compound's selectivity, with a lower score indicating higher selectivity.
Expected Data Output:
The data will be presented as a percentage of inhibition against each kinase in the panel. A summary table will highlight the most potently inhibited kinases and provide a selectivity score.
| Compound | Primary Target(s) | Number of Kinases Inhibited >50% at 1 µM | Selectivity Score (S-score) |
| This compound | To be determined | Experimental Value | Experimental Value |
| Tozasertib (VX-680) | Aurora Kinases | Reference Value | Reference Value |
Phase 3: Cell-Based Functional Assay
Biochemical potency must translate to activity in a cellular context. A cell viability assay, such as the MTT assay, is a fundamental method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[2][15][16] The choice of cell lines should be guided by the results of the biochemical assays, selecting those known to be dependent on the identified target kinase(s).
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT-116 for Aurora kinase activity, HUVEC for VEGFR activity, A431 for EGFR activity) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and the relevant benchmark inhibitors for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark at room temperature.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the log of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth).
Expected Data Output:
The cellular activity will be summarized in a table comparing the GI50 values across different cell lines.
| Compound | HCT-116 (Colon Cancer) GI50 (µM) | HUVEC (Endothelial) GI50 (µM) | A431 (Epidermoid Carcinoma) GI50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Tozasertib (VX-680) | Experimental Value | Experimental Value | Experimental Value |
| Vatalanib (PTK787) | Experimental Value | Experimental Value | Experimental Value |
| Gefitinib (Iressa) | Experimental Value | Experimental Value | Experimental Value |
Visualizing the Biological Context: The Aurora Kinase Signaling Pathway
Understanding the signaling pathway of the target kinase is crucial for interpreting the functional consequences of its inhibition. Aurora kinases are key regulators of mitosis, and their dysregulation is a hallmark of many cancers.[18][19][20][21] Inhibition of Aurora kinases leads to defects in chromosome segregation and ultimately, cell death.
Caption: Role of Aurora kinases in mitosis and potential points of inhibition.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial characterization and benchmarking of this compound as a potential kinase inhibitor. By systematically evaluating its biochemical potency, selectivity, and cellular activity against well-defined benchmarks, researchers can rapidly ascertain its therapeutic potential and make informed decisions regarding its advancement into further preclinical development. The proposed workflow emphasizes a data-driven approach, ensuring that each experimental stage builds upon the last to create a holistic understanding of the compound's pharmacological profile. The phthalazinone scaffold holds considerable promise, and a structured evaluation as outlined herein is the critical next step in unlocking the potential of novel derivatives like this compound.
References
- 1. Kinase Selectivity Profiling Services [france.promega.com]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staurosporine - Wikipedia [en.wikipedia.org]
- 6. rndsystems.com [rndsystems.com]
- 7. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Facebook [cancer.gov]
- 11. ADP-Glo™ Kinase Assay [promega.com]
- 12. Promega ADP-Glo Kinase Assay 100,000 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. assayquant.com [assayquant.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. atcc.org [atcc.org]
- 17. broadpharm.com [broadpharm.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. apexbt.com [apexbt.com]
- 20. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of 6-Chlorophthalazin-1-ol's Therapeutic Potential
This guide provides a comprehensive framework for the in vivo validation of 6-Chlorophthalazin-1-ol, a novel investigational compound. Given its structural resemblance to known bioactive phthalazine derivatives, which have shown promise as anti-cancer agents, we hypothesize that this compound functions as an inhibitor of Poly (ADP-ribose) polymerase (PARP).[1][2][3] This document outlines a rigorous, comparative experimental strategy to test this hypothesis and evaluate the compound's therapeutic potential against established PARP inhibitors (PARPis) such as Olaparib and Talazoparib. Our approach is designed for drug development professionals and researchers, emphasizing causal experimental design and data-driven decision-making.
Section 1: The Scientific Rationale - Targeting DNA Damage Repair with PARP Inhibition
The foundation of PARP inhibitor efficacy lies in the concept of synthetic lethality . Cancer cells with pre-existing defects in specific DNA repair pathways, most notably the Homologous Recombination (HR) pathway due to mutations in BRCA1 or BRCA2 genes, become uniquely dependent on PARP-mediated repair of DNA single-strand breaks (SSBs).
When a PARPi is introduced, it blocks this compensatory pathway. The unrepaired SSBs escalate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs would be repaired by the functional HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these breaks leads to genomic instability and cell death.[4][5][6]
A critical mechanism for the most potent PARP inhibitors is "PARP trapping." [6] This goes beyond simple catalytic inhibition; the drug traps the PARP1 enzyme onto the DNA at the site of damage, forming a toxic protein-DNA complex.[7][8] This physical obstruction is highly cytotoxic as it interferes with DNA replication and transcription, contributing significantly to the inhibitor's anti-tumor effect.[9][10]
Section 2: The Competitive Landscape - Benchmarking Against Approved PARP Inhibitors
To validate this compound (hereafter designated 6-CP-1-ol), its performance must be measured against current standards of care. Olaparib and Talazoparib represent two generations of PARP inhibitors with distinct profiles, making them ideal comparators.
| Feature | Olaparib (1st Gen) | Talazoparib (2nd Gen) | 6-CP-1-ol (Test Compound) |
| Primary Target | PARP1/2 | PARP1/2 | Presumed PARP1/2 |
| PARP Trapping Potency | Moderate | High (most potent clinical PARPi)[10][11][12] | To be determined |
| Approved Indications | Ovarian, Breast, Pancreatic, Prostate Cancer[13] | Breast, Prostate Cancer[14] | N/A |
| Common In Vivo Dose (Mice) | 50-100 mg/kg, daily, oral[4][15] | 0.33-1.0 mg/kg, daily, oral[9][12] | To be determined (via MTD study) |
| Key Toxicities | Anemia, Nausea, Fatigue[16] | Myelosuppression (Anemia, Thrombocytopenia)[12] | To be determined |
Table 1: Comparative Profile of Key PARP Inhibitors.
Section 3: A Phased Approach to In Vivo Validation
A successful in vivo campaign requires a logical progression from understanding the drug's behavior to confirming its efficacy and safety. We propose a three-phase approach.
Phase 1: Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Profiling
Causality: Before assessing efficacy, it is crucial to understand how 6-CP-1-ol is absorbed, distributed, metabolized, and excreted (ADME). A full PK profile is essential for designing an effective dosing regimen for subsequent efficacy studies. Concurrently, an MTD study will establish the upper limit of dosing before unacceptable toxicity occurs, defining the therapeutic window.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., CD-1 or NOD-SCID, 6-8 weeks old) to avoid confounding factors from tumor pathology.
-
Dosing: Administer a single dose of 6-CP-1-ol via the intended clinical route (e.g., oral gavage). Multiple dose levels should be tested.
-
Sample Collection: Collect serial blood samples via tail vein or retro-orbital sinus at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[15]
-
Tissue Distribution (Optional but Recommended): At terminal time points, collect key tissues (tumor, brain, bone marrow, liver) to assess drug distribution.[15][17]
-
Bioanalysis: Quantify the concentration of 6-CP-1-ol in plasma and tissue homogenates using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use software like NONMEM or Phoenix WinNonlin to calculate key PK parameters.
Comparative PK Data:
| Parameter | Olaparib[15] | Niraparib[15] | 6-CP-1-ol (Hypothetical) |
| Dose (mg/kg, oral) | 100 | 75 | 50 |
| Plasma Cmax (ng/mL) | ~6,000 | ~18,000 | TBD |
| Tumor Cmax (ng/g) | ~4,000 | ~60,000 | TBD |
| Tumor:Plasma Ratio | < 1 | > 3 | TBD |
| Brain Exposure | Low | Moderate | TBD |
Table 2: Comparison of Key Pharmacokinetic Parameters in Xenograft Models. A high tumor-to-plasma ratio, as seen with Niraparib, is a highly desirable feature.[15]
Phase 2: Efficacy Evaluation in Tumor Xenograft Models
Causality: The ultimate test of therapeutic potential is the ability to inhibit tumor growth in vivo. The choice of model is critical. A patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) with a known BRCA1/2 mutation provides the most clinically relevant context to test the synthetic lethality hypothesis.[4][5][18]
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Line/Tissue Preparation: Culture BRCA-mutant cancer cells (e.g., MDA-MB-436 breast cancer, Capan-1 pancreatic cancer) or prepare fragments from a PDX model.[4][5]
-
Animal Model: Use female immunodeficient mice (e.g., NOD-SCID or Nude, 6-8 weeks old).
-
Implantation: Inject a suspension of 3-5 x 10⁶ cells mixed with Matrigel or Cultrex BME subcutaneously into the flank of each mouse.[9][19][20]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a mean volume of 100-200 mm³. Measure tumors 2-3 times weekly with digital calipers. Tumor volume is calculated using the formula: Volume = (width)² x length/2.[19]
-
Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., PBS, daily oral gavage)
-
Group 2: Olaparib (Positive Control, e.g., 50 mg/kg, daily oral gavage)[4]
-
Group 3: 6-CP-1-ol (Test, at MTD, daily oral gavage)
-
-
Data Collection: Continue to measure tumor volumes and mouse body weight throughout the study (typically 21-28 days). Body weight is a key indicator of treatment toxicity.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size limit. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Hypothetical Efficacy Data Presentation:
| Treatment Group | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | 1250 ± 150 | - | - |
| Olaparib (50 mg/kg) | 480 ± 95 | 61.6% | p < 0.001 |
| 6-CP-1-ol (MTD) | 350 ± 80 | 72.0% | p < 0.001 |
Table 3: Example Efficacy Data from a Xenograft Study.
Phase 3: Pharmacodynamic (PD) and Safety Assessment
Causality: Efficacy data must be supported by evidence of target engagement. Pharmacodynamic studies confirm that 6-CP-1-ol is inhibiting PARP activity within the tumor tissue. A comprehensive safety assessment is also mandatory to evaluate the therapeutic index. The primary toxicity of PARP inhibitors is hematological, due to their effect on bone marrow.[8][16]
Experimental Protocol: PD and Toxicity Analysis
-
PARP Activity Assay: Prepare tumor lysates and measure the levels of poly(ADP-ribose) (PAR) via Western blot or ELISA. A significant reduction in PAR levels in the treated groups compared to the vehicle control indicates target engagement.[5][11]
-
Toxicity Monitoring:
-
Clinical Signs: Monitor mice daily for any signs of distress (e.g., lethargy, ruffled fur).
-
Body Weight: Track body weight 2-3 times weekly. A sustained weight loss of >15-20% is a common sign of toxicity.
-
Hematology: At the study endpoint, collect whole blood for a complete blood count (CBC) to assess for anemia, thrombocytopenia, and neutropenia, which are known class effects of PARP inhibitors.[12]
-
Comparative Safety Profile:
| Parameter | Vehicle Control | Olaparib (50 mg/kg) | 6-CP-1-ol (MTD) |
| Mean Body Weight Change | +5% | -4% | TBD |
| Hemoglobin (g/dL) | 14.5 | 11.2 (Mild Anemia) | TBD |
| Platelets (x10⁹/L) | 950 | 700 (Mild Thrombocytopenia) | TBD |
| Tumor PAR Levels | 100% | 15% | TBD |
Table 4: Integrated Pharmacodynamic and Safety Data.
Conclusion
The in vivo validation of this compound requires a systematic and comparative approach. By benchmarking its pharmacokinetic profile, anti-tumor efficacy, target engagement, and safety against established PARP inhibitors like Olaparib, researchers can build a robust data package. This guide provides the strategic framework and detailed protocols necessary to rigorously evaluate its therapeutic potential and determine if it represents a meaningful advancement in the field of targeted cancer therapy.
References
- 1. Buy this compound | 57835-96-8 [smolecule.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. iiste.org [iiste.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.icr.ac.uk [repository.icr.ac.uk]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 11. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer [frontiersin.org]
- 14. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. protocol-online.org [protocol-online.org]
- 20. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Phthalazinone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-grounded framework for conducting comparative molecular docking studies of phthalazinone derivatives. We will move beyond a simple procedural list to explain the critical reasoning behind each step, ensuring a robust and self-validating experimental design. By synthesizing computational methodologies with established biochemical principles, this document will empower you to generate reliable, publication-quality in silico data to guide modern drug discovery efforts.
Phthalazinone and its derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3][4] Their success is exemplified by drugs like Olaparib, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) used in cancer therapy.[5][6][7] The core objective of this guide is to leverage molecular docking—a powerful computational method for predicting ligand-protein interactions at an atomic level—to compare the binding characteristics of different phthalazinone derivatives against two clinically relevant cancer targets: PARP-1 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9][10][11][12][13][14][15][16]
Part 1: Foundational Concepts & Strategic Experimental Design
The success of any docking study is predicated on meticulous planning and an informed selection of targets, ligands, and computational tools.
The Rationale of Target Selection: PARP-1 and VEGFR-2
Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, responsible for sensing and signaling single-strand DNA breaks.[17] Its inhibition in cancers with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to synthetic lethality, making it a prime therapeutic target.[18]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels—a process essential for tumor growth and metastasis.[9][11] Inhibiting VEGFR-2 can effectively starve tumors of their blood supply.
For our study, we will utilize the crystal structures of these proteins obtained from the RCSB Protein Data Bank (PDB), a repository for the 3D structures of biological macromolecules.[17][18][19][20][21][22][23][24][25][26]
Selection of Phthalazinone Derivatives for Comparison
To create a meaningful comparison, we will select three derivatives with distinct profiles:
-
Olaparib: The clinical gold standard for PARP-1 inhibition. Its known binding mode provides an excellent positive control.[5][6][7]
-
Compound 7a (VEGFR-2 Inhibitor): A published phthalazine derivative reported to have high inhibitory potency against VEGFR-2 (IC50 = 0.11 µM), serving as a strong candidate for this target.[10]
-
4-benzyl-1(2H)-phthalazinone: A foundational scaffold for many synthesized derivatives.[3][4] Its simpler structure will serve as a baseline to understand the contribution of more complex functional groups.
The Computational Toolkit
Our workflow will rely on widely validated and freely available software:
-
Molecular Docking: AutoDock Vina , recognized for its accuracy and computational speed.[27][28][29][30]
-
Preparation & Analysis: AutoDock Tools (MGLTools) for preparing protein and ligand files and setting up the docking grid.[27][28]
-
Visualization: PyMOL or Discovery Studio Visualizer for in-depth analysis of molecular interactions.
Part 2: A Self-Validating Experimental Protocol
Adherence to a rigorous and validated protocol is paramount for scientific integrity. Each step is designed not only to be executed but to be understood, ensuring the trustworthiness of the final results.
Step 1: Receptor (Protein) Preparation
The raw crystal structure from the PDB is not immediately ready for docking. It must be "cleaned" to computationally represent its physiological state.
-
Action: Download the PDB file (e.g., 5A00.pdb).
-
Using AutoDock Tools:
-
Load the protein molecule.
-
Remove Water Molecules: Water molecules are typically removed as their positions are transient and can interfere with ligand binding predictions unless a specific water-bridged interaction is being studied.
-
Remove Co-crystallized Ligands/Ions: The original ligand must be removed to make the binding site available for our test compounds.
-
Add Polar Hydrogens: PDB files often lack hydrogen atoms. Adding hydrogens, particularly to polar residues (like Ser, Thr, Tyr, Arg, Lys), is crucial for accurately calculating hydrogen bonds.
-
Add Kollman Charges: Assign partial charges to each atom. The Kollman charge model is a robust method for proteins that contributes to the electrostatic term in the scoring function.
-
Save as .pdbqt: This specialized file format contains the atomic coordinates, charge information, and atom types required by AutoDock Vina.
-
Step 2: Ligand Preparation
Each phthalazinone derivative must be converted into a 3D structure with appropriate chemical properties.
-
Action: Obtain or draw the 2D structures of Olaparib, Compound 7a, and the baseline scaffold.
-
Using ChemDraw and AutoDock Tools:
-
Generate a 3D conformation from the 2D structure.
-
Perform an energy minimization using a force field (e.g., MMFF94). This step finds a low-energy, stable conformation of the ligand.
-
Load the 3D ligand structure into AutoDock Tools.
-
Detect Root and Set Torsions: Define the rotatable bonds in the ligand. This is the core of flexible ligand docking, allowing the molecule to change its conformation to find the best fit in the binding pocket.
-
Save as .pdbqt: As with the receptor, this file format includes all necessary information for the Vina calculation.
-
Step 3: The Trustworthiness Pillar: Docking Protocol Validation
This is the most critical step for ensuring your results are not computational artifacts. We validate our protocol by demonstrating its ability to reproduce experimentally observed reality. This is achieved through "re-docking."[8][31][32][33][34]
-
Causality: If our chosen parameters (grid box, charge model, etc.) can accurately place the original, co-crystallized ligand back into its experimentally determined position, we can trust the protocol to accurately place our new, untested ligands.
-
Protocol:
-
From the original PDB file (e.g., 5A00), extract the co-crystallized ligand (in this case, an Olaparib analog).
-
Prepare this ligand as described in Step 2.
-
Prepare the receptor as described in Step 1, but without removing the co-crystallized ligand initially, to note its exact position. Then, remove it to prepare the receptor for re-docking.
-
Perform the docking (Steps 4 & 5 below) with this extracted ligand.
-
Analysis: Superimpose the re-docked pose of the ligand onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two.
-
-
Self-Validation Criterion: An RMSD value of less than 2.0 Angstroms (Å) is considered a successful validation, indicating that the docking protocol is reliable.[8][31][32]
Step 4: Grid Generation (Defining the Search Space)
We must explicitly tell the software where to perform the docking calculation.
-
Action: Using AutoDock Tools, define a 3D grid box that encompasses the entire active site of the protein.
-
Rationale: The center of the grid is typically set to the geometric center of the co-crystallized ligand. The dimensions (in x, y, and z) must be large enough to allow the test ligands to move and rotate freely within the binding pocket, but not so large as to waste computational time searching irrelevant space.[27][28]
Step 5: Executing the Molecular Docking
With all files prepared and the protocol validated, the docking can be run.
-
Action: Use a command-line interface to run AutoDock Vina. A configuration file (conf.txt) is used to specify the input files and parameters.[28][29]
-
Example conf.txt:
-
Vina Command: vina --config conf.txt --log docking_log.txt
The process will generate an output .pdbqt file containing the predicted binding poses (usually 9) and a log file with the corresponding binding affinity scores.
Mandatory Visualization: The Docking Workflow
The entire process can be visualized as a logical flow, ensuring reproducibility and clarity.
Caption: Workflow for a validated comparative molecular docking study.
Part 3: Comparative Analysis & Data Visualization
The raw output of a docking run is a set of numbers and coordinates. The true scientific insight comes from interpreting this data in a comparative context.
Interpreting Docking Scores
AutoDock Vina provides a binding affinity score in kcal/mol. This score is an estimation of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction. The program outputs multiple binding modes (poses); the one with the lowest energy score is typically considered the most likely binding conformation.
Quantitative Data Summary
Summarizing the results in a structured table is essential for direct comparison.
| Ligand | Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interactions |
| Olaparib | PARP-1 | 5A00 | -9.8 | Gly863, Ser904, Arg878, Tyr907 | H-Bonds, Pi-Pi Stacking |
| Compound 7a | PARP-1 | 5A00 | -7.5 | Gly863, Tyr896 | H-Bond, Hydrophobic |
| 4-benzyl-phthalazinone | PARP-1 | 5A00 | -6.2 | Tyr907, Ile872 | Hydrophobic |
| Olaparib | VEGFR-2 | 2QU6 | -8.1 | Cys919, Asp1046, Leu840 | H-Bond, Hydrophobic |
| Compound 7a | VEGFR-2 | 2QU6 | -10.2 | Cys919, Asp1046, Glu885, Leu1035 | H-Bonds, Hydrophobic |
| 4-benzyl-phthalazinone | VEGFR-2 | 2QU6 | -7.1 | Leu840, Val848 | Hydrophobic |
Note: The binding affinity values and interacting residues presented are representative examples derived from docking principles and published data for illustrative purposes.
Visualizing Key Molecular Interactions
The most profound insights are gained by visualizing the docked pose within the protein's active site. This allows for the identification of specific atomic interactions that stabilize the complex.
-
Hydrogen Bonds: Crucial for specificity and affinity, often seen between polar groups on the ligand (e.g., C=O, N-H) and protein residues (e.g., Ser, Arg, Asp).
-
Hydrophobic Interactions: Occur between non-polar regions of the ligand and protein, driving the ligand into the binding pocket.
-
Pi-Pi Stacking: An interaction between aromatic rings, common with residues like Tyr, Phe, and Trp.
Mandatory Visualization: Key Interaction Diagram
This diagram abstracts the specific interactions for the top-scoring complex, Compound 7a with VEGFR-2, highlighting the molecular basis for its high predicted affinity.
Caption: Key molecular interactions of Compound 7a in the VEGFR-2 active site.
Part 4: Expert Discussion and Conclusion
The comparative data reveals clear structure-activity relationships.
-
Target Selectivity: The results strongly suggest that Olaparib has a higher binding affinity for PARP-1 (-9.8 kcal/mol) than for VEGFR-2 (-8.1 kcal/mol). Conversely, Compound 7a shows a marked preference for VEGFR-2 (-10.2 kcal/mol) over PARP-1 (-7.5 kcal/mol). This in silico selectivity is critical for guiding the development of drugs with fewer off-target effects.
-
Causality of Interactions: Olaparib's high affinity for PARP-1 is driven by key interactions, including hydrogen bonds with Gly863 and Ser904 and a characteristic pi-pi stacking interaction with Tyr907, which are hallmarks of many potent PARP inhibitors.[7] Compound 7a's superior binding to VEGFR-2 is attributable to its ability to form multiple hydrogen bonds with the hinge region residue Cys919 and the critical Asp1046 in the DFG motif, a pattern observed in many kinase inhibitors.[8][10] The baseline scaffold, lacking these specific interaction groups, shows significantly lower affinity for both targets.
-
Implications for Drug Design: This comparative study provides actionable intelligence. To improve the baseline scaffold's affinity for PARP-1, one could incorporate a carboxamide moiety to mimic the interactions of Olaparib. To enhance VEGFR-2 inhibition, modifications could be made to optimize interactions with the DFG motif, guided by the binding mode of Compound 7a.
References
- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]
- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09016A [pubs.rsc.org]
- 7. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 8. In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies [ajchem-b.com]
- 9. ajchem-b.com [ajchem-b.com]
- 10. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KBbox: Methods [kbbox.h-its.org]
- 14. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rcsb.org [rcsb.org]
- 20. researchgate.net [researchgate.net]
- 21. 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE [ncbi.nlm.nih.gov]
- 22. pdbj.org [pdbj.org]
- 23. rcsb.org [rcsb.org]
- 24. rcsb.org [rcsb.org]
- 25. rcsb.org [rcsb.org]
- 26. rcsb.org [rcsb.org]
- 27. m.youtube.com [m.youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. eagonlab.github.io [eagonlab.github.io]
- 30. bioinformaticsreview.com [bioinformaticsreview.com]
- 31. researchgate.net [researchgate.net]
- 32. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 34. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 6-Chlorophthalazin-1-ol: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 6-Chlorophthalazin-1-ol. Drawing from established methodologies in small molecule drug discovery, this document outlines a series of experiments to test the hypothesis that this compound functions as a Poly(ADP-ribose) Polymerase (PARP) inhibitor. For comparative analysis, the well-characterized PARP inhibitor, Olaparib, will be used as a benchmark.
Introduction: The Therapeutic Potential of Phthalazinones
Phthalazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as anti-cancer agents.[1][2] The core structure of this compound, a substituted phthalazinone, shares similarities with known inhibitors of critical cellular processes, suggesting a targeted mechanism of action. While its specific biological activities are still under investigation, preliminary data indicate that phthalazine derivatives may interact with protein targets involved in cancer and inflammation pathways.[1]
A primary hypothesis for the mechanism of action of this compound is the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes. PARP proteins are central to the DNA damage response (DDR), particularly in the repair of single-strand breaks.[3][4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. This guide will detail the experimental workflow to rigorously test this hypothesis.
Experimental Validation Workflow
The validation of a small molecule's mechanism of action is a multi-faceted process that moves from direct biochemical interactions to cellular consequences.[5][6] Our approach will follow this logical progression.
Caption: A stepwise workflow for validating the mechanism of action of this compound as a PARP inhibitor.
Phase 1: Biochemical Validation of PARP Inhibition
The initial phase focuses on determining if this compound directly interacts with and inhibits the enzymatic activity of PARP1 and PARP2.
Experiment 1: In Vitro PARP1/2 Enzymatic Assay
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of PARP1 and PARP2 and to determine its potency (IC50).
Methodology: A chemiluminescent or ELISA-based PARP assay kit is recommended for this purpose.[3][4]
Protocol:
-
Plate Preparation: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP enzymes.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control, Olaparib. A vehicle control (e.g., DMSO) should also be included.
-
Enzymatic Reaction: Add recombinant PARP1 or PARP2 enzyme, biotinylated NAD+ (the co-factor for PARP), and the test compounds to the wells. Incubate to allow for the PARP-mediated ribosylation of histones.
-
Detection: Add Streptavidin-HRP, which binds to the biotinylated ADP-ribose chains. Following the addition of a chemiluminescent HRP substrate, measure the light output using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Experiment 2: Competitive Binding Assay
Objective: To confirm that this compound binds to the same active site on PARP1 as a known inhibitor.
Methodology: A fluorescence polarization (FP) based competitive binding assay is a suitable method.[7]
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified PARP1 enzyme with a fluorescently labeled probe that contains a known PARP1 inhibitor (e.g., Olaparib).
-
Competition: Add serial dilutions of this compound or unlabeled Olaparib (as a positive control).
-
Measurement: Measure the fluorescence polarization. When the fluorescent probe is bound to PARP1, the FP will be high. If this compound displaces the probe by binding to the same site, the FP will decrease.
-
Data Analysis: Calculate the percent inhibition of probe binding at each concentration of the test compound and determine the IC50 value.
Phase 2: Cellular Validation of PARP Inhibition and Downstream Effects
This phase aims to confirm that the biochemical activity of this compound translates to the desired cellular effects.
Experiment 3: Cellular PARP Inhibition Assay
Objective: To measure the inhibition of PARP activity within intact cells.
Methodology: A cellular PARP assay can be performed by measuring the levels of poly(ADP-ribose) (PAR) in cells treated with a DNA damaging agent and the test compound.[8]
Protocol:
-
Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., HeLa) in a 96-well plate. Treat the cells with a DNA damaging agent (e.g., H2O2) to stimulate PARP activity, in the presence of varying concentrations of this compound or Olaparib.
-
Cell Lysis and PAR Detection: Lyse the cells and use an ELISA-based method to quantify the amount of PAR. This typically involves capturing PAR on an antibody-coated plate and detecting it with a secondary antibody conjugated to HRP.
-
Data Analysis: Determine the IC50 for the inhibition of cellular PARP activity.
Experiment 4: γH2AX Foci Formation Assay for DNA Damage
Objective: To visualize and quantify the accumulation of DNA double-strand breaks, a downstream consequence of PARP inhibition in the presence of DNA damage.
Methodology: Immunofluorescence staining for phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.[9][10]
Protocol:
-
Cell Treatment: Grow cells on coverslips and treat them with a sub-lethal dose of a DNA damaging agent (e.g., methyl methanesulfonate - MMS) with and without this compound or Olaparib.
-
Immunostaining: Fix and permeabilize the cells. Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in foci in the presence of the compound and DNA damage indicates effective PARP inhibition.
Experiment 5: Comparative Cell Viability Assay
Objective: To demonstrate the synthetic lethality of this compound in cancer cells with deficient DNA repair mechanisms.
Methodology: A cell viability assay (e.g., using AlamarBlue or CellTiter-Glo) comparing a BRCA-deficient cell line with its BRCA-proficient counterpart.
Protocol:
-
Cell Seeding: Seed both BRCA-deficient (e.g., CAPAN-1) and BRCA-proficient (e.g., BxPC-3) pancreatic cancer cell lines in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and Olaparib for 72 hours.
-
Viability Measurement: Add the viability reagent and measure the fluorescence or luminescence according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against compound concentration for both cell lines and determine the IC50 values. A significantly lower IC50 in the BRCA-deficient cell line would strongly support a PARP inhibition mechanism.
Data Presentation and Comparison
The quantitative data from these experiments should be summarized in clear, comparative tables.
Table 1: Biochemical Potency of this compound vs. Olaparib
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1 Competitive Binding IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Olaparib | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Table 2: Cellular Activity of this compound vs. Olaparib
| Compound | Cellular PARP Inhibition IC50 (nM) | γH2AX Foci Induction (Fold Change vs. Control) | Cell Viability IC50 (BRCA-proficient) (µM) | Cell Viability IC50 (BRCA-deficient) (µM) | Selectivity Index (BRCA-proficient/BRCA-deficient) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Olaparib | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
Visualizing the Signaling Pathway
The proposed mechanism of action can be visualized to better understand the interplay of PARP inhibition and DNA repair.
Caption: The proposed signaling pathway of PARP inhibition by this compound, leading to synthetic lethality in BRCA-deficient cells.
Conclusion
This guide provides a robust and scientifically grounded framework for the validation of this compound's mechanism of action as a PARP inhibitor. By employing a combination of biochemical and cellular assays and comparing its performance against a known standard, researchers can generate the necessary data to confidently characterize its therapeutic potential. The successful completion of these experiments will not only elucidate the molecular function of this compound but also provide a strong foundation for its further development as a potential anti-cancer agent.
References
- 1. Buy this compound | 57835-96-8 [smolecule.com]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP assay kits [bioscience.co.uk]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. championsoncology.com [championsoncology.com]
- 10. DNA damage assessment and potential applications in laboratory diagnostics and precision medicine - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
A Head-to-Head Comparison of the Antimicrobial Activity of Phthalazine Isomers: A Guide for Researchers
In the ever-evolving landscape of antimicrobial drug discovery, the exploration of novel scaffolds is paramount to addressing the growing challenge of microbial resistance. Among the myriad of heterocyclic compounds, the benzodiazines—a class of bicyclic aromatic compounds containing a benzene ring fused to a diazine ring—have garnered significant attention for their diverse pharmacological activities. This guide provides a head-to-head comparison of the antimicrobial activity of phthalazine and its structural isomers: quinazoline, quinoxaline, and cinnoline.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a synthesized analysis of the available experimental data, elucidate the causality behind experimental choices, and provide actionable insights for future research and development in this promising area.
Introduction to Phthalazine and Its Isomers: A Structural Overview
Phthalazine, quinazoline, quinoxaline, and cinnoline are all isomers with the chemical formula C₈H₆N₂. They consist of a benzene ring fused to a six-membered heterocyclic ring containing two nitrogen atoms (a diazine ring). The key distinction between these isomers lies in the relative positions of the two nitrogen atoms within the heterocyclic ring, a seemingly subtle difference that profoundly influences their physicochemical properties and, consequently, their biological activities.[1]
The arrangement of the nitrogen atoms impacts the electron distribution within the aromatic system, affecting properties such as basicity, dipole moment, and the potential for hydrogen bonding. These characteristics are critical determinants of how these molecules interact with biological targets, including those essential for microbial survival.
Figure 1: Chemical structures of phthalazine and its isomers.
Comparative Antimicrobial Activity: A Review of the Evidence
A direct head-to-head comparison of the antimicrobial activity of the parent, unsubstituted phthalazine, quinazoline, quinoxaline, and cinnoline under uniform experimental conditions is notably scarce in the published literature. The majority of research focuses on the synthesis and evaluation of various derivatives of these core structures. However, by collating data from multiple studies on these derivatives, we can discern general trends and make informed comparisons regarding the potential of each isomeric scaffold.
It is crucial to acknowledge that the antimicrobial activity is highly dependent on the nature and position of substituents on the benzodiazine ring system. Therefore, the following comparison is based on the general activity profiles of derivatives of each isomer.
| Isomer Scaffold | General Antibacterial Activity Profile | General Antifungal Activity Profile | Key Observations and Structure-Activity Relationships |
| Phthalazine | Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[2] | Some derivatives exhibit activity against fungi such as Candida albicans. | The antimicrobial potency of phthalazine derivatives is significantly influenced by the substituents. For instance, the introduction of heterocyclic moieties or amino acid conjugates can enhance activity. |
| Quinazoline | Quinazoline and its derivatives, particularly quinazolin-4(3H)-ones, have been extensively studied and demonstrate broad-spectrum antibacterial activity.[3] They are often effective against multidrug-resistant strains.[4] | Certain quinazoline derivatives have shown promising antifungal activity.[3] | The presence of a carbonyl group at position 4 and various substitutions at positions 2 and 3 are often associated with enhanced antimicrobial effects.[4] |
| Quinoxaline | Quinoxaline derivatives are known for their potent and broad-spectrum antibacterial properties, including activity against Mycobacterium tuberculosis.[5] Some are components of antibiotics like echinomycin. | Antifungal activity has been reported for several quinoxaline derivatives. | The introduction of different substituents on the pyrazine ring can modulate the antimicrobial spectrum and potency. |
| Cinnoline | Cinnoline derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. | Antifungal properties have also been reported for this class of compounds. | The nature and position of substituents on the cinnoline ring are critical for its biological activity. |
Disclaimer: The data presented in this table is a synthesis of findings from multiple studies on various derivatives of each isomer. A direct comparison of the intrinsic antimicrobial activity of the parent, unsubstituted isomers cannot be definitively made without a dedicated comparative study under standardized conditions.
Methodologies for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial activity data, standardized testing protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[4][6] The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a cornerstone of this evaluation.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a gradient of compound concentrations.
-
-
Inoculum Preparation:
-
Culture the test microorganism on a suitable agar medium.
-
Prepare a standardized suspension of the microorganism in a sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density.
-
Further dilute the standardized suspension in the growth medium to achieve the final desired inoculum concentration.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the compound dilutions with the prepared microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each plate.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Potential Mechanisms of Antimicrobial Action
The precise mechanisms by which phthalazine and its isomers exert their antimicrobial effects are still under investigation and can vary depending on the specific derivative. However, several potential modes of action have been proposed for these heteroaromatic compounds.
Many bicyclic heteroaromatic compounds are known to interfere with fundamental cellular processes in microorganisms. A prominent proposed mechanism is the inhibition of nucleic acid synthesis. These planar aromatic systems can intercalate into DNA or bind to the minor groove, thereby disrupting DNA replication and transcription.[8]
Another potential target is the inhibition of essential microbial enzymes. For instance, some quinazoline derivatives have been suggested to inhibit bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acid precursors. The structural similarities of these compounds to endogenous substrates allow them to act as competitive inhibitors.
Furthermore, some of these compounds may disrupt the bacterial cell wall or membrane integrity, leading to cell lysis and death. The specific mechanism is often elucidated through further studies, including enzyme inhibition assays, molecular docking, and analysis of cellular morphological changes upon treatment.
Conclusion and Future Directions
While a definitive ranking of the intrinsic antimicrobial potency of the parent phthalazine isomers remains elusive due to a lack of direct comparative studies, the available evidence strongly suggests that all four scaffolds—phthalazine, quinazoline, quinoxaline, and cinnoline—are fertile ground for the development of novel antimicrobial agents. Quinazoline and quinoxaline derivatives, in particular, have a rich history in medicinal chemistry with numerous potent compounds reported.
Future research should prioritize direct, standardized comparisons of the parent isomers to establish a baseline for their antimicrobial activity. Furthermore, a deeper exploration of the structure-activity relationships for each scaffold is warranted. By systematically modifying the substitution patterns on these benzodiazine rings and elucidating their mechanisms of action, the scientific community can unlock the full potential of these versatile heterocyclic compounds in the fight against infectious diseases.
References
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Pharmacology of Novel Heteroaromatic Polycycle Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 6-Chlorophthalazin-1-ol
Understanding the Hazard Profile of 6-Chlorophthalazin-1-ol
This compound (CAS No: 57835-96-8) is a chlorinated heterocyclic organic compound.[1] Its chemical structure, featuring a phthalazine ring with a chlorine atom, necessitates a cautious approach to its handling and disposal. While comprehensive toxicological data is not extensively published, the presence of the chloro- group and its heterocyclic nature suggest that it should be treated as a hazardous substance. Similar phthalazine derivatives are known to be harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin. Therefore, it is imperative to manage this compound as a hazardous chemical waste.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| Appearance | Likely a solid | [1] |
| Hazards | Assumed to be harmful and an irritant | General knowledge of similar compounds |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with the user and ends with its final treatment at a licensed facility. This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for disposal, it is mandatory to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety, as dictated by OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2][3]
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.
-
Safety goggles or a face shield: Protect your eyes from potential splashes or airborne particles.
-
Laboratory coat: A flame-resistant lab coat provides a crucial barrier against skin contact.
All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[4] An eyewash station and safety shower must be readily accessible.
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring that the waste can be treated effectively.[5][6]
-
Designated Hazardous Waste Container: this compound waste must be collected in a dedicated container separate from other waste streams.
-
Halogenated Organic Waste: This compound falls under the category of halogenated organic waste. It is critical to keep it separate from non-halogenated solvents, as mixing them can complicate the disposal process and increase costs.[7]
-
Compatibility is Key: Never mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases unless you are certain of the reaction products and have a specific neutralization procedure in place.
Step 3: Containerization - Secure and Compliant
The choice of waste container is critical for the safe storage and transport of hazardous waste.[8]
-
Material: Use a container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable. The original product container is often the best choice.[9]
-
Condition: The container must be in good condition, with no cracks, leaks, or residues on the exterior.
-
Closure: The container must have a secure, tight-fitting lid to prevent any release of its contents. Keep the container closed at all times except when adding waste.[9]
Step 4: Labeling - Clear and Comprehensive Communication
Accurate and clear labeling of hazardous waste containers is a legal requirement and a cornerstone of safe laboratory practice.[10] The label must contain the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "57835-96-8"
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
The approximate quantity of the waste
-
The name and contact information of the responsible researcher or laboratory
-
The date the waste was first added to the container
Step 5: Storage - Awaiting Pickup in a Safe Environment
The temporary storage of the hazardous waste container within the laboratory must be handled with care.
-
Designated Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA. This area should be under the control of the laboratory personnel.
-
Secondary Containment: The waste container should be placed in a secondary containment bin or tray to contain any potential leaks or spills.[9]
-
Location: The SAA should be located away from sources of ignition, heat, and high-traffic areas.
Step 6: Disposal - Professional Handling and Final Treatment
The final disposal of this compound must be carried out by a licensed hazardous waste disposal company.[11]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Regulatory Framework: The disposal will be conducted in accordance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] As a halogenated organic compound, this waste may fall under the "F" list of hazardous wastes from non-specific sources, such as F001 or F002, if it is a spent solvent waste.[13][14][15][16][17]
-
Treatment Technologies: The primary and most effective method for the final disposal of halogenated organic compounds is high-temperature incineration.[8][18][19] This process destroys the organic molecule, converting it into less harmful components like carbon dioxide, water, and hydrogen chloride, which can be scrubbed from the exhaust gases. Other potential treatment methods include chemical dechlorination.[18]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a reflection of a laboratory's commitment to the highest standards of safety and environmental stewardship. By understanding the "why" behind each step of the disposal process, from the initial donning of PPE to the final, regulated treatment of the waste, we can collectively ensure a safer and more sustainable scientific community. This guide serves as a foundational document to be integrated into your laboratory's Chemical Hygiene Plan, fostering a culture of safety that extends beyond the bench.
References
- 1. Buy this compound | 57835-96-8 [smolecule.com]
- 2. md.rcm.upr.edu [md.rcm.upr.edu]
- 3. osha.gov [osha.gov]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 6. actenviro.com [actenviro.com]
- 7. researchgate.net [researchgate.net]
- 8. usbioclean.com [usbioclean.com]
- 9. vumc.org [vumc.org]
- 10. needle.tube [needle.tube]
- 11. nationalacademies.org [nationalacademies.org]
- 12. epa.gov [epa.gov]
- 13. wku.edu [wku.edu]
- 14. adem.alabama.gov [adem.alabama.gov]
- 15. media.suweb.site [media.suweb.site]
- 16. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 17. Waste Code [rcrainfo.epa.gov]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. orbit.dtu.dk [orbit.dtu.dk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chlorophthalazin-1-ol
As researchers and drug development professionals, our work with novel chemical entities like 6-Chlorophthalazin-1-ol is foundational to innovation. This compound, with its phthalazine core, is of significant interest in medicinal chemistry for its potential biological activities.[1] However, realizing its therapeutic potential requires a commitment to safety that is as rigorous as our scientific methodology. The integrity of our research and, more importantly, our personal well-being, depends on a profound understanding of the materials we handle and the implementation of meticulous safety protocols.
This guide provides essential, field-proven safety and logistical information for handling this compound. It moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and precision. The protocols described herein are designed as a self-validating system to ensure a safe laboratory environment.
Hazard Identification: An Evidence-Based Assessment
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a professional safety assessment can be conducted by examining structurally analogous compounds. 1-Chlorophthalazine, a close structural relative, is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] This provides an authoritative basis for establishing the necessary handling precautions for this compound.
Anticipated Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, or inflammation.
-
Serious Eye Irritation: Contact with eyes can cause significant irritation and potential damage.
-
Respiratory Tract Irritation: Inhalation of the powder or dust may irritate the respiratory system.[2][3]
-
Harmful if Swallowed: Analogous compounds are classified as harmful if ingested.[4]
Core Directive: Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the most critical barrier between the researcher and potential chemical exposure.[5][6] The following PPE is mandatory for all procedures involving this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 standards are required to protect against dust, powders, and splashes.[7][8] A full face shield must be worn over goggles during procedures with a high risk of splashing, such as bulk transfers or reactions under pressure.[8][9] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer robust protection against a wide range of chemicals, including chlorinated heterocyclic compounds.[6][7] Always inspect gloves for tears or punctures before use. For prolonged operations, consider double-gloving. Wash hands thoroughly after removing gloves.[10] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from accidental contact.[7][8] Ensure the coat is clean and in good condition. For large-scale work, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Chemical Fume Hood or NIOSH-Approved Respirator | All weighing and handling of solid this compound must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[6][7] If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved respirator with appropriate particulate cartridges is mandatory.[11] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is essential for minimizing risk. This protocol outlines the safe handling of this compound from receipt to disposal.
Step 1: Preparation and Engineering Controls
-
Designate the Workspace: All work must be conducted in a designated area within a laboratory, away from general traffic.
-
Verify Engineering Controls: Before beginning, ensure the chemical fume hood is operational with proper airflow. Confirm that a safety shower and eyewash station are unobstructed and readily accessible.[6][12]
-
Assemble PPE: Don all required PPE as specified in the table above before handling the primary container.[7]
-
Prepare Materials: Lay down absorbent, disposable bench paper to contain any minor spills. Assemble all necessary glassware and equipment within the fume hood.
Step 2: Handling and Experimental Use
-
Weighing: Carefully weigh the required amount of this compound within the fume hood. Use anti-static weighing paper or a tared container to prevent dispersal of the powder.
-
Dissolution: Add solvents slowly and carefully to the solid to avoid splashing. If the dissolution is exothermic, use an ice bath for temperature control.
-
Reaction: Keep all reaction vessels closed or equipped with a condenser to prevent the release of vapors. All transfers should be performed using appropriate tools like a funnel or cannula.[7]
-
Housekeeping: Keep the work area clean and uncluttered.[10] Immediately close the container of this compound after use and store it properly in a cool, dry, and well-ventilated area away from incompatible materials.[12][13]
Caption: Workflow for the safe handling of this compound.
Emergency and Disposal Plans
Immediate First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[10][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][11]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[11]
Spill Management
In the event of a spill, evacuate non-essential personnel. Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Carefully sweep up the material, place it into a suitable, sealed container, and label it as hazardous waste.[6][11] Clean the spill area thoroughly.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous chemical waste.[11]
-
Segregation: Do not mix this waste with other waste streams.
-
Containment: Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, in strict accordance with all local, state, and federal regulations.[6][14] Do not dispose of this chemical down the drain.[6][15]
References
- 1. Buy this compound | 57835-96-8 [smolecule.com]
- 2. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. fishersci.com [fishersci.com]
- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 13. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 15. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
